Volemitol
Description
This compound has been reported in Parmotrema cetratum, Trypanosoma brucei, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKEKGBFMQTML-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021103 | |
| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-38-0, 2226642-56-2 | |
| Record name | Volemitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glycero-D-manno-heptitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOLEMITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4DGQ5L6AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Volemitol: A Comprehensive Technical Guide on its Discovery, Isolation from Lactarius volemus, and Future Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volemitol, a seven-carbon sugar alcohol, was first discovered in the edible mushroom Lactarius volemus. This technical guide provides an in-depth overview of the historical discovery and isolation of this compound, alongside a detailed, adaptable protocol for its extraction, purification, and characterization. While this compound's role in plant physiology is partially understood, its potential pharmacological activities remain largely unexplored, presenting a significant opportunity for future research in drug discovery and development. This document summarizes the current state of knowledge, presents quantitative data in a structured format, and outlines key experimental methodologies to facilitate further investigation into this promising natural compound.
Introduction
This compound, a C7 polyol, is a naturally occurring sugar alcohol found in various plants, fungi, and algae.[1] Its initial discovery and isolation from the weeping milk cap mushroom, Lactarius volemus, marks a significant point in the study of natural products.[1] Despite its long history, the biological activities and potential therapeutic applications of this compound are not well-documented, making it a compound of interest for researchers and drug development professionals. This guide aims to consolidate the existing knowledge on this compound, with a specific focus on its discovery from L. volemus, and to provide a practical framework for its isolation and further study.
Discovery and Historical Context
This compound was first isolated in 1889 by the French scientist Émile Bourquelot from the mushroom Lactarius volemus.[1] This discovery was a notable achievement in the early days of natural product chemistry. Early studies focused on determining its basic physicochemical properties.
Physicochemical Properties
The initial characterization of this compound laid the groundwork for its identification and future research. The table below summarizes the key physicochemical properties reported in early and subsequent studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O₇ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| Melting Point | 152-153 °C | [1] |
| Appearance | White crystalline substance | [1] |
| Optical Rotation [α]D | +2.25° (in water) |
Isolation and Purification of this compound from Lactarius volemus
While a modern, detailed protocol for the isolation of this compound specifically from Lactarius volemus is not extensively documented in recent literature, a general methodology can be adapted from established techniques for extracting polyols from fungi and other natural sources. The following is a proposed, comprehensive protocol.
Proposed Experimental Protocol
This protocol outlines a multi-step process for the extraction, purification, and characterization of this compound from dried L. volemus fruiting bodies.
3.1.1. Extraction
-
Sample Preparation: Obtain dried fruiting bodies of Lactarius volemus. Grind the dried mushrooms into a fine powder to increase the surface area for extraction.
-
Hot Water Extraction:
-
Suspend the mushroom powder in distilled water (e.g., 1:10 w/v ratio).
-
Heat the suspension at 80-100°C for 2-3 hours with continuous stirring. This process extracts water-soluble compounds, including polyols.
-
Cool the mixture and separate the aqueous extract from the solid residue by centrifugation followed by filtration.
-
3.1.2. Purification
-
Ethanol Precipitation:
-
Concentrate the aqueous extract under reduced pressure.
-
Add ethanol to the concentrated extract (e.g., to a final concentration of 80% v/v) to precipitate polysaccharides.
-
Allow the mixture to stand at 4°C overnight.
-
Remove the precipitated polysaccharides by centrifugation. The supernatant will contain smaller molecules, including this compound.
-
-
Ion Exchange Chromatography:
-
Evaporate the ethanol from the supernatant.
-
Pass the resulting aqueous solution through a cation exchange resin followed by an anion exchange resin to remove charged molecules.
-
-
Column Chromatography:
-
Concentrate the deionized extract.
-
Apply the concentrated extract to a column packed with a suitable stationary phase, such as activated charcoal or a size-exclusion gel (e.g., Sephadex G-25).
-
Elute the column with a gradient of water and ethanol.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
3.1.3. Characterization and Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the collected fractions using an HPLC system equipped with a refractive index (RI) detector or a charged aerosol detector (CAD).
-
Use a column suitable for sugar alcohol separation (e.g., an amino-based or ion-exchange column).
-
Quantify the amount of this compound by comparing the peak area with that of a known standard.
-
-
Mass Spectrometry (MS):
-
Confirm the identity of the purified compound by obtaining its mass spectrum using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Perform ¹H and ¹³C NMR spectroscopy on the purified sample to elucidate its chemical structure and confirm its identity as this compound.
-
Quantitative Data
| Parameter | Estimated/Reported Value | Source (for comparison) |
| Yield from Primula sp. | ~15 g/kg (dried material) | |
| Purity (post-chromatography) | >95% (expected) | - |
Biological Activities and Potential for Drug Development
A comprehensive review of the scientific literature reveals a significant gap in the knowledge of the pharmacological activities of this compound. While its role as a photosynthetic product and a storage carbohydrate in plants like Primula is established, its effects on mammalian cells and biological systems are largely uninvestigated.
Current State of Research
-
Plant Physiology: this compound is a primary product of photosynthesis in some plants and is involved in carbon translocation and storage.
-
Osmotic Regulation: Like other polyols, this compound may act as a compatible solute, helping organisms to cope with osmotic stress.
Unexplored Potential and Future Directions
The lack of data on the biological activities of this compound presents a compelling opportunity for research and development. Given the known therapeutic properties of other sugar alcohols, such as mannitol (osmotic diuretic) and xylitol (anticariogenic), this compound warrants investigation for a range of potential applications, including:
-
Anti-inflammatory and Antioxidant Effects: Many natural polyols exhibit antioxidant properties. Investigating this compound's ability to scavenge free radicals and modulate inflammatory pathways could be a promising area of research.
-
Anticancer and Antiviral Activities: The effects of this compound on cancer cell lines and its potential to inhibit viral replication are completely unexplored.
-
Metabolic and Signaling Pathways: Studies are needed to understand how this compound is metabolized in mammalian systems and whether it interacts with any key signaling pathways relevant to disease.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Potential Areas of Biological Investigation
Caption: Proposed areas for investigating the biological activity of this compound.
Conclusion
This compound, first isolated from Lactarius volemus, represents a natural product with a long history but limited modern investigation into its therapeutic potential. This guide provides a comprehensive overview of its discovery and a detailed, adaptable protocol for its isolation and characterization. The significant lack of data on the biological activities of this compound underscores a critical area for future research. For scientists and professionals in drug development, this compound presents an untapped resource with the potential for novel therapeutic applications. Further studies into its pharmacological effects are strongly encouraged to unlock the full potential of this intriguing sugar alcohol.
References
Unveiling the Natural Trove of Volemitol: A Technical Guide for Researchers
An in-depth exploration into the botanical and mycological sources of the seven-carbon sugar alcohol, volemitol, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This compound, a polyol with potential applications in various fields, is found distributed across a range of plants and fungi. This document outlines its primary natural sources, provides quantitative data, details experimental protocols for its extraction and analysis, and elucidates its biosynthetic pathways.
This compound, or D-glycero-D-manno-heptitol, is a naturally occurring sugar alcohol that has garnered interest for its potential physiological roles and applications.[1][2] It is widely distributed in the plant and fungal kingdoms, as well as in red algae, mosses, and lichens.[1] This guide delves into the specifics of its occurrence, concentration, and the methodologies required for its study.
Natural Sources and Quantitative Analysis of this compound
This compound is notably abundant in certain species of the genus Primula and has been historically isolated from the mushroom Lactarius volemus. While its presence is documented in various other organisms, quantitative data remains concentrated on a few key species.
This compound in the Plant Kingdom
The genus Primula stands out as a significant source of this compound, where it plays crucial physiological roles as a photosynthetic product, a phloem-translocated carbohydrate, and a storage compound.[1][2] The horticultural hybrid Primula × polyantha has been a model for studying this compound, with concentrations reaching up to 50 mg per gram of fresh weight in its source leaves, constituting approximately 25% of the leaf's dry weight.[1][3] In the phloem sap of these plants, this compound accounts for about 24% of the carbohydrates.[1][3] Other species within the Primula genus, such as Primula veris (cowslip) and Primula elatior (oxlip), are also known to contain this compound.[4][5]
Brown algae, specifically Pelvetia canaliculata, have also been identified as a source of this compound, where it co-occurs with mannitol.[3]
Table 1: Quantitative Data of this compound in Plant Sources
| Plant Species | Plant Part | This compound Concentration | Reference |
| Primula × polyantha | Source Leaves | Up to 50 mg/g fresh weight | [1][3] |
| Primula × polyantha | Phloem Sap | ~24% (mol/mol) of total carbohydrates | [1][3] |
| Primula veris | Flowers | Present | [4] |
| Primula elatior | Flowers | Present | [4][5] |
| Pelvetia canaliculata | Thallus | Present | [3] |
This compound in the Fungal Kingdom
The first isolation of this compound was from the fruiting bodies of the mushroom Lactarius volemus, indicating its significance within the fungal kingdom.[5][6] While its presence is confirmed, recent and specific quantitative data for this compound in this and other fungal species are limited in the available literature. However, studies on related sugar alcohols, such as mannitol, in other Lactarius species have shown concentrations ranging from 3.67 to 13.47 g per 100 g of dry weight, suggesting that polyols are major components of these fungi. Further quantitative analysis is required to determine the specific concentration of this compound in various fungal sources.
Experimental Protocols
Extraction and Purification of this compound from Plant Material
This protocol is a synthesized methodology based on established techniques for the extraction and purification of polyols from plant tissues.
1. Sample Preparation:
-
Harvest fresh plant material (e.g., Primula leaves).
-
Immediately freeze the material in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to a constant dry weight.
-
Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction:
-
Suspend the powdered plant material in 80% (v/v) ethanol at a ratio of 1:10 (w/v).
-
Incubate the suspension at 60°C for 30 minutes with constant agitation.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the ethanol under reduced pressure using a rotary evaporator.
3. Purification using Ion-Exchange Chromatography:
-
Dissolve the dried extract in deionized water.
-
Pass the aqueous extract through a column of cation-exchange resin (e.g., Dowex 50W-X8, H+ form) to remove amino acids and other cationic compounds.
-
Subsequently, pass the eluate through a column of anion-exchange resin (e.g., Dowex 1-X8, formate form) to remove organic acids and other anionic compounds.
-
Collect the neutral fraction containing this compound and other neutral sugars.
4. Further Purification by Column Chromatography:
-
Concentrate the neutral fraction and apply it to a cellulose column.
-
Elute the column with a suitable solvent system, such as n-butanol:acetic acid:water (4:1:5 v/v/v), collecting fractions.
-
Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or a suitable analytical method.
-
Pool the this compound-containing fractions and evaporate the solvent.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Derivatization:
-
To increase volatility for GC analysis, the purified this compound fraction must be derivatized. A common method is silylation.
-
Dry the sample completely under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 30 minutes.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 50-600.
-
Quantification: Use a standard curve prepared with pure this compound standard subjected to the same derivatization procedure.
Biosynthetic Pathways
This compound Biosynthesis in Primula
In plants of the genus Primula, this compound is synthesized from sedoheptulose-7-phosphate, a key intermediate in the pentose phosphate pathway. The final step in this pathway is the reduction of sedoheptulose to this compound, a reaction catalyzed by the enzyme sedoheptulose reductase. This enzyme is NADPH-dependent and exhibits high substrate specificity.[1][2]
References
The Biosynthesis of Volemitol in Primula Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volemitol, a seven-carbon sugar alcohol, is a significant photosynthetic product and transport carbohydrate in many species of the genus Primula. Its biosynthesis is a specialized branch of carbohydrate metabolism, culminating in the reduction of sedoheptulose, an intermediate of the Calvin cycle. This technical guide provides a detailed overview of the this compound biosynthesis pathway in Primula, including quantitative data, experimental protocols for key analytical methods, and a discussion of the physiological context of this unique polyol. The information presented is intended to support further research into the metabolic engineering of this compound production and the exploration of its potential applications in drug development and biotechnology.
Introduction
This compound (D-glycero-D-manno-heptitol) is a naturally occurring C7 sugar alcohol found in various plants, fungi, and algae.[1] In the genus Primula, this compound plays a crucial role in carbon metabolism, serving as a primary product of photosynthesis, a major phloem-mobile carbohydrate, and a storage compound.[2][3][4] Its accumulation in Primula species can be substantial, highlighting its importance to the plant's carbon economy. Understanding the biosynthesis of this compound is essential for comprehending the unique physiological adaptations of Primula and for harnessing this pathway for biotechnological purposes. This guide synthesizes the current knowledge on the this compound biosynthetic pathway in Primula, providing a technical resource for researchers in plant science and drug development.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound in Primula is a direct enzymatic conversion of a Calvin cycle intermediate. The pathway is elegantly simple, consisting of a single, key enzymatic step.
2.1. The Core Reaction
The central reaction in this compound biosynthesis is the reduction of sedoheptulose to this compound. This reaction is catalyzed by the enzyme sedoheptulose reductase , an NADPH-dependent ketose reductase.[3][4][5]
-
Substrate: Sedoheptulose
-
Co-factor: NADPH
-
Enzyme: Sedoheptulose Reductase
-
Product: this compound
Sedoheptulose is an intermediate of the regenerative phase of the Calvin cycle, the primary pathway of carbon fixation in plants. This direct link to photosynthesis underscores this compound's role as a primary photosynthetic product.[4][5]
2.2. Pathway Diagram
Caption: The biosynthesis of this compound from the Calvin cycle intermediate sedoheptulose.
Quantitative Data
Quantitative analysis of this compound and the activity of its biosynthetic enzyme in Primula species reveals the significance of this pathway. The following tables summarize key quantitative data from studies on Primula x polyantha.
Table 1: this compound and Sedoheptulose Concentrations in Primula x polyantha Leaves
| Compound | Concentration in Source Leaves (mg/g fresh weight) | Approximate Percentage of Dry Weight |
| This compound | up to 50 | ~25% |
| Sedoheptulose | 36 | Not reported |
| Sucrose | 4 | Not reported |
Data sourced from Häfliger et al. (1999).[4][5][6]
Table 2: Carbohydrate Composition of Primula x polyantha Phloem Sap
| Carbohydrate | Molar Percentage (%) |
| Sucrose | 63 |
| This compound | 24 |
Data sourced from Häfliger et al. (1999).[4][5][6]
Table 3: Kinetic Properties of Sedoheptulose Reductase from Primula x polyantha Leaves
| Substrate | Apparent Km |
| Sedoheptulose | 21 mM |
| NADPH | 0.4 mM |
The enzyme exhibits a pH optimum between 7.0 and 8.0 and shows very high substrate specificity.[4][5][6]
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on several key experimental techniques. Detailed protocols for these methods are provided below.
4.1. 14CO2 Pulse-Chase Radiolabeling for Tracking Photosynthetic Products
This method is used to trace the flow of carbon from atmospheric CO₂ into newly synthesized organic molecules.
Workflow Diagram:
Caption: Workflow for a ¹⁴CO₂ pulse-chase labeling experiment.
Methodology:
-
Plant Material: Primula plants are grown under controlled environmental conditions (e.g., light intensity, temperature, photoperiod).
-
Pulse Phase: The plants (or individual leaves) are enclosed in a sealed chamber and exposed to an atmosphere containing 14CO₂ for a defined period (the "pulse," typically 5 to 30 minutes).[7][8] During this time, the plant incorporates the radioactive carbon into photosynthetic products.
-
Chase Phase: The plants are then removed from the 14CO₂-containing atmosphere and returned to normal, unlabeled air for various lengths of time (the "chase").[7][8] This allows the initially labeled compounds to be metabolized and transported throughout the plant.
-
Sampling: Plant tissues (e.g., leaves, phloem exudates) are harvested at different time points during the chase period.
-
Metabolite Extraction and Analysis: Soluble metabolites are extracted from the harvested tissues. The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to separate the different carbohydrates. The amount of radioactivity in each compound is quantified using a scintillation counter to determine the flow of 14C through the metabolic pathways.[8]
4.2. Phloem Sap Collection using the EDTA-Facilitated Exudation Technique
This technique is employed to collect phloem sap to analyze its composition. EDTA (ethylenediaminetetraacetic acid) is used to prevent the sealing of sieve tubes upon cutting, allowing for prolonged exudation.[1][3]
Methodology:
-
Plant Preparation: Well-watered Primula plants are kept in a humid environment to minimize transpiration.
-
Excision: A mature leaf is excised at the petiole with a sharp razor blade.
-
Exudation: The cut end of the petiole is immediately immersed in a small volume of a buffered EDTA solution (e.g., 5-20 mM EDTA in 20 mM HEPES buffer, pH 7.5).
-
Collection: The setup is left in a dark, humid chamber for several hours (e.g., 2-6 hours) to allow phloem sap to exude into the EDTA solution.
-
Sample Processing: The collected exudate solution is then analyzed for its carbohydrate content using methods like HPLC or gas chromatography-mass spectrometry (GC-MS).[9]
4.3. Sedoheptulose Reductase Enzyme Assay
This assay measures the activity of sedoheptulose reductase in plant extracts.
Methodology:
-
Enzyme Extraction: Primula leaf tissue is homogenized in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 5 mM MgCl₂, 1 mM EDTA, 2.5 mM dithiothreitol, and protease inhibitors). The homogenate is centrifuged, and the supernatant containing the soluble proteins is used as the enzyme extract.
-
Reaction Mixture: The assay is typically performed in a spectrophotometer cuvette containing:
-
Buffer (e.g., 100 mM HEPES-KOH, pH 7.5)
-
Sedoheptulose (substrate)
-
NADPH (co-factor)
-
Enzyme extract
-
-
Assay Principle: The activity of sedoheptulose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculation: The rate of NADPH oxidation is used to calculate the enzyme activity, typically expressed in units per milligram of protein (1 unit = 1 µmol of NADPH oxidized per minute). Kinetic parameters like the Michaelis constant (Km) for sedoheptulose and NADPH can be determined by varying their concentrations in the assay.[5]
Regulation and Physiological Significance
5.1. Regulation of Biosynthesis
The biosynthesis of this compound is likely regulated by factors that influence the Calvin cycle and the availability of its precursor, sedoheptulose. Key regulatory points may include:
-
Light Availability: As a direct product of photosynthesis, this compound synthesis is expected to be light-dependent.
-
Substrate Availability: The concentration of sedoheptulose in the chloroplast stroma is a likely determinant of the rate of this compound synthesis.
-
Enzyme Expression and Activity: The expression of the sedoheptulose reductase gene and the post-translational regulation of the enzyme's activity are potential control points.
5.2. Physiological Roles of this compound
Beyond its role in carbon transport and storage, this compound, like other sugar alcohols, may contribute to stress tolerance in Primula. Polyols can act as osmolytes, helping to maintain cellular water potential under drought or salt stress.[10] They can also function as compatible solutes, protecting macromolecules from denaturation, and may play a role in scavenging reactive oxygen species. Studies on Primula minima have shown that this alpine plant has robust antioxidant mechanisms to cope with heat and drought stress, although a direct link to this compound has not been definitively established.[11]
Future Directions and Applications
The this compound biosynthesis pathway in Primula presents several opportunities for future research and application:
-
Metabolic Engineering: The identification of the sedoheptulose reductase gene would enable the engineering of this compound production in other plant species or microorganisms, potentially for use as a novel sweetener or functional food ingredient.
-
Drug Development: Polyols can have various biological activities. Investigating the pharmacological properties of this compound could lead to new therapeutic applications.
-
Crop Improvement: Understanding the role of this compound in stress tolerance could inform strategies for developing more resilient crop varieties.
Conclusion
The biosynthesis of this compound in Primula is a highly efficient pathway that channels a significant portion of photosynthetically fixed carbon into a stable and mobile sugar alcohol. The key enzyme, sedoheptulose reductase, represents a critical control point in this process. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the biochemistry, regulation, and physiological roles of this compound. Continued research in this area holds promise for advancements in plant science, biotechnology, and drug development.
References
- 1. Collection and Analysis of Arabidopsis Phloem Exudates Using the EDTA-facilitated Method [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Collection of the phloem sap, pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Determinants of Sugar Alcohol Biosynthesis in Plants: The Crystal Structures of Mannose-6-Phosphate and Aldose-6-Phosphate Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A device for single leaf labelling with CO2 isotopes to study carbon allocation and partitioning in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Collection and Chemical Composition of Phloem Sap from Citrus sinensis L. Osbeck (Sweet Orange) | PLOS One [journals.plos.org]
- 10. Phytohormones Regulate Accumulation of Osmolytes Under Abiotic Stress [mdpi.com]
- 11. Heat Acclimation under Drought Stress Induces Antioxidant Enzyme Activity in the Alpine Plant Primula minima - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Volemitol in Plant Metabolism: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volemitol, a seven-carbon sugar alcohol (heptitol) known chemically as D-glycero-D-manno-heptitol, is a significant, yet often overlooked, player in the carbon metabolism of a select group of plants.[1][2] While not as ubiquitous as hexitols like sorbitol and mannitol, this compound serves critical physiological functions in certain plant genera, most notably Primula.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant metabolism, its biosynthesis, transport, and putative function in stress response, supported by available quantitative data and detailed experimental methodologies.
Physiological Functions of this compound
In plants where it is present, this compound is not a minor metabolite but a central component of carbon economy. Its primary physiological roles include:
-
Primary Photosynthetic Product: 14CO2 pulse-chase experiments have demonstrated that this compound is a major product of photosynthesis in Primula species, with its synthesis closely following that of its precursor, sedoheptulose.[1][3][4]
-
Phloem-Mobile Carbohydrate: this compound is a prominent carbohydrate transported in the phloem, the plant's vascular tissue responsible for distributing sugars from photosynthetic source leaves to non-photosynthetic sink tissues.[1][3][5] This indicates its crucial role in carbon allocation throughout the plant.
-
Storage Carbohydrate: The high concentrations of this compound found in the leaves of Primula species suggest its function as a significant storage form of carbon and reducing power.[1][2] As a sugar alcohol, it is more reduced than its corresponding sugar, thus storing more energy per carbon atom.
Quantitative Data on this compound Distribution
The accumulation of this compound can be substantial in certain plant tissues. The following tables summarize the available quantitative data for this compound and related carbohydrates in Primula species.
Table 1: Carbohydrate Concentrations in Leaves of Primula Species
| Plant Species | This compound (mg/g fresh weight) | Sedoheptulose (mg/g fresh weight) | Sucrose (mg/g fresh weight) |
| Primula x polyantha | up to 50 | 36 | 4 |
| Primula elatior (Oxlip) | 23 ± 2 | 14 ± 1 | 1.0 ± 0.1 |
| Primula juliae | 33 ± 3 | 21 ± 2 | 1.2 ± 0.1 |
Data sourced from Häfliger et al., 1999.[1][2][4]
Table 2: Composition of Phloem Sap in Primula x polyantha
| Carbohydrate | Proportion (mol/mol %) |
| Sucrose | ~63% |
| This compound | ~24% |
| Other | ~13% |
Data sourced from Häfliger et al., 1999.[1][3][4]
Biosynthesis and Degradation of this compound
Biosynthesis
The primary biosynthetic pathway for this compound in plants involves the reduction of the ketose sugar, sedoheptulose. This reaction is catalyzed by a novel enzyme, NADPH-dependent sedoheptulose reductase.[1][3][4]
Key Enzyme: Sedoheptulose Reductase
-
Specificity: Highly specific for sedoheptulose. It does not act on other seven-carbon sugars like D-glycero-D-manno-heptose, mannoheptulose, or coriose.[2]
The biosynthesis of this compound is a critical branch of carbohydrate metabolism in Primula, diverting carbon from the Calvin cycle (where sedoheptulose-7-phosphate is an intermediate) towards the production of this sugar alcohol.
References
- 1. [PDF] Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 | Semantic Scholar [semanticscholar.org]
- 2. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.iut.ac.ir [people.iut.ac.ir]
Volemitol as a photosynthetic product and storage carbohydrate
An In-depth Technical Guide to Volemitol as a Photosynthetic Product and Storage Carbohydrate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (D-glycero-D-manno-heptitol) is a naturally occurring seven-carbon sugar alcohol (heptitol) with significant physiological roles in a diverse range of organisms, including higher plants, red algae, fungi, and lichens.[1] First isolated from the mushroom Lactarius volemus, it has since been identified as a key player in the carbon economy of certain plant species, most notably within the genus Primula.[1][2] In these plants, this compound functions as a primary photosynthetic product, a major phloem-mobile translocate, and a significant long-term storage carbohydrate.[2][3] Its biosynthesis occurs via distinct pathways, with a direct reduction of sedoheptulose in plants and a phosphorylated intermediate route in some algae.[4][5] The accumulation of this compound to high concentrations suggests a role as a compatible solute, providing osmotic protection against environmental stress. While direct pharmacological applications are not yet established, its function as an osmoprotectant presents a compelling area for investigation, drawing parallels with the therapeutic use of other polyols like mannitol. This guide provides a comprehensive overview of the biochemistry, physiology, and analysis of this compound, presenting quantitative data, detailed experimental protocols, and metabolic pathway diagrams to serve as a foundational resource for research and development.
This compound in Plant and Algal Physiology
Role as a Primary Photosynthetic Product
In certain species of the Primulaceae family, this compound is not a minor metabolic byproduct but a principal end-product of photosynthesis.[5] 14CO2 pulse-chase radiolabeling experiments with the horticultural hybrid polyanthus (Primula × polyantha) have demonstrated that the seven-carbon ketose, sedoheptulose, is an early labeled product, followed rapidly by the accumulation of radiolabeled this compound.[2][5] This indicates a direct and efficient conversion from a C7 sugar intermediate of the Calvin cycle to the corresponding sugar alcohol.
Function as a Translocation and Storage Carbohydrate
This compound is a major non-structural carbohydrate, serving crucial roles in both carbon transport and storage.[2]
-
Phloem Translocation: Analysis of phloem sap collected from Primula × polyantha shows that this compound is a prominent phloem-mobile carbohydrate.[2][5] It constitutes a significant portion of the translocated sugars, surpassed only by sucrose, highlighting its importance in delivering carbon and energy from source tissues (leaves) to sink tissues (roots, flowers, and developing leaves).[5]
-
Storage Compound: In the source leaves of Primula, this compound can accumulate to exceptionally high concentrations, representing a substantial portion of the plant's dry weight.[5] Its concentration tends to increase as leaves mature and age, consistent with a role as a long-term storage reserve of both carbon and reducing power, as sugar alcohols are more reduced than their corresponding sugars.[5]
Biosynthesis and Catabolism of this compound
The synthesis of this compound occurs via at least two distinct enzymatic pathways depending on the organism.
Biosynthesis Pathway in Primula
In higher plants like Primula, this compound is synthesized in a single-step reduction of the free ketose sugar, sedoheptulose. This reaction is catalyzed by a novel, highly specific NADPH-dependent ketose reductase, named sedoheptulose reductase.[2][3][5]
Sedoheptulose + NADPH + H+ ⇌ this compound + NADP+
This enzyme exhibits high specificity for sedoheptulose and utilizes NADPH, not NADH, as the hydrogen donor.[5]
Biosynthesis Pathway in Brown Algae
In the marine brown alga Pelvetia canaliculata, a different, two-step pathway involving phosphorylated intermediates has been identified.[4] This pathway is analogous to the common mannitol biosynthesis route in fungi.
-
Reduction: Sedoheptulose-7-phosphate (an intermediate from the pentose phosphate pathway) is reduced by an NADH-dependent reductase to form this compound-1-phosphate.[4]
-
Dephosphorylation: A specific phosphatase then hydrolyzes this compound-1-phosphate to yield free this compound.[4]
Proposed Catabolic Pathway
While the catabolism of this compound is not well-documented, it can be inferred from the metabolic pathways of other sugar alcohols, such as mannitol.[6][7] In sink tissues, stored this compound is likely mobilized by being oxidized back to a heptose sugar, which can then be phosphorylated and enter central metabolism (e.g., the pentose phosphate pathway). This reaction would be catalyzed by a this compound dehydrogenase.
This compound + NAD+ ⇌ Heptose (e.g., Sedoheptulose) + NADH + H+
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound concentrations and the kinetics of its primary biosynthetic enzyme in Primula.
Table 1: this compound and Other Carbohydrate Concentrations in Primula × polyantha
| Tissue/Fluid | Analyte | Concentration | % of Total Soluble Carbohydrates (mol/mol) | Reference |
|---|---|---|---|---|
| Source Leaves | This compound | Up to 50 mg/g FW (~25% of DW) | 43% - 73% | [2][5] |
| Source Leaves | Sedoheptulose | Up to 36 mg/g FW | - | [2][5] |
| Source Leaves | Sucrose | ~4 mg/g FW | - | [2][5] |
| Phloem Sap | This compound | - | ~24% | [2][5] |
| Phloem Sap | Sucrose | - | ~63% | [2][5] |
FW = Fresh Weight; DW = Dry Weight
Table 2: this compound and Mannitol Concentrations in Pelvetia canaliculata
| Carbohydrate | Relative Concentration | Notes | Reference |
|---|---|---|---|
| This compound | Up to 100% higher than mannitol | Concentrations of both polyols increased when algae were grown at warmer temperatures (20-27°C). | [8] |
| Mannitol | Baseline | A major storage carbohydrate in brown algae. |[8] |
Table 3: Kinetic Properties of Sedoheptulose Reductase from Primula × polyantha
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| pH Optimum | 7.0 - 8.0 | - | [2][5] |
| Temperature Optimum | 45°C | - | [5] |
| Apparent Km (Sedoheptulose) | 21 mM | NADPH at 1 mM | [2][5] |
| Apparent Km (NADPH) | 0.4 mM | Sedoheptulose at 25 mM | [2][5] |
| Cofactor Specificity | NADPH | No activity observed with NADH |[5] |
Potential for Drug Development: this compound as an Osmoprotectant
While direct therapeutic applications of this compound are underexplored, its role as a polyol suggests significant potential as an osmoprotectant, a class of molecules known as compatible solutes.
Mechanism of Action: Osmoprotectants are small, highly soluble, uncharged molecules that accumulate in the cytoplasm under conditions of osmotic stress (e.g., drought, high salinity).[9][10] They balance the osmotic potential of the cell without interfering with normal metabolic processes, thereby preventing water loss and protecting the structure of proteins and membranes.[11] The accumulation of this compound in desiccation-tolerant algae and its high concentration in terrestrial plants like Primula strongly support this protective role.[5]
Parallels with Mannitol: The C6 polyol mannitol is widely used in medicine as an osmotic diuretic to reduce intracranial and intraocular pressure.[6] It is also used as a pharmaceutical excipient to stabilize drug formulations. Given its structural similarity and shared physiological function as a storage polyol, this compound could foreseeably exhibit similar useful physicochemical properties. Further research is warranted to investigate its potential in:
-
Cellular and Tissue Preservation: As a stabilizing agent for biological samples or in cryopreservation.
-
Therapeutic Osmotic Agent: For conditions where osmotic diuretics are indicated.
-
Pharmaceutical Formulation: As a stabilizing excipient for protein-based drugs or in tablet formulations.
Key Experimental Protocols
The following sections provide detailed methodologies for the extraction, analysis, and enzymatic assay of this compound, based on established procedures for polyols and the specific findings from this compound research.
Protocol 1: Extraction of this compound from Plant Tissue
This protocol is adapted from standard methods for extracting water-soluble carbohydrates from plant tissues.
-
Sample Collection & Preparation:
-
Harvest fresh plant tissue (e.g., 100-200 mg of leaf tissue) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer the frozen powder to a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% (v/v) ethanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture in a water bath at 80°C for 60 minutes. Vortex every 15 minutes to improve extraction efficiency.
-
-
Clarification:
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble carbohydrates, to a new 2 mL tube.
-
Perform a second extraction on the pellet by adding 1.0 mL of 80% ethanol, vortexing, incubating at 80°C for 20 minutes, and centrifuging again.
-
Combine the second supernatant with the first.
-
-
Solvent Removal and Reconstitution:
-
Evaporate the ethanol from the combined supernatants using a vacuum concentrator (e.g., SpeedVac) until the sample is completely dry.
-
Reconstitute the dried extract in a precise volume (e.g., 500 µL) of ultrapure water.
-
Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Quantification by HPLC-PAD
This protocol describes the analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for non-derivatized carbohydrates.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, and an electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.
-
-
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA20 or similar).
-
Mobile Phase: Isocratic elution with 20-50 mM Sodium Hydroxide (NaOH). The exact concentration should be optimized to achieve the best separation from other carbohydrates like sedoheptulose, sucrose, and mannitol.
-
Flow Rate: 0.4-0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-25 µL.
-
-
PAD Waveform:
-
A standard carbohydrate waveform should be used, typically involving potentials for detection, oxidation, and reduction to clean the gold electrode surface. Example waveform (potentials vs. Ag/AgCl):
-
E1 (detection): +0.1 V (t = 0-0.4 s)
-
E2 (oxidation): +0.7 V (t = 0.41-0.6 s)
-
E3 (reduction): -0.1 V (t = 0.61-1.0 s)
-
-
-
Quantification:
-
Prepare a series of external standards of pure this compound (e.g., 1, 5, 10, 25, 50 µg/mL) in ultrapure water.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the extracted samples by interpolating their peak areas from the calibration curve.
-
Protocol 3: Sedoheptulose Reductase Enzyme Assay
This spectrophotometric assay measures the activity of sedoheptulose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue (e.g., 500 mg) in 2-3 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5 mM DTT, and 1% (w/v) PVPP).
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay. The extract can be desalted using a PD-10 column if necessary. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Mixture:
-
Prepare the reaction mixture in a 1 mL quartz cuvette. The final volume is 1.0 mL.
-
Buffer: 850 µL of 100 mM Tris-HCl, pH 7.5.
-
NADPH: 50 µL of 2 mM NADPH stock solution (final concentration: 0.1 mM).
-
Enzyme Extract: 50 µL of desalted protein extract.
-
-
Reaction Initiation and Measurement:
-
Mix the components by inverting the cuvette and place it in a spectrophotometer thermostatted to 30°C.
-
Monitor the background rate of NADPH oxidation at 340 nm for 2-3 minutes.
-
Initiate the reaction by adding 50 µL of 500 mM sedoheptulose stock solution (final concentration: 25 mM).
-
Immediately mix and continuously record the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the linear rate of reaction (ΔA340/min) from the slope of the absorbance curve after subtracting the background rate.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for NADPH at 340 nm (ε = 6220 M-1cm-1).
Activity (µmol/min/mg protein) = [(ΔA340/min) / 6.22] x [Total Assay Volume (mL) / Enzyme Volume (mL)] / [Protein Conc. (mg/mL)]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 5. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles for mannitol and mannitol dehydrogenase in active oxygen-mediated plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Volemitol: A Deep Dive into its Biochemical Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Published: November 19, 2025
Abstract
Volemitol, a seven-carbon sugar alcohol, is a naturally occurring polyol found across a diverse range of biological systems, including plants, fungi, and bacteria.[1] While its primary roles as a photosynthetic product, phloem translocate, and storage carbohydrate are well-documented in certain plants, particularly of the Primula genus, its broader mechanism of action in other biological systems, including mammalian, remains largely unexplored.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's biosynthesis and physiological functions, with a focus on the established biochemical pathways. Due to a lack of available data on its pharmacological activity, this document will primarily detail its role in plant metabolism.
Introduction
This compound, chemically known as D-glycero-D-manno-heptitol, is a sugar alcohol that has garnered interest due to its widespread presence in nature.[1] It was first isolated from the mushroom Lactarius volemus in 1889.[1] While it is used as a natural sweetening agent, its potential as a therapeutic agent or its interaction with mammalian signaling pathways has not been established in scientific literature.[1] This guide aims to synthesize the existing knowledge on this compound's mechanism of action, drawing primarily from studies on its well-characterized role in plant physiology.
Biosynthesis of this compound in Primula Species
The primary pathway for this compound biosynthesis has been elucidated in plants of the Primula genus. It involves the reduction of the ketose sugar, sedoheptulose.
The Key Enzyme: Sedoheptulose Reductase
The synthesis of this compound is catalyzed by a novel NADPH-dependent ketose reductase, tentatively named sedoheptulose reductase.[3][4] This enzyme facilitates the conversion of D-altro-2-heptulose (sedoheptulose) to D-glycero-D-manno-heptitol (this compound).[3]
The biochemical reaction is as follows:
Sedoheptulose + NADPH + H⁺ → this compound + NADP⁺
Quantitative Analysis of this compound Biosynthesis
Studies on enzyme extracts from Primula polyantha leaves have provided key quantitative data on the kinetics of sedoheptulose reductase.
| Parameter | Value | Source |
| Apparent Km for Sedoheptulose | 21 mM | [3][4] |
| Apparent Km for NADPH | 0.4 mM | [3][4] |
| Optimal pH | 7.0 - 8.0 | [3][4] |
Physiological Roles of this compound in Primula
In Primula species, this compound plays a central role in carbon metabolism and transport.
Photosynthetic Product
This compound is a major product of photosynthesis in these plants.[2][3] Preliminary 14CO2 pulse-chase radiolabeling experiments have shown that its synthesis is preceded by the formation of sedoheptulose.[3][4]
Phloem-Mobile Carbohydrate
This compound is a prominent carbohydrate transported in the phloem, the tissue responsible for sugar transport in vascular plants.[2][3] This indicates its role in distributing carbon resources throughout the plant.
Storage Carbohydrate
High concentrations of this compound are found in the leaves of Primula species, suggesting its function as a storage form of carbon and reducing power.[2][3]
Quantitative Data on this compound Distribution
| Location | Concentration/Abundance | Source |
| Source Leaves | Up to 50 mg/g fresh weight (approx. 25% of dry weight) | [3][4] |
| Phloem Sap | ~24% (mol/mol) of total carbohydrates | [3][4] |
This compound in Other Biological Systems
Microbial Systems
This compound has been found in the lipopolysaccharides of E. coli.[1] While its structure as a polyol suggests a potential role as an osmolyte in bacteria, specific studies confirming this function are lacking.
Mammalian Systems
Currently, there is no scientific evidence to suggest a specific mechanism of action for this compound in mammalian biological systems. While a mammalian enzyme, sedoheptulokinase (SHPK), exists and phosphorylates sedoheptulose, there is no known mammalian enzyme that converts sedoheptulose to this compound.[5][6] This suggests that this compound is not a native metabolite in mammals. Consequently, there is no information available regarding its interaction with mammalian signaling pathways, receptor binding, or enzyme inhibition in a pharmacological context.
Experimental Protocols
Enzyme Assay for Sedoheptulose Reductase
This protocol is based on the methodology used in studies of Primula leaf extracts.[3]
-
Enzyme Extraction: Homogenize fresh leaf tissue in an extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (pH 7.0-8.0), NADPH, and the enzyme extract.
-
Initiation: Start the reaction by adding the substrate, sedoheptulose.
-
Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Controls: Run control reactions without the substrate and without the enzyme extract to account for non-specific NADPH oxidation.
Phloem Sap Collection using EDTA Exudation
This technique is used to collect phloem sap for the analysis of mobile carbohydrates like this compound.[3]
-
Leaf Excision: Excise leaves from the plant at the petiole.
-
EDTA Solution: Immediately place the cut end of the petiole in a solution of ethylenediaminetetraacetate (EDTA). EDTA helps to prevent the sealing of the sieve tubes, allowing for continuous exudation of phloem sap.
-
Collection: Collect the exudate over a period of several hours.
-
Analysis: Analyze the carbohydrate composition of the collected sap using techniques such as high-performance liquid chromatography (HPLC).
Signaling and Metabolic Pathways
The following diagrams illustrate the known metabolic pathway of this compound in Primula and the experimental workflow for its analysis.
Caption: Biosynthesis of this compound from sedoheptulose in Primula.
Caption: Experimental workflow for studying this compound in Primula.
Conclusion and Future Directions
The mechanism of action of this compound is well-established within the context of plant physiology, where it functions as a key player in carbon metabolism. However, for the audience of researchers, scientists, and drug development professionals, the critical lack of data on its effects in mammalian systems is a significant knowledge gap. Future research should focus on screening this compound for any pharmacological activity, including its potential as an enzyme inhibitor, its ability to bind to cellular receptors, and its effects on various signaling cascades. Such studies would be the first step in determining if this compound or its derivatives hold any therapeutic potential. Until then, its mechanism of action remains confined to the realm of plant biochemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 3. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of mammalian sedoheptulokinase and mechanism of formation of erythritol in sedoheptulokinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Volemitol: A Comprehensive Technical Guide on its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volemitol, a naturally occurring seven-carbon sugar alcohol, holds significant interest in various scientific fields due to its roles in plant physiology and its potential applications as a natural sweetener.[1][2] First isolated in 1889 from the mushroom Lactarius volemus, this heptitol is widely distributed in nature, found in higher plants like those of the Primula genus, as well as in red algae, fungi, mosses, and lichens.[1][2] This technical guide provides an in-depth overview of the structure and chemical properties of this compound, its biosynthetic pathway, and relevant experimental protocols for its study.
Chemical Structure and Identification
This compound is a heptitol, a seven-carbon sugar alcohol, with a linear chain of seven carbon atoms and a hydroxyl group attached to each. Its chemical structure is defined by a specific stereochemistry, which is crucial for its biological function and physical properties.
| Identifier | Value |
| Systematic IUPAC Name | (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol[2][3] |
| Other Names | D-glycero-D-manno-heptitol, α-Sedoheptitol, β-Mannoheptitol[2] |
| CAS Number | 488-38-0[1] |
| Chemical Formula | C₇H₁₆O₇[1][3] |
| Molecular Weight | 212.20 g/mol [1][3] |
| InChI Key | OXQKEKGBFMQTML-KVTDHHQDSA-N[1] |
| Canonical SMILES | C(--INVALID-LINK--O)O)O)O">C@HO)O[3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Physical State | White crystalline substance | [1][2] |
| Melting Point | 152-153 °C | [1][2] |
| Boiling Point | 558.3 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Highly soluble in water | [1] |
| Specific Optical Rotation, [α]D | +1.92° (c=10, water); +2.65° (water) | [5] |
Note on Optical Rotation: The specific rotation of this compound is dextrorotatory. Early studies reported values of +1.92° in a 10% aqueous solution and +2.65° in water.[5] It is noteworthy that the addition of borax significantly increases the dextrorotation to approximately +20.83° to +29° in a borax solution, indicating the formation of a borate-volemitol complex.[5]
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of multiple chiral centers and hydroxyl groups. The spectra would show signals corresponding to the seven carbon atoms and the sixteen protons, with characteristic chemical shifts for alcohol and alkane moieties.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) and other soft ionization techniques are suitable for the analysis of this compound. PubChem lists experimental LC-MS data showing a precursor ion [M-H]⁻ at m/z 211.082.[3]
Biosynthesis of this compound
In higher plants such as Primula, this compound is a significant product of photosynthesis and plays a role in carbon storage and transport. The primary biosynthetic pathway involves the reduction of the seven-carbon ketose, sedoheptulose.
References
- 1. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-glycero-D-manno-Heptitol | CAS#:488-38-0 | Chemsrc [chemsrc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Central Role of NADPH-Dependent Ketose Reductase in Volemitol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the enzymatic synthesis of volemitol, a seven-carbon sugar alcohol, with a focus on the pivotal role of NADPH-dependent ketose reductase. This compound, or D-glycero-D-manno-heptitol, is a significant carbohydrate in various plants, particularly within the Primula genus, where it functions as a primary photosynthetic product, a phloem-mobile sugar, and a storage compound.[1][2][3] Understanding the biosynthesis of this unique polyol is crucial for researchers in plant physiology, carbohydrate chemistry, and drug development, given the diverse biological activities of sugar alcohols.
The this compound Biosynthetic Pathway
In this compound-accumulating plants such as the horticultural hybrid polyanthus (Primula × polyantha), the synthesis of this compound is catalyzed by a novel NADPH-dependent ketose reductase, tentatively identified as sedoheptulose reductase .[1][2] This enzyme facilitates the direct reduction of the ketose sugar, sedoheptulose (D-altro-2-heptulose), to this compound, utilizing NADPH as the reducing agent.[1][2] This discovery represents a significant contribution to the understanding of alditol biosynthesis in plants, which often involves phosphorylated sugar intermediates.
The proposed primary pathway for this compound synthesis in Primula is a single-step reduction:
Sedoheptulose + NADPH + H⁺ -> this compound + NADP⁺
This reaction is highly specific and efficient, positioning sedoheptulose reductase as the key regulatory point in this compound production in these plants.
Visualizing the Pathway
The biosynthetic pathway of this compound from sedoheptulose is a direct conversion catalyzed by sedoheptulose reductase.
Quantitative Enzyme Characteristics
The NADPH-dependent sedoheptulose reductase from polyanthus leaves has been characterized, revealing key kinetic properties that underscore its specificity and efficiency.[1][2][4]
| Parameter | Value | Conditions |
| Substrate (Sedoheptulose) | ||
| Apparent Km | 21 mM | Enzyme extract from polyanthus leaves |
| Co-substrate (NADPH) | ||
| Apparent Km | 0.4 mM | Enzyme extract from polyanthus leaves |
| pH Optimum | 7.0 - 8.0 | Enzyme extract from polyanthus leaves |
| Table 1: Kinetic parameters of NADPH-dependent sedoheptulose reductase.[1][2][4] |
Substrate Specificity
The sedoheptulose reductase exhibits a very high substrate specificity.[1][2] In studies using crude enzyme extracts from polyanthus leaves, a range of sugars and sugar phosphates were tested for their ability to act as substrates for the reductase.
| Substrate Tested | Activity Detected |
| Sedoheptulose | High |
| D-Xylulose | 7-10% of the rate with sedoheptulose |
| D-glycero-D-manno-heptose | No |
| Mannoheptulose | No |
| Coriose | No |
| D-Mannoheptose | No |
| D-Glucoheptose | No |
| Sedoheptulose-7-phosphate | No |
| D-Glucose | No |
| D-Fructose | No |
| L-Sorbose | No |
| D-Psicose | No |
| D-Tagatose | No |
| D-Ribulose | No |
| Sucrose | No |
| Table 2: Substrate specificity of sedoheptulose reductase.[1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the characterization of NADPH-dependent sedoheptulose reductase and the analysis of this compound.
Plant Material and Enzyme Extraction
-
Plant Material: Mature leaves of polyanthus (Primula × polyantha) are harvested.
-
Homogenization: Freshly harvested leaves are homogenized in a chilled mortar with a pestle in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone). A buffer-to-tissue ratio of 2:1 (v/w) is recommended.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Desalting: The resulting supernatant (crude enzyme extract) is desalted using a gel filtration column (e.g., Sephadex G-25) equilibrated with the extraction buffer minus polyvinylpolypyrrolidone.
Sedoheptulose Reductase Activity Assays
Two primary methods can be employed to determine the activity of sedoheptulose reductase.
This continuous assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Buffer (e.g., Tris-HCl, pH 7.5)
-
25 mM Sedoheptulose
-
0.5 mM NADPH
-
Desalted enzyme extract
-
-
Initiation: The reaction is initiated by the addition of the enzyme extract.
-
Measurement: The change in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 30°C).
-
Calculation: The enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
This discontinuous assay directly measures the formation of this compound.
-
Reaction: The enzymatic reaction is set up as described for the spectrophotometric assay and incubated for a defined period (e.g., 30 minutes) at 30°C.
-
Termination: The reaction is terminated by boiling the mixture for 5 minutes.
-
Sample Preparation: The terminated reaction mixture is centrifuged to remove precipitated protein, and the supernatant is filtered through a 0.22 µm filter.
-
HPLC Analysis:
-
Column: A carbohydrate analysis column (e.g., a calcium-form ion-exchange column).
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 80°C.
-
Detection: Pulsed Amperometric Detection (PAD).
-
-
Quantification: this compound is identified and quantified by comparing its retention time and peak area to those of an authentic this compound standard.
Experimental Workflow Visualization
The general workflow for the extraction and analysis of sedoheptulose reductase activity can be visualized as follows:
Conclusion and Future Directions
The discovery and characterization of an NADPH-dependent sedoheptulose reductase in Primula species provide a clear enzymatic basis for this compound synthesis in these plants.[1][2] This enzyme's high specificity for sedoheptulose and its reliance on NADPH distinguish it from other known alditol biosynthetic pathways, which often utilize phosphorylated substrates. For researchers in drug development, the targeted inhibition or modulation of such specific enzymes could offer novel approaches in agricultural or pharmaceutical applications. Further research, including the purification to homogeneity and gene cloning of sedoheptulose reductase, will be instrumental in fully elucidating its structure, catalytic mechanism, and regulatory properties. Comparative studies with this compound synthesis in other organisms, such as the NADH-dependent pathway in the brown alga Pelvetia canaliculata, would also provide valuable insights into the evolutionary diversity of polyol metabolism.[1]
References
- 1. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Identifying Novel Plant Species with High Volemitol Content: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the identification of novel plant species with high volemitol content. This compound, a seven-carbon sugar alcohol, has garnered interest for its potential applications as a natural sweetening agent and its physiological roles in plants. This document outlines the current knowledge on this compound-rich species, details experimental protocols for its extraction, purification, and quantification, and provides a framework for future research in this area.
Introduction to this compound
This compound, or D-glycero-D-manno-heptitol, is a naturally occurring polyol found across various biological kingdoms, including plants, red algae, fungi, mosses, and lichens.[1] In certain higher plants, particularly within the Primula genus, this compound plays a significant role as a primary photosynthetic product, a phloem-mobile carbohydrate, and a storage carbohydrate.[1] Its biosynthesis in these plants is primarily understood to occur via the reduction of sedoheptulose, a reaction catalyzed by the enzyme sedoheptulose reductase.
Plant Species with High this compound Content
While this compound is widely distributed, its concentration varies significantly among different species and even different tissues within the same plant. To date, the most notable concentrations have been identified in the Primula genus. The mushroom Lactarius volemus is also a significant source. Further quantitative analysis is required for many other species reported to contain this compound.
| Species | Family/Group | Plant Part/Organism Part | This compound Content (mg/g) | Citation(s) |
| Primula x polyantha | Primulaceae | Source Leaves | Up to 50 (fresh weight) | [1] |
| Lactarius volemus | Fungi | Fruiting Body | 1.1-7.7% of dry weight is polyisoprene containing this compound | [2][3] |
| Primula veris | Primulaceae | Flowers, Leaves, Roots | Present, quantitative data varies | [4][5][6][7] |
| Primula vulgaris | Primulaceae | Flowers, Leaves | Present, quantitative data not specified | [5][8] |
| Sedum spectabile | Crassulaceae | Whole Plant | Present, quantitative data not specified | |
| Avocado (Persea americana) | Lauraceae | Seed | Present, quantitative data not specified | |
| Red Algae (Palmaria palmata, Porphyra umbilicalis) | Rhodophyta | Thallus | Present, quantitative data not specified | [9][10][11][12] |
| Lichens (Xanthoria parietina) | Fungi/Algae Symbiont | Thallus | Present, quantitative data not specified | [13][14][15] |
Biosynthesis of this compound in Primula
The primary biosynthetic pathway for this compound in Primula species involves the enzymatic reduction of the ketose sugar, sedoheptulose. This reaction is dependent on the co-factor NADPH.
Caption: Biosynthesis of this compound from Sedoheptulose in Primula.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant materials, as well as an assay for the key biosynthetic enzyme, sedoheptulose reductase.
This compound Extraction, Purification, and Quantification Workflow
The overall workflow for isolating and quantifying this compound from plant tissue involves several key steps, from initial extraction to final analysis.
Caption: Experimental workflow for this compound analysis.
Detailed Protocol for this compound Extraction
-
Sample Preparation: Harvest fresh plant material (e.g., leaves of Primula species). If not used immediately, flash-freeze in liquid nitrogen and store at -80°C.
-
Homogenization: Weigh approximately 1 gram of fresh or frozen plant tissue and grind to a fine powder in a mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% (v/v) ethanol. Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at 60°C for 20 minutes in a water bath, with occasional vortexing.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collection: Carefully decant the supernatant (crude extract) into a clean tube. For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 80% ethanol and the supernatants combined.
-
Filtration: Filter the crude extract through a 0.45 µm syringe filter prior to purification or direct HPLC analysis.
Protocol for this compound Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel 60 (70-230 mesh) column in a glass column. The size of the column will depend on the amount of crude extract to be purified. Equilibrate the column with a non-polar solvent such as hexane.
-
Sample Loading: Concentrate the crude extract under reduced pressure to a syrup. Adsorb the syrup onto a small amount of silica gel and allow it to dry. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., chloroform:methanol 95:5) and gradually increasing the proportion of the more polar solvent (e.g., increasing methanol concentration).
-
Fraction Collection: Collect fractions of a defined volume (e.g., 10 mL) as the solvent elutes from the column.
-
Analysis of Fractions: Spot a small aliquot of each fraction onto a Thin Layer Chromatography (TLC) plate. Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol:water 8:1:1). Visualize the spots by spraying with a suitable reagent (e.g., p-anisaldehyde solution followed by heating).
-
Pooling: Identify the fractions containing this compound by comparing their Rf value to a this compound standard. Pool the pure this compound-containing fractions and evaporate the solvent.
Protocol for this compound Quantification by HPLC-RID
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID) is required.
-
Column: A carbohydrate analysis column, such as a Shodex SUGAR SP0810 (8.0 mm i.d. x 300 mm), is recommended.
-
Mobile Phase: Use ultrapure water as the mobile phase.
-
Flow Rate: Set the flow rate to 0.6 mL/min.
-
Column Temperature: Maintain the column temperature at 80°C.
-
Injection Volume: Inject 20 µL of the filtered extract or purified sample.
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in the mobile phase. Inject each standard to generate a calibration curve of peak area versus concentration.
-
Quantification: Inject the plant extract sample. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by relating its peak area to the calibration curve.
Protocol for Sedoheptulose Reductase Enzyme Assay
This assay measures the activity of sedoheptulose reductase by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm.
-
Enzyme Extraction:
-
Homogenize fresh Primula leaf tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 14 mM 2-mercaptoethanol, and 1% (w/v) polyvinylpyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
-
-
Assay Mixture (in a 1 mL cuvette):
-
800 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
100 µL of 100 mM sedoheptulose solution
-
50 µL of 2 mM NADPH solution
-
50 µL of crude enzyme extract
-
-
Procedure:
-
Mix the buffer, sedoheptulose, and NADPH in the cuvette and incubate at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the sedoheptulose reductase activity.
-
-
Enzyme Kinetics: The apparent Michaelis-Menten constant (Km) for sedoheptulose is approximately 21 mM, and for NADPH is approximately 0.4 mM in Primula x polyantha.[1]
Future Directions and Conclusion
This guide provides a comprehensive overview and practical protocols for the identification and quantification of this compound in plant species. While Primula species and Lactarius volemus are confirmed to be rich sources, there is a significant opportunity for the discovery of novel plant species with high this compound content. The methodologies detailed herein can be applied to screen a wider range of flora. Future research should focus on:
-
Broad-scale screening: Systematically analyzing a diverse range of plant families for this compound content.
-
Genetic and environmental influences: Investigating how genetic variation and environmental conditions affect this compound accumulation.
-
Enzyme characterization: Further characterizing sedoheptulose reductase and other potential enzymes in the this compound biosynthesis pathway from various species.
The exploration of new high-volemitol plant species holds promise for the development of natural sweeteners and a deeper understanding of plant carbohydrate metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactifluus volemus - Wikipedia [en.wikipedia.org]
- 3. alchetron.com [alchetron.com]
- 4. Chemical content of volatile oil of Primula veris subsp. columnae, obtaining the methanol extracts and their biological activities :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Modulatory effects of red seaweeds (Palmaria palmata, Porphyra umbilicalis and Chondrus crispus) on the human gut microbiota via an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Evolutionary significance of volemitol in different plant families
An In-depth Technical Guide on the Evolutionary Significance of Volemitol in Different Plant Families
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring seven-carbon sugar alcohol (heptitol), is a significant carbohydrate in select lineages of the plant kingdom. While not as ubiquitous as sucrose or starch, its presence and physiological roles in certain plant families, particularly the Primulaceae, offer a compelling case study in metabolic evolution and adaptation. This technical guide synthesizes the current understanding of this compound's distribution, biosynthesis, and physiological functions, with a focus on its evolutionary importance as a primary metabolite and a mediator of stress tolerance. We present quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for researchers in plant biology, biochemistry, and natural product-based drug discovery.
Introduction
This compound (D-glycero-D-manno-heptitol) is a sugar alcohol first isolated from the mushroom Lactarius volemus in 1889.[1][2] It is now known to be widely distributed not only in fungi, but also in lichens, mosses, red algae, and certain higher plant families.[1][2] Unlike the six-carbon sugar alcohols (hexitols) such as mannitol and sorbitol, which are more common in plants, the seven-carbon structure of this compound points to a distinct biosynthetic origin and specialized physiological functions.
In most plants, sucrose is the primary product of photosynthesis transported through the phloem, and starch is the main storage carbohydrate.[3] However, in specific taxa, sugar alcohols, including this compound, have evolved to fulfill these fundamental roles.[1][4] This metabolic divergence is evolutionarily significant, suggesting that the unique physicochemical properties of this compound confer adaptive advantages in particular ecological niches. This guide explores the evolutionary drivers behind the adoption of this compound as a key metabolite, focusing on its roles in primary metabolism and abiotic stress tolerance.
Distribution of this compound in the Plant Kingdom
The occurrence of this compound is taxonomically restricted, with its most prominent presence documented in the Primulaceae (Primrose family). However, it has been identified in other families, indicating multiple evolutionary origins or a more ancient, widespread presence that has been lost in many lineages.
| Family | Genus/Species Examples | Primary Role(s) | References |
| Primulaceae | Primula elatior, Primula officinalis, Primula × polyantha | Photosynthetic product, Phloem translocate, Storage carbohydrate | [2][4][5][6] |
| Polygonaceae | Polygonum spp. (Knotweeds) | Presence noted, role less defined | [7][8] |
| Rosaceae | Presence suggested in some species | Minor component, potential stress response | [9] |
| Apiaceae | Daucus carota (Carrot) | Minor carbohydrate component | [10] |
| Crassulaceae | Sedum spectabile | Precursor sedoheptulose is abundant | [10] |
| Avocado | Persea americana (seed) | Isolated alongside other polyols | [11] |
This table summarizes the known distribution of this compound. The Polygonaceae and Rosaceae families are large and diverse, and the presence of this compound is not universal across all genera.
Biosynthesis of this compound
The biosynthesis of this compound is a direct and efficient pathway stemming from a key intermediate of the pentose phosphate pathway and the Calvin cycle: sedoheptulose.
The primary reaction is the reduction of the keto-sugar sedoheptulose to its corresponding alcohol, this compound. This conversion is catalyzed by a novel enzyme, sedoheptulose reductase , which is dependent on the coenzyme NADPH as the reductant.[2][4]
Key Reaction: Sedoheptulose + NADPH + H⁺ → this compound + NADP⁺
This pathway is significant because it directly links primary carbon metabolism (photosynthesis and pentose phosphate pathway) to the production of a stable, multi-functional sugar alcohol. The high specificity of sedoheptulose reductase in Primula species for its substrate suggests a highly evolved and regulated process.[2]
Caption: Biosynthetic pathway of this compound from sedoheptulose.
Physiological Roles and Evolutionary Significance
The adoption of this compound as a primary carbohydrate in plants like Primula represents a significant evolutionary divergence. Its functions span from core metabolism to specialized stress adaptation.
A Trifecta of Roles in Primary Metabolism
In Primula species, this compound uniquely serves three roles typically segregated between different molecules in other plants:
-
Photosynthetic Product: It is a major, stable end-product of photosynthesis in the leaves.[2][4]
-
Phloem Translocate: this compound is the primary form of carbon transported from source leaves to sink tissues (roots, flowers, storage organs) via the phloem. In Primula × polyantha, it can constitute up to 24% of the phloem sap carbohydrates.[2][10]
-
Storage Carbohydrate: It functions as a reserve carbohydrate, accumulating in vegetative tissues.[1][4]
The evolutionary advantage of using a single molecule for these three functions may lie in metabolic efficiency, reducing the need for enzymatic interconversions between transport and storage forms (e.g., sucrose to starch).
The Key to Stress Tolerance: this compound as a Compatible Solute
Perhaps the most critical evolutionary driver for this compound metabolism is its role in abiotic stress tolerance.[12] Sugar alcohols are well-known compatible solutes or osmolytes .[13][14]
Compatible solutes are small, highly soluble molecules that accumulate to high concentrations in the cytoplasm during osmotic stress (e.g., drought, high salinity) to maintain cellular turgor and water potential.[13] They are termed "compatible" because they do not interfere with normal enzymatic activity, unlike inorganic ions.
This compound's properties make it an excellent osmoprotectant:
-
High Solubility: It can accumulate to high concentrations without crystallizing.[2]
-
Chemical Inertness: As a polyol, it lacks a reactive carbonyl group, making it less likely to interact non-specifically with proteins and other cellular components.
-
ROS Scavenging: Polyols may also help protect cells from damage by scavenging reactive oxygen species (ROS) that are often produced during stress events.[12]
The evolution of this compound as a primary carbohydrate in families like Primulaceae may have been an adaptation to environments with periodic or unpredictable water availability, giving these species a competitive edge.
Quantitative Data on this compound Accumulation
The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage. The highest concentrations are found in Primula species.
| Species | Tissue | Concentration | Notes | Reference |
| Primula × polyantha | Leaves | Up to 50 mg/g fresh weight (~25% of dry weight) | Major non-structural carbohydrate | [2] |
| Primula × polyantha | Phloem Sap | ~24% of total phloem sap carbohydrates | Primary transport sugar | [2] |
| Daucus carota (Carrot) | Root | 1.4 - 24.6 mg/g dry weight | One of several major carbohydrates | [10] |
Experimental Protocols
Accurate quantification and characterization of this compound and its biosynthetic enzymes are crucial for research. The following sections detail standard methodologies.
Protocol for this compound Extraction and Quantification
This protocol outlines a general workflow for analyzing this compound content in plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust method for polyol analysis.
Methodology:
-
Sample Preparation: Flash-freeze plant tissue (e.g., leaf discs) in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and then grind to a fine powder.
-
Extraction: Extract a known mass of dried tissue (e.g., 20 mg) with a hot 80% ethanol solution. This step extracts soluble carbohydrates and inactivates degradative enzymes. An internal standard (e.g., sorbitol, if not present in the sample) should be added at this stage for accurate quantification.
-
Clarification: Centrifuge the extract to pellet insoluble material. The supernatant contains the soluble sugars and sugar alcohols.
-
Derivatization (Silylation): Evaporate the supernatant to dryness under a stream of nitrogen. To make the non-volatile polyols suitable for GC analysis, they must be derivatized. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane in pyridine) and incubate at 70°C. This replaces the hydrogen atoms of the hydroxyl groups with trimethylsilyl (TMS) groups, creating volatile TMS-ethers.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compounds are separated on the GC column based on their boiling points and identified by their characteristic mass spectra and retention times compared to an authentic this compound standard.
-
Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard.
Caption: Workflow for this compound extraction and GC-MS analysis.
Protocol for Sedoheptulose Reductase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of the key biosynthetic enzyme, sedoheptulose reductase.
Methodology:
-
Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl, pH 7.5-8.0) containing protease inhibitors and a reducing agent like DTT to preserve enzyme integrity. Centrifuge the homogenate at high speed to pellet cell debris and obtain a crude protein extract (supernatant).
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Sedoheptulose (substrate)
-
NADPH (cofactor)
-
-
Initiation and Measurement: Add a small volume of the crude enzyme extract to the cuvette to initiate the reaction. Immediately place the cuvette in a spectrophotometer.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ results in a loss of absorbance at this wavelength.
-
Calculation of Activity: The rate of reaction (enzyme activity) is calculated from the linear rate of change in absorbance using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). Activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.
Caption: Workflow for the sedoheptulose reductase enzyme assay.
Relevance to Drug Development
The study of this compound and other plant-derived polyols holds potential for the pharmaceutical industry.
-
Natural Sweeteners: this compound is a natural sweetening agent, making it of interest to the food and beverage industries as a sugar substitute.[1]
-
Osmotic Agents: Polyols are used in medicine as osmotic agents. While mannitol is commonly used for this purpose, the unique properties of this compound could be explored for similar applications.
-
Cytoprotective Properties: Its role as a potent osmoprotectant in plants suggests it may have cytoprotective properties that could be investigated for therapeutic applications, particularly in conditions involving cellular stress.
Conclusion and Future Directions
The evolutionary trajectory of this compound in the plant kingdom is a testament to the power of metabolic innovation in driving adaptation. In select plant families, this compound has been co-opted to serve as a multi-purpose molecule, efficiently linking primary carbon metabolism with robust mechanisms for stress tolerance. Its function as a photosynthetic product, phloem translocate, storage compound, and compatible solute highlights a highly integrated and evolutionarily advantageous metabolic strategy.
Future research should aim to:
-
Expand Phylogenetic Surveys: Conduct broader screenings across more plant families to better understand the true taxonomic distribution of this compound, which could reveal more about its evolutionary origins.
-
Genetic and Molecular Characterization: Isolate and characterize the genes encoding sedoheptulose reductase from different species to study the molecular evolution of this key enzyme.
-
Stress Physiology Studies: Perform comparative studies on closely related this compound-producing and non-producing species under controlled stress conditions to definitively quantify the adaptive advantage conferred by this compound accumulation.
By continuing to unravel the complexities of this compound's role in plants, researchers can gain deeper insights into plant evolution, stress physiology, and the vast potential of natural products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 3. Starch - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Multiple benefits of herbs: Polygonaceae species in veterinary pharmacology and livestock nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polygonaceae - Wikipedia [en.wikipedia.org]
- 9. douglas.it [douglas.it]
- 10. researchgate.net [researchgate.net]
- 11. avocadosource.com [avocadosource.com]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Volemitol Extraction from Primula Leaves
Introduction
Volemitol, a seven-carbon sugar alcohol, is a significant carbohydrate component found in the leaves of various Primula species, where it can accumulate to high concentrations, accounting for up to 25% of the dry weight.[1] Its role as a natural sweetening agent has garnered interest in the food and pharmaceutical industries.[1] This document provides a comprehensive protocol for the extraction and purification of this compound from Primula leaves, designed for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established principles for the extraction of polar metabolites from plant tissues.
Data Presentation: Extraction Parameters
While specific quantitative data for this compound extraction from Primula is not extensively detailed in the public domain, the following table summarizes various extraction conditions used for other bioactive compounds from Primula species. This data can inform the optimization of this compound extraction protocols.
| Plant Material | Target Compound(s) | Extraction Solvent(s) | Extraction Method | Key Findings | Reference |
| Primula veris L. (dried) | Phenolic Compounds | 70% Ethanol | Maceration | Most effective for dried material. | [2][3][4] |
| Primula veris L. (fresh) | Phenolic Compounds | Water at 100 °C | Maceration | Most effective for fresh material. | [2][3][4] |
| Primula denticulata Smith | Flavonoids & Reducing Compounds | 40% Ethanol | Maceration | Optimal for highest yield of both compound types. | [5][6] |
| Primula veris subsp. columnae | Extractive Substances | Methanol | Not specified | Yielded 28.8% extractive substance from leaves. | [7] |
| Primula species | This compound | Methanol-Chloroform-Water | Solvent Extraction | Mentioned as a general extraction method. | [1] |
| Sedum species (for analogy) | This compound | Water | Hot Water Extraction | Followed by deionization and crystallization. | [8] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and purification of this compound from Primula leaves.
References
- 1. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 2. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the optimum extraction regime of reducing compounds and flavonoids of Primula denticulata Smith leaves by a dispersion analysis [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical content of volatile oil of Primula veris subsp. columnae, obtaining the methanol extracts and their biological activities :: BioResources [bioresources.cnr.ncsu.edu]
- 8. avocadosource.com [avocadosource.com]
Application Notes and Protocols for Determining the Biological Activity of Volemitol In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activities of volemitol, a naturally occurring seven-carbon sugar alcohol. The following protocols are designed to assess its potential therapeutic effects, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.
Anti-Inflammatory Activity
This compound can be evaluated for its ability to modulate inflammatory responses. Key areas of investigation include its impact on pro-inflammatory cytokine production and the activity of enzymes involved in the inflammatory cascade.
Inhibition of Pro-Inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay determines the effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in RAW 264.7 macrophage cells stimulated with LPS.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Centrifuge the plate and collect the cell supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.
Lipoxygenase (LOX) Inhibition Assay
This assay assesses the ability of this compound to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 200 µL of 0.1 M phosphate buffer (pH 9.0), 10 µL of this compound solution (at various concentrations), and 20 µL of soybean lipoxygenase solution.
-
Pre-incubation: Incubate the mixture at 25°C for 10 minutes.
-
Initiation of Reaction: Add 20 µL of linoleic acid substrate to initiate the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes using a spectrophotometer.
-
Data Analysis: Calculate the percentage of LOX inhibition and determine the IC₅₀ value.
Table 1: Illustrative Anti-Inflammatory Activity of this compound
| Assay | Parameter | This compound IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |
| LPS-Stimulated Macrophages | TNF-α Inhibition | Data to be determined | Data to be determined |
| IL-6 Inhibition | Data to be determined | Data to be determined | |
| IL-1β Inhibition | Data to be determined | Data to be determined | |
| Lipoxygenase Inhibition | Enzyme Activity | Data to be determined | Data to be determined |
Note: The IC₅₀ values are placeholders and need to be determined experimentally.
Signaling Pathway: NF-κB Inhibition by this compound
Caption: this compound's potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Antioxidant Activity
This compound's capacity to scavenge free radicals and reduce oxidative stress can be determined using several standard assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
Experimental Protocol:
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a methanolic solution of DPPH (0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Reaction: Add 10 µL of this compound solution (at various concentrations) to 190 µL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Construct a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents.
Table 2: Illustrative Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid) |
| DPPH Scavenging | IC₅₀ (µg/mL) | Data to be determined | Data to be determined |
| FRAP | Fe²⁺ Equivalents (µM) | Data to be determined | Data to be determined |
Note: The values are placeholders and need to be determined experimentally.
Workflow: General Antioxidant Assay
Caption: A generalized workflow for in vitro antioxidant activity assays.
Anti-Diabetic Activity: Aldose Reductase Inhibition
This compound can be investigated for its potential to inhibit aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.[2][3]
Rat Lens Aldose Reductase (RLAR) Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of aldose reductase partially purified from rat lenses.[4][5]
Experimental Protocol:
-
Enzyme Preparation: Prepare a crude enzyme extract from the lenses of Sprague-Dawley rats.
-
Reaction Mixture: In a cuvette, mix 0.1 M phosphate buffer (pH 6.2), NADPH (0.1 mM), the enzyme preparation, and various concentrations of this compound.
-
Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde (10 mM).
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes, which corresponds to the oxidation of NADPH.[4][5]
-
Data Analysis: Calculate the percentage of inhibition of aldose reductase activity and determine the IC₅₀ value. Quercetin or Epalrestat can be used as a positive control.
Table 3: Illustrative Aldose Reductase Inhibitory Activity of this compound
| Assay | Parameter | This compound IC₅₀ (µM) | Positive Control (e.g., Quercetin) IC₅₀ (µM) |
| Rat Lens Aldose Reductase | Enzyme Inhibition | Data to be determined | Data to be determined |
Note: The IC₅₀ values are placeholders and need to be determined experimentally.
Signaling Pathway: Polyol Pathway and Aldose Reductase Inhibition
Caption: this compound's potential role in inhibiting the polyol pathway.
Anti-Cancer Activity
The cytotoxic effects of this compound against various cancer cell lines can be evaluated to determine its anti-proliferative potential.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG-2) in a 96-well plate at an appropriate density and allow them to attach overnight.[6][7]
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value. Doxorubicin or Cisplatin can be used as a positive control.[7]
Table 4: Illustrative Anti-Cancer Activity of this compound
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 48 | Data to be determined | Data to be determined |
| MCF-7 (Breast Cancer) | 48 | Data to be determined | Data to be determined |
| HepG-2 (Liver Cancer) | 48 | Data to be determined | Data to be determined |
Note: The IC₅₀ values are placeholders and need to be determined experimentally.
Workflow: MTT Assay for Cytotoxicity
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
References
- 1. Natural Preservation of Fresh-Cut Lemons Using Manna Extracted from Fraxinus Angustifolia: A Study on Shelf Life and Sensory Acceptance [mdpi.com]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]
- 4. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts – Biosciences Biotechnology Research Asia [biotech-asia.org]
Volemitol: Application Notes and Protocols for a Novel Natural Sweetener
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volemitol, a naturally occurring seven-carbon sugar alcohol, presents a promising avenue for research and development in the field of natural sweeteners.[1] Found in various plants, red algae, fungi, and lichens, it is chemically known as D-glycero-D-manno-heptitol.[1][2] As a polyol, this compound shares characteristics with other sugar alcohols used in the food industry, suggesting its potential as a reduced-calorie sweetening agent.[3]
These application notes provide a comprehensive guide for researchers investigating the potential of this compound as a natural sweetener. Due to the limited publicly available data on its specific properties, this document outlines detailed protocols for essential experiments to characterize its sweetness profile, stability, caloric value, and safety.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that some values are estimations based on the properties of other sugar alcohols and require experimental verification.
| Property | Value | Source/Method |
| Chemical Formula | C₇H₁₆O₇ | PubChem[4] |
| Molecular Weight | 212.20 g/mol | PubChem[4] |
| Melting Point | 152-153 °C | Benchchem[2] |
| Solubility in Water | Highly soluble | Benchchem[2] |
| Relative Sweetness | Data not available | Requires sensory evaluation |
| Caloric Value | ~2.4 kcal/g (Estimated) | Based on EU blanket value for polyols |
| GRAS Status | Not confirmed | Requires FDA notification or determination |
Experimental Protocols
Sensory Evaluation: Determination of Relative Sweetness
Objective: To determine the relative sweetness of this compound compared to sucrose using a trained sensory panel.
Methodology: A graded concentration series of both this compound and sucrose solutions should be prepared. A panel of trained sensory assessors will evaluate the sweetness intensity of each solution using a labeled magnitude scale (LMS) or a two-alternative forced choice (2-AFC) method.
Protocol:
-
Panelist Training: Recruit and train a panel of 10-15 individuals to recognize and scale the intensity of sweet taste. Use sucrose solutions of varying concentrations (e.g., 2%, 5%, 8%, 10% w/v) as references.
-
Sample Preparation:
-
Prepare stock solutions of sucrose and this compound in deionized water.
-
From the stock solutions, prepare a series of dilutions for each sweetener, ranging from sub-threshold to distinctly sweet concentrations.
-
-
Sensory Evaluation Procedure (Example using 2-AFC):
-
Present panelists with pairs of samples, one containing a standard sucrose concentration and the other a this compound concentration.
-
Instruct panelists to identify which sample in each pair is sweeter.
-
The concentration of this compound that is chosen as sweeter 50% of the time compared to a given sucrose concentration is considered equally sweet.
-
-
Data Analysis: Plot the concentration of this compound against the equally sweet sucrose concentration. The slope of this line will give the relative sweetness of this compound.
Caption: Workflow for assessing the stability of this compound.
Caloric Value Determination
Objective: To determine the metabolizable energy (caloric value) of this compound.
Methodology: The caloric value can be estimated through in vivo studies in animal models by measuring the energy excreted in feces and urine after consumption of a known amount of this compound. Bomb calorimetry can be used to determine the gross energy content.
Protocol:
-
Gross Energy Determination (Bomb Calorimetry):
-
Accurately weigh a sample of pure this compound.
-
Combust the sample in a bomb calorimeter to determine its gross energy (heat of combustion). [5][6][7]2. In Vivo Digestibility Study (Animal Model):
-
Acclimate laboratory animals (e.g., rats) to a specific diet.
-
Incorporate a known amount of this compound into the diet of the test group.
-
Over a set period, collect all feces and urine from both the control and test groups.
-
Determine the gross energy of the feed, feces, and urine using bomb calorimetry.
-
-
Calculation of Metabolizable Energy:
-
Metabolizable Energy (ME) = Gross Energy Intake - Fecal Energy - Urinary Energy.
-
The caloric value of this compound is the difference in ME between the test and control groups, divided by the amount of this compound consumed.
-
Workflow for Caloric Value Determination
Caption: Workflow for determining the caloric value of this compound.
Metabolism and Safety
Metabolic Pathway: The metabolic pathway of this compound in humans has not been elucidated. However, like other sugar alcohols, it is expected to be poorly absorbed in the small intestine. The unabsorbed portion would then be fermented by the gut microbiota in the large intestine.
Hypothetical Metabolic Pathway of this compound
Caption: A hypothetical metabolic pathway for this compound in humans.
Safety and Toxicology: There is currently no publicly available toxicological data, such as an LD50 value, for this compound. Its Generally Recognized as Safe (GRAS) status has not been established with the U.S. Food and Drug Administration (FDA). [8][9][10][11][12]Comprehensive toxicological studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and developmental toxicity studies, are required to establish a safety profile for this compound.
Effect on Gut Microbiota: The effect of this compound on the human gut microbiota is unknown. In vitro fermentation studies using human fecal inocula can provide initial insights into which bacterial species can utilize this compound and the resulting metabolic end-products, such as short-chain fatty acids (SCFAs). [13][14][15][16]
Applications in Research and Development
This compound's potential as a natural sweetener warrants further investigation in the following areas:
-
Food and Beverage Formulation: Its stability and sensory characteristics will determine its suitability in various products such as baked goods, beverages, and confectionery.
-
Diabetic and Low-Calorie Foods: As a sugar alcohol, this compound is likely to have a lower glycemic index and caloric value than sucrose, making it a potential ingredient for foods targeted at individuals with diabetes or those managing their weight.
-
Pharmaceuticals: Its properties as a bulking agent and its potential for a low glycemic response could make it a useful excipient in pharmaceutical formulations.
Conclusion
This compound is a promising but largely uncharacterized natural sweetener. The protocols and information provided in these application notes are intended to serve as a foundational guide for researchers and drug development professionals. Rigorous experimental investigation is necessary to fully elucidate its properties, safety, and potential applications. As more data becomes available, the viability of this compound as a commercially successful natural sweetener will become clearer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 3. Sugar alcohol - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Energy Content of âZero-Sugarâ Artificial Sweeteners via Bomb Calorimetry and Theoretical Calculations â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GRAS Notice Inventory | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. GRAS Notices [hfpappexternal.fda.gov]
- 12. GRAS Notices [hfpappexternal.fda.gov]
- 13. In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Volemitol as a Novel Cryoprotectant for Biological Samples: Application Notes and Protocols
For Research Use Only
Introduction
Cryopreservation is a critical technology for the long-term storage of biological materials, including cells, tissues, and organs, underpinning biomedical research, cell-based therapies, and biodiversity conservation.[1] The process relies on the use of cryoprotective agents (CPAs) to mitigate the lethal effects of ice crystal formation and osmotic stress during freezing and thawing.[1] While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used CPAs, their inherent cytotoxicity necessitates the search for novel, less harmful alternatives.[2]
Volemitol, a naturally occurring seven-carbon sugar alcohol (polyol), has been identified as a potential candidate for cryopreservation.[3][4] Found in various plants, fungi, and algae, this compound's structure, with multiple hydroxyl groups, suggests it may share cryoprotective properties with other well-known polyols like mannitol and sorbitol.[4][5] A patent for a cryopreservation composition has listed this compound as a potential component, indicating its prospective utility in this field.[3] However, detailed scientific literature validating its efficacy and specific protocols for its use are not yet widely available.
This document provides a theoretical framework and generalized protocols for researchers interested in evaluating this compound as a cryoprotectant for their specific biological samples. The information is based on the established principles of polyol-mediated cryoprotection.
Potential Mechanism of Action
The cryoprotective effects of polyols like this compound are believed to be multifactorial, primarily involving the modulation of water properties and stabilization of cellular structures. The proposed mechanisms include:
-
Colligative Effects: By hydrogen bonding with water molecules, this compound can lower the freezing point of the solution. This reduces the amount of ice formed at any given sub-zero temperature, thereby minimizing the concentration of solutes in the unfrozen fraction and mitigating osmotic stress on the cells.[5]
-
Water Replacement Hypothesis: The numerous hydroxyl groups on the this compound molecule may replace water molecules at the surface of proteins and membranes. This "water replacement" helps to maintain the native conformation of macromolecules and the integrity of lipid bilayers during dehydration that occurs upon freezing.
-
Membrane Stabilization: this compound may directly interact with the lipid bilayer of cell membranes, increasing their fluidity at low temperatures and preventing phase transitions that can lead to membrane damage and cell lysis.[6]
-
Vitrification: At high concentrations and with rapid cooling, this compound, like other sugar alcohols, may contribute to the vitrification of the solution—a glass-like, amorphous state that avoids the damaging effects of crystalline ice altogether.[6]
Experimental Protocols
Due to the absence of specific published data, the following protocols are generalized workflows for the evaluation of this compound as a cryoprotectant. Researchers must optimize these protocols for their specific cell or tissue type.
Protocol 1: Determination of this compound Cytotoxicity
Before assessing its cryoprotective properties, it is crucial to determine the toxicity of this compound at various concentrations on the biological sample at physiological temperatures.
Methodology:
-
Cell Preparation: Culture cells to a healthy, mid-logarithmic growth phase.
-
This compound Solutions: Prepare a range of this compound concentrations (e.g., 0.05 M, 0.1 M, 0.25 M, 0.5 M, 1.0 M) in your standard cell culture medium.
-
Incubation: Seed cells in a 96-well plate at a predetermined density. After allowing cells to adhere (if applicable), replace the medium with the prepared this compound solutions.
-
Exposure: Incubate the cells for a period relevant to the intended cryopreservation protocol (e.g., 30 minutes to 2 hours) at 37°C.
-
Assessment: After incubation, wash the cells with fresh medium and assess viability using a standard method such as Trypan Blue exclusion, MTT assay, or a live/dead fluorescence assay.
-
Analysis: Plot cell viability against this compound concentration to determine the maximum non-toxic concentration.
Protocol 2: Evaluation of Cryoprotective Efficacy
This protocol outlines a standard slow-cooling cryopreservation procedure to compare the efficacy of this compound with established cryoprotectants.
Methodology:
-
Cell Harvest: Harvest cells from culture when they are in a log-growth phase with high viability (>90%).
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in cold (4°C) culture medium to a concentration of 1-5 x 10^6 cells/mL.
-
Cryopreservation Media Preparation: Prepare freezing media containing different concentrations of this compound (based on cytotoxicity results) in a basal medium (e.g., culture medium with 10-20% fetal bovine serum). Prepare control media containing 10% DMSO or 1.0 M glycerol. Keep all media on ice.
-
Addition of CPA: Slowly add an equal volume of the cold cryopreservation medium to the cell suspension, mixing gently.
-
Aliquoting: Transfer 1 mL aliquots of the final cell suspension into sterile cryovials.
-
Controlled Cooling: Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C/minute. Place the container in a -80°C freezer and leave overnight.
-
Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.
-
Thawing: To revive cells, rapidly thaw the vial in a 37°C water bath until a small ice crystal remains.
-
CPA Removal: Aseptically transfer the contents to a centrifuge tube containing 10 mL of pre-warmed culture medium. Centrifuge to pellet the cells, remove the supernatant containing the CPA, and resuspend in fresh culture medium.
-
Post-Thaw Assessment: Immediately assess cell viability and count. Culture the remaining cells and perform functional assays at 24 and 48 hours post-thaw to assess recovery and proliferation.
References
- 1. Cryopreservation - Wikipedia [en.wikipedia.org]
- 2. Cell Freezing Media & Cell Cryopreservation Solutions | Sartorius [sartorius.com]
- 3. CN113518554A - Composition for cryopreservation of biological materials - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cryoprotective effect of polyols on rat embryos during two-step freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Volemitol Detection Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volemitol, a seven-carbon sugar alcohol, is a naturally occurring polyol found in various plants, fungi, and algae. Its roles in biological systems are understood to be involved in stress tolerance, particularly osmotic stress, and as a storage carbohydrate.[1] The ability to monitor this compound concentrations in real-time is crucial for understanding its physiological functions and for potential applications in various fields, including agriculture, food science, and medicine. This document provides detailed application notes and protocols for the development and use of biosensors for the real-time detection of this compound.
Given the nascent stage of this compound-specific biosensor research, this document outlines protocols adapted from established methods for other polyols, such as mannitol and sorbitol. The principles and methodologies described herein provide a robust framework for the design, fabrication, and validation of novel this compound biosensors.
Principle of Detection
The proposed biosensors for this compound detection are based on an enzymatic approach. A specific oxidoreductase enzyme that can catalyze the oxidation of this compound is a key component. The reaction would proceed as follows:
This compound + NAD⁺ → 7-keto-D-glycero-D-manno-heptose + NADH + H⁺
The detection of this compound can be achieved by monitoring the change in concentration of either the co-substrate (NAD⁺) or the product (NADH). This can be accomplished through two primary methods: electrochemical detection and fluorescent detection.
I. Electrochemical Biosensor for this compound Detection
Electrochemical biosensors offer high sensitivity, selectivity, and the potential for miniaturization.[2][3][4] The principle involves the immobilization of a this compound-specific dehydrogenase onto an electrode surface. The enzymatic reaction produces NADH, which can then be electrochemically oxidized at the electrode surface, generating a current that is proportional to the this compound concentration.
Performance Characteristics (Illustrative)
The following table summarizes the expected performance of an electrochemical this compound biosensor based on typical characteristics of similar polyol biosensors.
| Parameter | Expected Performance |
| Linear Range | 1 µM - 500 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Response Time | < 60 seconds |
| Sensitivity | 10 nA/µM·cm² |
| Stability | > 85% activity after 30 days |
| Selectivity | High (minimal interference from glucose, fructose, mannitol) |
Experimental Protocol: Fabrication of an Amperometric this compound Biosensor
This protocol details the steps for fabricating a screen-printed carbon electrode (SPCE) based amperometric biosensor for this compound.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound Dehydrogenase (hypothetical, requires sourcing or engineering)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Chitosan solution (1% in 0.1 M acetic acid)
-
Glutaraldehyde solution (2.5% in phosphate buffer)
-
Phosphate buffer saline (PBS), pH 7.4
-
This compound standard solutions
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Clean the SPCEs by rinsing with deionized water and then ethanol.
-
Allow the electrodes to air dry completely.
-
-
Enzyme Immobilization:
-
Prepare a solution containing this compound dehydrogenase (10 mg/mL) and NAD⁺ (5 mM) in PBS.
-
Drop-cast 5 µL of the enzyme-NAD⁺ solution onto the working electrode area of the SPCE.
-
Allow it to dry at 4°C for 1 hour.
-
Prepare a 1% chitosan solution and drop-cast 2 µL onto the enzyme layer.
-
Expose the electrode to glutaraldehyde vapor in a sealed container for 30 minutes to cross-link the enzyme and chitosan.[5]
-
Rinse the electrode thoroughly with PBS to remove any unbound enzyme and glutaraldehyde.
-
Store the modified electrode at 4°C when not in use.
-
-
Electrochemical Measurement:
-
Connect the modified SPCE to a potentiostat.
-
Perform cyclic voltammetry (CV) or chronoamperometry in PBS (pH 7.4) to characterize the electrode.
-
For this compound detection, apply a constant potential (e.g., +0.4 V vs. Ag/AgCl) and allow the baseline current to stabilize.
-
Add known concentrations of this compound to the electrochemical cell and record the change in current.
-
The current increase is proportional to the concentration of this compound.
-
Workflow for Electrochemical this compound Detection
Caption: Workflow for electrochemical detection of this compound.
II. Fluorescent Biosensor for this compound Detection
Fluorescent biosensors offer high sensitivity and are well-suited for in vitro and in vivo imaging applications.[6][7][8] A Förster Resonance Energy Transfer (FRET)-based biosensor can be designed using a genetically encoded sensor protein. This would involve a periplasmic binding protein (PBP) with a natural affinity for this compound, flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Binding of this compound induces a conformational change in the PBP, altering the distance or orientation between CFP and YFP, and thus changing the FRET efficiency.
Performance Characteristics (Illustrative)
The following table summarizes the expected performance of a FRET-based fluorescent this compound biosensor.
| Parameter | Expected Performance |
| Dynamic Range | 10 µM - 1 mM |
| Dissociation Constant (Kd) | ~100 µM |
| Response Time | < 10 seconds |
| Specificity | High for this compound |
| Photostability | Moderate |
Experimental Protocol: Development and Use of a FRET-based this compound Biosensor
This protocol outlines the general steps for creating and utilizing a genetically encoded FRET biosensor for this compound.
Materials:
-
Plasmid vectors for expressing CFP and YFP fusion proteins.
-
A gene encoding a this compound-binding protein (VBP, hypothetical).
-
E. coli expression system (e.g., BL21(DE3)).
-
Ni-NTA affinity chromatography column for protein purification.
-
Fluorometer or fluorescence microscope with FRET capabilities.
-
This compound standard solutions.
-
Cell culture reagents (if used for intracellular measurements).
Procedure:
-
Biosensor Construction (Molecular Biology):
-
Identify a candidate this compound-binding protein (VBP). This may involve screening protein databases or using protein engineering approaches.
-
Clone the gene for the VBP between the genes for CFP and YFP in an expression vector to create a CFP-VBP-YFP fusion construct.
-
Verify the construct by DNA sequencing.
-
-
Protein Expression and Purification:
-
Transform the expression vector into a suitable E. coli strain.
-
Induce protein expression with IPTG.
-
Lyse the cells and purify the FRET biosensor protein using Ni-NTA affinity chromatography.
-
Verify the purity and concentration of the protein.
-
-
In Vitro Characterization:
-
Using a fluorometer, excite the purified biosensor at the CFP excitation wavelength (~435 nm).
-
Measure the emission spectra from 460 nm to 600 nm.[9]
-
Titrate the biosensor with increasing concentrations of this compound and record the change in the ratio of YFP emission (~527 nm) to CFP emission (~475 nm).[9]
-
Determine the dissociation constant (Kd) and dynamic range of the biosensor.
-
Test the specificity of the biosensor by titrating with other sugars and polyols.
-
-
In Vivo Imaging (Optional):
-
For intracellular measurements, transfect the biosensor plasmid into the target cells.
-
Use a fluorescence microscope equipped with a FRET filter set to image the cells.
-
Excite the CFP and measure the emission in both the CFP and YFP channels.
-
Calculate the FRET ratio to determine the relative intracellular this compound concentration.
-
Signaling Pathway for FRET-based this compound Detection
Caption: FRET-based this compound biosensor signaling pathway.
Data Presentation and Interpretation
For both biosensor types, it is crucial to generate a calibration curve by plotting the sensor response (current or FRET ratio) against known concentrations of this compound. This curve can then be used to determine the concentration of this compound in unknown samples. When presenting data, always include error bars from replicate measurements and perform statistical analysis to validate the results.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal (Electrochemical) | Inactive enzyme, improper immobilization, incorrect applied potential. | Verify enzyme activity, optimize immobilization protocol, determine the optimal oxidation potential for NADH. |
| High background noise (Electrochemical) | Electrical interference, electrode fouling. | Use a Faraday cage, ensure proper grounding, clean or replace the electrode. |
| No FRET change (Fluorescent) | VBP does not undergo a conformational change upon binding, incorrect linker length between fluorophores and VBP. | Screen for different VBPs, optimize linker lengths. |
| Low FRET signal (Fluorescent) | Low protein expression, photobleaching. | Optimize protein expression and purification, use an anti-bleaching agent, reduce excitation light intensity. |
| Lack of specificity | The enzyme or binding protein interacts with other molecules. | Perform site-directed mutagenesis to improve specificity, screen for more specific biological recognition elements. |
Conclusion
The development of real-time this compound biosensors holds significant promise for advancing our understanding of its biological roles and for various practical applications. The electrochemical and fluorescent biosensor platforms detailed in these application notes provide a comprehensive starting point for researchers. While the protocols are based on established principles for similar analytes, empirical optimization will be necessary to achieve high-performance this compound-specific biosensors. Future work should focus on the discovery and engineering of highly specific this compound dehydrogenases and binding proteins to enhance the selectivity and sensitivity of these analytical tools.
References
- 1. Frontiers | To die or not to die: how seaweed holobionts chemistry influences lifespan and stress resilience [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescent Biosensors for Detection Vital Body Fluids’ Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative imaging with fluorescent biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Volemitol as a Substrate in Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volemitol, a seven-carbon sugar alcohol (heptitol), is a naturally occurring polyol found in a variety of organisms, including plants of the genus Primula, red algae, fungi, and lichens.[1] In these organisms, this compound can function as a photosynthetic product, a phloem-mobile carbohydrate for transport, and a storage compound.[1][2] While the biosynthetic pathways of this compound are relatively well-understood, its role as a substrate in enzymatic reactions for catabolism or modification is less characterized.
These application notes provide an overview of the known and potential enzymatic reactions involving this compound. Detailed protocols are included to facilitate research into the enzymatic conversion of this unique heptitol, which may have implications in fields ranging from plant physiology to drug development, given the role of sugar alcohols in various biological processes.
Biosynthesis of this compound
Two primary enzymatic pathways for the biosynthesis of this compound have been identified in different organisms.
1. Sedoheptulose Reductase Pathway in Primula Species
In plants such as the horticultural hybrid polyanthus (Primula × polyantha), this compound is synthesized from the ketose sugar sedoheptulose in a single-step reduction. This reaction is catalyzed by the enzyme sedoheptulose reductase, which is dependent on the cofactor NADPH.[1][2]
The reaction can be summarized as: Sedoheptulose + NADPH + H⁺ ⇌ this compound + NADP⁺
Caption: Biosynthesis of this compound via Sedoheptulose Reductase.
2. This compound-1-Phosphate Pathway in Pelvetia canaliculata
In the marine brown alga Pelvetia canaliculata, a two-step pathway is responsible for this compound biosynthesis. This pathway starts with sedoheptulose-7-phosphate and involves an NADH-dependent reductase, forming this compound-1-phosphate as an intermediate. This intermediate is then dephosphorylated to yield this compound.
The reactions are as follows:
-
Sedoheptulose-7-phosphate + NADH + H⁺ ⇌ this compound-1-phosphate + NAD⁺ (catalyzed by a reductase)
-
This compound-1-phosphate + H₂O → this compound + Pi (catalyzed by a phosphatase)
Caption: this compound Biosynthesis via a Phosphorylated Intermediate.
Quantitative Data for this compound Biosynthesis
The following table summarizes the key quantitative data for the sedoheptulose reductase from polyanthus leaves.[2]
| Parameter | Value | Conditions |
| Enzyme | Sedoheptulose Reductase | From Primula × polyantha leaves |
| pH Optimum | 7.0 - 8.0 | - |
| Apparent Km (Sedoheptulose) | 21 mM | - |
| Apparent Km (NADPH) | 0.4 mM | - |
| Cofactor Specificity | NADPH | No activity with NADH |
This compound as a Potential Substrate for Polyol Dehydrogenases
While specific enzymes that catabolize this compound have not been extensively studied, there is evidence to suggest that polyol dehydrogenases with broad substrate specificity may act on this compound. Many microorganisms and plants possess NAD(P)⁺-dependent polyol dehydrogenases that catalyze the reversible oxidation of sugar alcohols to their corresponding ketoses.
Notably, some mannitol dehydrogenases exhibit activity towards polyols that share the D-manno configuration.[3][4] this compound, being D-glycero-D-manno-heptitol, possesses this configuration. Therefore, it is hypothesized that a mannitol dehydrogenase or a related polyol dehydrogenase could catalyze the oxidation of this compound to a heptose, such as D-altro-heptulose (sedoheptulose).
Proposed Reaction: This compound + NAD(P)⁺ ⇌ D-altro-heptulose + NAD(P)H + H⁺
Caption: Proposed Catabolic Pathway for this compound.
Experimental Protocols
The following protocols are provided to enable the investigation of enzymatic reactions involving this compound, both for its biosynthesis and its potential catabolism.
Protocol 1: Assay for Sedoheptulose Reductase Activity
This protocol is adapted from the methods used to characterize sedoheptulose reductase from polyanthus leaves.[5] The activity is determined by monitoring the oxidation of NADPH to NADP⁺ spectrophotometrically at 340 nm.
Materials:
-
Enzyme extract (e.g., from Primula leaves)
-
100 mM Tris-HCl buffer, pH 7.5
-
1 M Sedoheptulose stock solution
-
10 mM NADPH stock solution
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM Tris-HCl, pH 7.5
-
50 µL of 1 M Sedoheptulose (final concentration: 50 mM)
-
50 µL of 10 mM NADPH (final concentration: 0.5 mM)
-
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme extract.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
A control reaction without sedoheptulose should be run to account for any non-specific NADPH oxidation.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).
Protocol 2: Screening for this compound Dehydrogenase Activity
This protocol is a general method for screening for NAD(P)⁺-dependent polyol dehydrogenase activity using this compound as a potential substrate.[6][7] The activity is measured by monitoring the production of NAD(P)H at 340 nm.
Materials:
-
Enzyme source (e.g., crude extract from microorganisms or plant tissues)
-
100 mM Glycine-NaOH buffer, pH 9.5
-
1 M this compound stock solution
-
20 mM NAD⁺ or NADP⁺ stock solution
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette with the following components:
-
850 µL of 100 mM Glycine-NaOH buffer, pH 9.5
-
50 µL of 1 M this compound (final concentration: 50 mM)
-
50 µL of 20 mM NAD⁺ or NADP⁺ (final concentration: 1 mM)
-
-
Incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 50 µL of the enzyme source.
-
Quickly mix and monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Run a control reaction without this compound to measure any background dehydrogenase activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM⁻¹ cm⁻¹).
Protocol 3: In-Gel Activity Staining for this compound Dehydrogenase
This method allows for the visualization of this compound dehydrogenase activity after native polyacrylamide gel electrophoresis (PAGE).[5]
Materials:
-
Native PAGE apparatus and reagents
-
Enzyme extract
-
Staining solution:
-
50 mM Tris-HCl, pH 8.0
-
50 mM this compound
-
1.5 mM NAD⁺ or NADP⁺
-
0.1 mg/mL Nitroblue tetrazolium (NBT)
-
0.01 mg/mL Phenazine methosulfate (PMS)
-
Procedure:
-
Separate the proteins in the enzyme extract using native PAGE.
-
After electrophoresis, gently wash the gel with 50 mM Tris-HCl, pH 8.0.
-
Incubate the gel in the staining solution in the dark at room temperature.
-
Monitor the gel for the appearance of dark blue or purple formazan bands, which indicate the location of dehydrogenase activity.
-
The reaction can be stopped by transferring the gel to a 7% acetic acid solution.
Protocol 4: Detection of Heptose Product
To confirm the product of a putative this compound dehydrogenase reaction, a colorimetric assay for heptoses can be used.[8]
Materials:
-
Reaction mixture from Protocol 2 (after incubation)
-
Cysteine-sulfuric acid reagent (3% cysteine hydrochloride in 85% sulfuric acid)
-
Orcinol-sulfuric acid reagent (0.2% orcinol in 70% sulfuric acid)
-
Spectrophotometer
Procedure (Cysteine-Sulfuric Acid Method):
-
To 1 mL of the enzymatic reaction mixture, add 5 mL of the cysteine-sulfuric acid reagent.
-
Heat the mixture in a boiling water bath for 3 minutes.
-
Cool the mixture to room temperature.
-
Measure the absorbance at 396 nm and 427 nm. The presence of a heptose will result in a characteristic absorption spectrum.
Experimental Workflow for Investigating this compound Catabolism
Caption: Workflow for Identifying and Characterizing this compound Dehydrogenase.
Conclusion
The study of this compound as an enzymatic substrate is an emerging area of research. While its biosynthesis is understood in certain organisms, its catabolism remains to be fully elucidated. The protocols and information provided herein offer a framework for researchers to investigate the enzymatic conversion of this compound, potentially leading to the discovery of novel enzymes and metabolic pathways. Such discoveries could have significant implications for our understanding of carbon metabolism in various organisms and may present new opportunities in biotechnology and drug development.
References
- 1. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannitol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Mannitol Dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 5. Detection of polyol dehydrogenases activity in native polyacrylamide gels [protocols.io]
- 6. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Investigating the Metabolic Fate of Volemitol in Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the metabolic fate of volemitol, a seven-carbon sugar alcohol, in mammalian cell cultures. Due to the limited direct research on this compound in this context, this document outlines hypothesized metabolic pathways based on the well-established metabolism of other sugar alcohols and provides detailed protocols to test these hypotheses.
Introduction
This compound (D-glycero-D-manno-heptitol) is a naturally occurring seven-carbon polyol found in various plants and fungi.[1][2][3][4] While its roles in these organisms as a storage and transport carbohydrate are partially understood, its metabolic fate and physiological effects in mammalian cells are largely unexplored. Understanding how cells take up and metabolize this compound is crucial for assessing its potential as a therapeutic agent, a component of drug formulations, or its impact on cellular physiology.
This document provides protocols for tracing the uptake and conversion of this compound in cell cultures, quantifying its intracellular concentration and potential metabolites, and investigating its influence on cellular signaling pathways.
Hypothesized Metabolic Pathway of this compound
Drawing parallels with the known polyol pathway for glucose and other sugar alcohols in mammalian cells, we propose a potential metabolic route for this compound.[5][6][7][8][9][10] The central hypothesis is that this compound may be acted upon by aldose reductase and sorbitol dehydrogenase, or similar enzymes with broad substrate specificity.
A plausible metabolic conversion would involve the oxidation of this compound to a seven-carbon ketose sugar, such as sedoheptulose. This reaction would likely be catalyzed by a dehydrogenase. Sedoheptulose could then potentially be phosphorylated and enter the pentose phosphate pathway, a central hub of cellular metabolism.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables present hypothetical data that could be generated using the protocols described below. These tables are intended to serve as templates for organizing experimental results.
Table 1: this compound Uptake in Cultured Hepatocytes (HepG2)
| Time (minutes) | This compound Concentration in Medium (µM) | Intracellular this compound (nmol/mg protein) |
| 0 | 100.0 | 0.0 |
| 15 | 95.2 | 4.8 |
| 30 | 90.1 | 9.9 |
| 60 | 80.5 | 19.5 |
| 120 | 65.3 | 34.7 |
Table 2: Intracellular Metabolite Concentrations Following this compound Treatment (24 hours)
| Treatment | Intracellular this compound (nmol/mg protein) | Intracellular Sedoheptulose (nmol/mg protein) |
| Control (Vehicle) | 0.0 | 0.1 |
| 10 µM this compound | 5.2 | 0.8 |
| 50 µM this compound | 25.8 | 4.1 |
| 100 µM this compound | 51.3 | 8.9 |
Experimental Protocols
Protocol 1: this compound Uptake Assay
This protocol details the steps to measure the rate of this compound uptake into cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 100 mM in sterile water)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
LC-MS/MS or GC-MS system for this compound quantification
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Cell Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
This compound Treatment: Add culture medium containing the desired concentration of this compound (e.g., 100 µM) to each well.
-
Time Course Incubation: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove the plate from the incubator.
-
Stopping the Uptake: To stop the uptake process, rapidly aspirate the this compound-containing medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Sample Collection: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Metabolite Extraction and Analysis: Prepare the supernatant for analysis by LC-MS/MS or GC-MS to quantify the intracellular this compound concentration. Normalize the results to the protein concentration.
Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol provides a general method for the simultaneous quantification of this compound and its potential metabolite, sedoheptulose, in cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
This compound and sedoheptulose analytical standards
-
LC-MS/MS system with a HILIC column
Procedure:
-
Protein Precipitation: To 100 µL of cell lysate, add 400 µL of ice-cold ACN containing an internal standard. Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Sample Preparation for Injection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: ACN with 0.1% formic acid
-
Gradient: A suitable gradient to separate polar compounds.
-
Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for this compound and sedoheptulose.
-
-
Quantification: Generate standard curves using the analytical standards to quantify the concentrations of this compound and sedoheptulose in the samples.
Protocol 3: Investigation of this compound's Effect on MAPK Signaling
This protocol is designed to assess if this compound treatment influences the activation of key signaling pathways, such as the MAPK/ERK pathway.[3]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total ERK1/2 and p-ERK1/2.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and determine the ratio of p-ERK1/2 to total ERK1/2 to assess the activation of the pathway.
Visualizations
Experimental Workflow
Potential Signaling Pathway Investigation
References
- 1. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyol Effects on Growth Factors and MAPK Signaling in Rat Retinal Capillary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 6. Polyol pathway - Wikipedia [en.wikipedia.org]
- 7. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyol_pathway [bionity.com]
- 10. youtube.com [youtube.com]
Volemitol: A Promising Heptitol for Advanced Pharmaceutical Formulations
Application Notes & Protocols for Researchers and Drug Development Professionals
Volemitol, a naturally occurring seven-carbon sugar alcohol, is emerging as a compelling ingredient for the pharmaceutical industry. Traditionally recognized for its role as a sweetening agent, recent interest has been spurred by its potential multifaceted functions in drug formulation and delivery. Its inherent properties, such as high water solubility, potential for low hygroscopicity, and pleasant taste, position it as a versatile excipient. These application notes provide an overview of this compound's potential applications, supported by detailed experimental protocols to facilitate further research and development.
Physicochemical and Pharmaceutical Properties of this compound
This compound's utility in pharmaceutical formulations is underpinned by its distinct physicochemical characteristics. A comprehensive understanding of these properties is essential for formulation scientists.
| Property | Value/Characteristic | Source(s) |
| Chemical Name | D-glycero-D-manno-Heptitol | [1] |
| CAS Number | 488-38-0 | [2] |
| Molecular Formula | C₇H₁₆O₇ | [3] |
| Molecular Weight | 212.20 g/mol | [2][3] |
| Melting Point | 152-153 °C | [2] |
| Appearance | White crystalline substance | [2] |
| Solubility | Highly soluble in water. Soluble in DMSO. | [2] |
| Sweetness | Natural sweetening agent. Relative sweetness compared to sucrose is not yet quantified but is a known characteristic. | [1][4] |
| Hygroscopicity | Expected to be low, similar to other crystalline sugar alcohols like mannitol.[5][6] | |
| Stability | Expected to be chemically stable and inert, compatible with most active pharmaceutical ingredients (APIs). |
Potential Pharmaceutical Applications
Drawing parallels with well-established sugar alcohol excipients like mannitol, sorbitol, and xylitol, this compound is anticipated to serve multiple functions in pharmaceutical dosage forms.[6][7][8]
-
Solid Dosage Forms (Tablets and Capsules):
-
Diluent/Filler: Due to its crystalline nature and good compatibility, this compound can be used as a bulking agent, particularly in direct compression tablet formulations.[5][6]
-
Binder: It may contribute to the mechanical strength of tablets.
-
Sweetener: Its pleasant sweet taste can effectively mask the bitterness of certain APIs, improving patient compliance, especially in chewable and orally disintegrating tablets.[5]
-
-
Liquid Dosage Forms (Syrups and Suspensions):
-
Lyophilized Formulations:
-
Cryoprotectant: Similar to mannitol, this compound could be used to protect therapeutic proteins and other sensitive molecules during freeze-drying.[7]
-
-
Osmotic Agent:
Experimental Protocols
The following protocols are provided as a starting point for researchers to investigate the utility of this compound in pharmaceutical formulations.
Protocol 1: Preparation of this compound-Based Tablets by Direct Compression
Objective: To formulate and prepare tablets containing a model API using this compound as the primary diluent via the direct compression method.
Materials:
-
This compound (pharmaceutical grade)
-
Model Active Pharmaceutical Ingredient (API) (e.g., Acetaminophen)
-
Microcrystalline Cellulose (MCC) (as a binder/disintegrant)
-
Croscarmellose Sodium (as a superdisintegrant)
-
Magnesium Stearate (as a lubricant)
-
Tablet press
Procedure:
-
Sieving: Pass this compound, API, MCC, and croscarmellose sodium through a suitable mesh sieve (e.g., #40) to ensure uniformity and break up any agglomerates.
-
Blending:
-
In a V-blender or suitable powder mixer, combine the sieved this compound, API, MCC, and croscarmellose sodium.
-
Blend for 15 minutes to achieve a homogenous mixture.
-
-
Lubrication:
-
Add the sieved magnesium stearate to the blender.
-
Blend for an additional 3-5 minutes. Avoid over-blending, which can negatively impact tablet hardness and dissolution.
-
-
Compression:
-
Transfer the final blend to the hopper of a tablet press.
-
Compress the blend into tablets using appropriate tooling and compression force to achieve the target tablet weight, hardness, and thickness.
-
-
Evaluation:
-
Characterize the prepared tablets for weight variation, hardness, friability, disintegration time, and drug content uniformity according to pharmacopeial standards.
-
Protocol 2: Formulation of a this compound-Based Oral Liquid
Objective: To prepare a stable and palatable sugar-free oral liquid formulation using this compound as a sweetening agent and vehicle.
Materials:
-
This compound
-
Model API (soluble in the vehicle)
-
Glycerin (as a co-solvent and humectant)
-
Methylparaben and Propylparaben (as preservatives)
-
Citric Acid or Sodium Citrate (as a pH adjusting/buffering agent)
-
Purified Water
-
Flavoring agent
Procedure:
-
Preservative Dissolution: In a portion of purified water, heat to approximately 60-70°C and dissolve the methylparaben and propylparaben. Cool the solution to room temperature.
-
This compound Dissolution: In a separate vessel, add the this compound and glycerin to the remaining purified water. Stir until the this compound is completely dissolved.
-
API Incorporation: Add and dissolve the model API in the this compound solution.
-
Combining Phases: Add the cooled preservative solution to the main batch and mix thoroughly.
-
pH Adjustment and Flavoring:
-
Measure the pH of the solution and adjust to the desired range using citric acid or sodium citrate.
-
Add the flavoring agent and mix until uniform.
-
-
Final Volume: Add purified water to make up the final volume and mix well.
-
Quality Control: Evaluate the formulation for pH, viscosity, clarity, microbial limits, and API content.
Protocol 3: In Vitro Antioxidant Activity Assessment using DPPH Assay
Objective: To evaluate the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the ascorbic acid positive control in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solutions, ascorbic acid solutions, or methanol (as a blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the following formula:
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.
-
Protocol 4: In Vitro Anti-Inflammatory Activity by Inhibition of Protein Denaturation
Objective: To assess the potential anti-inflammatory activity of this compound by evaluating its ability to inhibit the denaturation of egg albumin. [11][13] Materials:
-
This compound
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
This compound Solutions: Prepare various concentrations of this compound in PBS.
-
Diclofenac Sodium Solutions: Prepare various concentrations of diclofenac sodium in PBS.
-
Egg Albumin Solution: Prepare a 1% v/v solution of egg albumin in PBS.
-
-
Assay Procedure:
-
To 2.8 mL of the egg albumin solution, add 0.2 mL of the this compound solutions or diclofenac sodium solutions.
-
For the control, add 0.2 mL of PBS to 2.8 mL of the egg albumin solution.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the formula:
where Abs_control is the absorbance of the heated control and Abs_sample is the absorbance of the heated sample containing this compound or diclofenac sodium.
-
Visualizing Relationships and Workflows
To further elucidate the potential roles and experimental designs involving this compound, the following diagrams are provided.
Caption: Workflow for direct compression tablet manufacturing using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 3. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sugar alcohol - Wikipedia [en.wikipedia.org]
- 5. pharmainform.com [pharmainform.com]
- 6. Mannitol in direct compression: Production, functionality, critical material attributes and co-processed excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations | Asian Journal of Research in Biochemistry [journalajrb.com]
- 8. ijcrt.org [ijcrt.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Oral Liquid Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Producing Sugar Alcohols and Functional Sugars by Engineering Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Synthesis of Volemitol Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volemitol, a naturally occurring seven-carbon sugar alcohol, presents an intriguing scaffold for the development of novel bioactive compounds. Its polyhydroxylated structure offers multiple sites for chemical modification, enabling the synthesis of derivatives with potentially enhanced biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound esters and glycosides and the evaluation of their antimicrobial and antitumor properties. While specific bioactivity data for this compound derivatives is an emerging area of research, the methodologies presented here are based on established principles for the derivatization of similar polyols and provide a robust framework for exploration.
Data Presentation: Hypothetical Bioactivity of this compound Derivatives
The following tables present hypothetical quantitative data for the bioactivity of synthesized this compound derivatives. This data is illustrative and serves as a template for organizing experimental results.
Table 1: Antimicrobial Activity of this compound Esters
| Compound | Derivative Type | Fatty Acid Chain | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL)[1][2][3] |
| This compound | - | - | Staphylococcus aureus | > 1024 |
| This compound Monolaurate | Ester | C12 | Staphylococcus aureus | 128 |
| This compound Monomyristate | Ester | C14 | Staphylococcus aureus | 64 |
| This compound Monopalmitate | Ester | C16 | Staphylococcus aureus | 128 |
| This compound | - | - | Candida albicans | > 1024 |
| This compound Monolaurate | Ester | C12 | Candida albicans | 256 |
| This compound Monomyristate | Ester | C14 | Candida albicans | 128 |
| This compound Monopalmitate | Ester | C16 | Candida albicans | 256 |
Table 2: Cytotoxicity of this compound Glycosides against Human Cancer Cell Lines
| Compound | Derivative Type | Glycosidic Moiety | Cancer Cell Line | IC50 (µM)[4][5][6] |
| This compound | - | - | MCF-7 (Breast Cancer) | > 200 |
| This compound-β-D-glucoside | Glycoside | Glucose | MCF-7 (Breast Cancer) | 75 |
| This compound-β-D-galactoside | Glycoside | Galactose | MCF-7 (Breast Cancer) | 82 |
| This compound | - | - | HeLa (Cervical Cancer) | > 200 |
| This compound-β-D-glucoside | Glycoside | Glucose | HeLa (Cervical Cancer) | 68 |
| This compound-β-D-galactoside | Glycoside | Galactose | HeLa (Cervical Cancer) | 79 |
Experimental Protocols
I. Synthesis of this compound Derivatives
A. Enzymatic Synthesis of this compound Monolaurate (Esterification)
This protocol describes the lipase-catalyzed esterification of this compound with lauric acid.
-
Materials:
-
This compound
-
Lauric acid
-
Immobilized lipase (e.g., Novozym 435)
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Molecular sieves (3 Å)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol gradient)
-
-
Procedure:
-
Dissolve this compound (1 mmol) and lauric acid (1.2 mmol) in 20 mL of 2-methyl-2-butanol in a round-bottom flask.
-
Add activated molecular sieves (1 g) to the mixture to remove water produced during the reaction.
-
Add immobilized lipase (10% w/w of total substrates).
-
Incubate the reaction mixture at 60°C with constant stirring (200 rpm) for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a chloroform/methanol (9:1 v/v) solvent system.
-
Upon completion, filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound monolaurate by silica gel column chromatography using a chloroform/methanol gradient.
-
Characterize the final product by NMR and Mass Spectrometry.
-
B. Chemical Synthesis of this compound-β-D-glucoside (Glycosylation)
This protocol is based on the Koenigs-Knorr method for glycosylation.
-
Materials:
-
This compound
-
Acetobromo-α-D-glucose
-
Silver (I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Drierite (anhydrous calcium sulfate)
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Sodium methoxide solution (0.5 M in methanol)
-
Amberlite IR-120 (H⁺) resin
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol gradient)
-
-
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetobromo-α-D-glucose (1.2 mmol), Ag₂O (1.5 mmol), and Drierite (2 g).
-
Stir the mixture vigorously in the dark at room temperature for 24-48 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1 v/v).
-
Once the starting materials are consumed, filter the reaction mixture through Celite and wash the filter cake with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the protected this compound glucoside.
-
Dissolve the crude protected product in anhydrous methanol (20 mL).
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 mL) and stir at room temperature for 4-6 hours to effect deacetylation.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and evaporate the solvent.
-
Purify the final product, this compound-β-D-glucoside, by silica gel column chromatography using an ethyl acetate/methanol gradient.
-
Characterize the structure by NMR and Mass Spectrometry.
-
II. Bioactivity Assays
A. Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacteria and fungi.[1][2]
-
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Fungal strains (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth (MHB or RPMI) directly in the 96-well plates. The final concentration range should typically span from 1024 µg/mL to 1 µg/mL.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
B. Cytotoxicity Assay: MTT Assay for IC50 Determination
This protocol measures the concentration of the derivative that inhibits 50% of cancer cell growth (IC50).
-
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the derivatives to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualization of Workflows and Pathways
Caption: General workflow for the synthesis and bioactivity screening of this compound derivatives.
Caption: Postulated mechanism of antimicrobial action for this compound esters.
References
- 1. Antimicrobial Action of Esters of Polyhydric Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities [mdpi.com]
- 4. Cytotoxic and apoptosis-inducing activities of steviol and isosteviol derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activities of glycosides and glycoconjugates of diterpenoid isosteviol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Volemitol in a Nutshell: A Deep Dive into Carbohydrate Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Volemitol, a seven-carbon sugar alcohol, serves as a significant, naturally occurring carbohydrate in specific plant species, particularly within the Primula genus. Its unique properties and metabolic pathway make it a valuable tool for researchers studying carbohydrate metabolism, photosynthesis, and carbon allocation in plants. While its application in animal and microbial systems is less explored, its potential as a metabolic tracer and a precursor for chiral drug synthesis warrants further investigation.
This document provides a comprehensive overview of the current and potential applications of this compound in metabolic research, complete with quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Data Presentation
Table 1: Concentration of this compound and Related Carbohydrates in Primula × polyantha
| Carbohydrate | Concentration in Source Leaves (mg/g fresh weight) | Molar Concentration in Phloem Sap (mol/mol %) |
| This compound | Up to 50 | ~24% |
| Sedoheptulose | 36 | Not Reported |
| Sucrose | 4 | ~63% |
Data extracted from studies on the horticultural hybrid polyanthus, demonstrating that this compound is a major nonstructural carbohydrate.[1]
Table 2: Kinetic Properties of Sedoheptulose Reductase from Primula × polyantha
| Parameter | Value |
| Optimal pH | 7.0 - 8.0 |
| Apparent Km for Sedoheptulose | 21 mM |
| Apparent Km for NADPH | 0.4 mM |
This novel enzyme is responsible for the biosynthesis of this compound from sedoheptulose.[1]
Mandatory Visualization
Biosynthesis of this compound
References
Troubleshooting & Optimization
Overcoming volemitol recrystallization in aqueous solutions
Volemitol Aqueous Solution Technical Support Center
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with this compound recrystallization in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution crystallizing? It's described as highly soluble in water.
A1: While this compound is indeed highly soluble in water, recrystallization can occur under specific conditions, primarily due to the formation of a supersaturated solution.[1][2] A solution becomes supersaturated when it contains more dissolved solute than it can normally hold at a given temperature. This unstable state can be triggered by several factors:
-
Temperature Fluctuations: A decrease in temperature significantly lowers the solubility of most solids, including this compound, forcing the excess solute to crystallize out of the solution.[3]
-
Solvent Evaporation: If the solvent (water) evaporates over time, the concentration of this compound will increase, leading to supersaturation and subsequent crystallization.
-
High Concentration: Preparing solutions near or above the saturation limit at a specific temperature creates an inherently unstable system prone to crystallization.
-
Presence of Nucleation Sites: Impurities such as dust particles, microcrystals of undissolved this compound, or even scratches on the glassware can act as starting points (nuclei) for crystal growth.[3]
-
Agitation: Physical disturbances like stirring or shaking can sometimes induce crystallization in a supersaturated solution.[4]
Q2: How can I prevent my this compound solution from recrystallizing during storage?
A2: Preventing recrystallization involves controlling the factors that lead to supersaturation and nucleation. Key strategies include:
-
Store at a Constant, Elevated Temperature: Storing the solution in a temperature-controlled environment (e.g., an incubator) above ambient temperature can maintain solubility and prevent crystallization caused by temperature drops.
-
Use Co-solvents or Additives: Introducing "interfering agents" can disrupt the crystal lattice formation. Small amounts of other polyols (like sorbitol or mannitol), or viscosity-enhancing agents can inhibit crystallization.[4]
-
Ensure Complete Dissolution: Gently heat the solution during preparation to ensure all this compound has dissolved. Undissolved microcrystals are potent nucleation sites.
-
Filter the Solution: After dissolution, filtering the solution through a 0.22 µm or 0.45 µm filter can remove particulate impurities that could act as nucleation sites.
-
Use High-Purity Solvent and Solute: Start with high-purity grade this compound and purified water (e.g., Milli-Q) to minimize impurities.
-
Seal Containers Tightly: Use well-sealed containers to prevent solvent evaporation, especially during long-term storage.
Q3: What is the ideal storage temperature for a concentrated this compound solution?
A3: The ideal storage temperature depends on the concentration. As a general rule, the storage temperature should be high enough to ensure the concentration remains well below the saturation point. For highly concentrated solutions, storing at a constant temperature of 30-40°C is a common practice to prevent crystallization. However, the thermal stability of this compound and any other components in your formulation must be considered.
Q4: Can I redissolve crystals that have formed in my solution?
A4: Yes. Gentle heating of the solution with stirring is typically sufficient to redissolve the this compound crystals. To prevent rapid recrystallization upon cooling, consider diluting the solution slightly or implementing the preventative measures mentioned in Q2, such as filtering or adding a co-solvent.
Troubleshooting Guide
Use this guide to diagnose and resolve recrystallization issues in your this compound solutions.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the cause of recrystallization and find a suitable solution.
Caption: Troubleshooting workflow for this compound recrystallization.
Quantitative Data
Table 1: Factors Influencing Sugar Alcohol Crystallization and Mitigation Strategies
| Factor | Impact on Crystallization | Mitigation Strategy |
| Temperature | Decreasing temperature significantly increases crystallization rate by promoting supersaturation.[4] | Store solutions at a constant, elevated temperature. |
| Concentration | Higher concentrations (supersaturation) are the primary driver for crystallization.[3] | Prepare solutions at a concentration well below the saturation point for the intended storage temperature. |
| Purity | Impurities (particulates, other solutes) act as nucleation sites, initiating crystal growth. | Use high-purity reagents (this compound, water) and filter the final solution. |
| Agitation/Shear | Can accelerate the onset of crystallization in a supersaturated solution.[4] | Handle supersaturated solutions gently and avoid unnecessary stirring or shaking. |
| Co-solutes | Certain additives can interfere with crystal lattice formation, inhibiting growth. | Introduce other sugar alcohols (e.g., sorbitol) or crystallization inhibitors. |
| Viscosity | Higher viscosity of the solution can slow down the rate of crystal formation.[5] | Consider adding a pharmaceutically acceptable viscosity-enhancing agent. |
Experimental Protocols
Protocol 1: Preparation of a Stable, High-Concentration this compound Solution
This protocol outlines the steps to prepare a this compound solution that is resistant to recrystallization under normal handling and storage conditions.
Caption: Workflow for preparing a stable this compound solution.
Methodology:
-
Reagents and Glassware:
-
Use analytical grade this compound.
-
Use high-purity water (e.g., Milli-Q or WFI).
-
Ensure all glassware is scrupulously clean and, if possible, rinsed with filtered water to remove particulates.
-
-
Dissolution:
-
Weigh the required amount of this compound.
-
In a beaker, heat the water to a temperature approximately 20-30°C above the intended storage temperature (do not exceed 60-70°C to avoid potential degradation).
-
Slowly add the this compound to the heated water while stirring continuously with a magnetic stirrer.
-
Continue stirring until all solid material is completely dissolved and the solution is clear. Visual inspection against a dark background can help confirm the absence of undissolved particles.
-
-
Filtration (Critical Step):
-
Allow the solution to cool to a temperature that is still warm enough to prevent crystallization.
-
Pass the solution through a 0.22 µm syringe or vacuum filter. This step is crucial for removing any insoluble impurities or microcrystals that could act as nucleation sites.
-
-
Storage:
-
Transfer the filtered solution into a sterile, well-sealed container.
-
Place the container in a temperature-controlled environment (e.g., an incubator or water bath) set to a constant temperature that ensures the solution remains undersaturated.
-
Protocol 2: Quantification of this compound in Aqueous Solutions by HPLC-RI
This protocol provides a method for determining the concentration of this compound, which can be useful for solubility studies or to confirm the concentration of stock solutions. This method is based on common techniques for analyzing sugar alcohols.[6][7][8]
Methodology:
-
Instrumentation and Columns:
-
HPLC System: An HPLC system equipped with a refractive index (RI) detector.
-
Column: A column suitable for sugar alcohol analysis, such as an amino-based column (e.g., Waters NH2) or a polystyrene cation exchange resin column.[7]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 85:15 v/v) or simply purified water, depending on the column.[7] The mobile phase must be degassed.
-
Temperature: Maintain a constant column temperature (e.g., 50°C) for reproducible results.[6]
-
-
Standards and Sample Preparation:
-
Stock Standard: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in purified water.
-
Calibration Curve: Create a series of calibration standards by serially diluting the stock standard to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute experimental samples with the mobile phase to fall within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index (RI) detector, with temperature maintained according to manufacturer instructions.
-
Run Time: Typically 15-20 minutes, sufficient to allow for the elution of this compound and any other components.
-
-
Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
References
- 1. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. Influence of Viscosity on Variously Scaled Batch Cooling Crystallization from Aqueous Erythritol, Glucose, Xylitol, and Xylose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods [jstage.jst.go.jp]
- 7. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Volemitol Purification from Crude Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of volemitol from crude plant extracts.
Troubleshooting Guides
Problem 1: Low this compound Yield in Crude Extract
Low recovery of this compound from the initial plant material can be a significant hurdle. The choice of extraction solvent and conditions plays a critical role in maximizing the yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Solvent System | The polarity of the extraction solvent is crucial for selectively dissolving this compound while minimizing the co-extraction of undesirable compounds. Aqueous mixtures of organic solvents are often more effective than pure solvents.[1][2] Experiment with different solvent systems, such as varying concentrations of ethanol or methanol in water (e.g., 50% or 70% ethanol), to optimize the extraction of polar compounds like this compound.[3] |
| Incomplete Extraction | The extraction time and method may not be sufficient to fully liberate this compound from the plant matrix. Consider increasing the extraction time or employing more vigorous extraction techniques such as sonication or microwave-assisted extraction to enhance efficiency.[4] |
| Degradation of this compound | Prolonged exposure to high temperatures or harsh pH conditions during extraction can lead to the degradation of this compound. Employ milder extraction conditions, such as lower temperatures and neutral pH, to preserve the integrity of the target compound. |
| Improper Plant Material Preparation | The physical state of the plant material can affect extraction efficiency. Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. |
Problem 2: Difficulty in Removing Impurities
Crude plant extracts are complex mixtures containing various compounds that can interfere with this compound purification. Common impurities include other polyols (e.g., mannitol, perseitol), sugars, phenolic compounds, and pigments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-extraction of Similar Polyols | This compound often co-exists with other structurally similar sugar alcohols, making their separation challenging.[5] Techniques like ion-exchange chromatography can be employed to separate polyols based on their different affinities for the resin.[5] For instance, a Dowex 5OW-X8 resin has been used for the separation of polyhydric alcohols.[5] |
| Presence of Phenolic Compounds and Pigments | Phenolic compounds and pigments can interfere with downstream purification steps and contaminate the final product. The use of polyvinylpolypyrrolidone (PVPP) columns can effectively remove polyphenols from plant extracts. Activated charcoal treatment can also be used to decolorize the extract. |
| Contamination with Sugars | Reducing sugars are common impurities in plant extracts. These can be removed by treatment with barium hydroxide to decompose the sugars, followed by neutralization and deionization.[5] |
| Ineffective Chromatographic Separation | The choice of chromatographic technique and parameters is critical for resolving this compound from closely related impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for separating polar compounds like sugar alcohols.[4] Preparative HPLC with an appropriate stationary phase and mobile phase gradient can be optimized for high-purity isolation.[6] |
Problem 3: Challenges in this compound Crystallization
Crystallization is a key step for obtaining high-purity this compound. However, inducing crystallization and obtaining well-formed crystals can be problematic.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Supersaturation Not Reached | The concentration of this compound in the solution may be too low for crystallization to occur. Carefully evaporate the solvent to increase the concentration of the solute. Be cautious not to over-concentrate, which can lead to rapid precipitation and trapping of impurities.[7] |
| Presence of Crystallization Inhibitors | Impurities present in the extract can inhibit crystal nucleation and growth. Ensure the pre-crystallization solution is as pure as possible by employing the purification steps mentioned in Problem 2. |
| Inappropriate Solvent for Crystallization | The choice of solvent is critical for successful crystallization. This compound can be crystallized from aqueous methanol or ethanol.[5][8] Experiment with different solvent ratios and cooling rates to find the optimal conditions. Slow cooling generally favors the formation of larger, purer crystals.[7] |
| No Crystal Nucleation | Spontaneous nucleation may not occur even in a supersaturated solution. Induce crystallization by adding seed crystals of pure this compound or by scratching the inside of the crystallization vessel with a glass rod. |
| Oiling Out | The compound may separate as a liquid ("oil") instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Re-dissolve the oil by heating and adding a small amount of additional solvent, then cool the solution more slowly.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound extracts from plants?
A1: The most common impurities include other polyols like mannitol and perseitol, various sugars (e.g., fructose, glucose), phenolic compounds, pigments (like chlorophyll), and plant gums.[5][8]
Q2: Which chromatographic method is best suited for separating this compound from other sugar alcohols?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for separating polar compounds like sugar alcohols.[4] Ion-exchange chromatography can also be used to separate polyols based on their interactions with the stationary phase.[5] For high-purity isolation on a larger scale, preparative HPLC is recommended.[6]
Q3: What is a suitable solvent system for the initial extraction of this compound from plant material?
A3: Aqueous ethanol or methanol solutions are commonly used for extracting polyols from plant materials.[1][3] The optimal concentration of the organic solvent in water depends on the specific plant matrix and should be determined empirically. For example, 70% ethanol has been shown to be effective for extracting bioactive compounds from Primula veris.[3]
Q4: How can I effectively remove colored impurities from my this compound extract?
A4: Treatment with activated charcoal is a common method for removing colored impurities. Additionally, passing the extract through a column of polyvinylpolypyrrolidone (PVPP) can help in removing phenolic compounds which often contribute to the color.[9]
Q5: My this compound solution is not crystallizing, even after concentration. What should I do?
A5: If crystallization does not occur spontaneously, you can try to induce it by adding a few seed crystals of pure this compound. If seed crystals are not available, scratching the inner surface of the flask with a glass rod at the meniscus can sometimes initiate nucleation. Also, ensure that the solution is sufficiently pure, as impurities can inhibit crystallization.
Q6: What is the expected yield of this compound from plant sources?
A6: The yield of this compound can vary significantly depending on the plant source, its geographical location, and the extraction method used. For instance, the yield of methanol extract from the flowers of Primula veris subsp. columnae has been reported to be around 34.5%.[10] However, the specific yield of pure this compound from this extract would be lower and requires further purification and quantification.
Experimental Protocols
General Protocol for Extraction and Initial Purification of this compound
This protocol provides a general framework for the extraction and initial purification of this compound from plant material, such as Sedum or Primula species.
1. Extraction:
-
Dry the plant material (e.g., roots, leaves) at a moderate temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Macerate the powdered plant material in an aqueous ethanol or methanol solution (e.g., 70% ethanol) at room temperature for 24-48 hours with occasional stirring.[3]
-
Filter the mixture and collect the filtrate. Repeat the extraction process on the plant residue to maximize the yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
2. Deproteinization and Removal of Sugars:
-
To the concentrated aqueous extract, add a solution of barium hydroxide to precipitate proteins and decompose reducing sugars by heating on a steam bath.[5]
-
Neutralize the solution with carbon dioxide, which will precipitate excess barium as barium carbonate.
-
Filter the mixture to remove the precipitate.
3. Deionization:
-
Pass the filtrate through a series of ion-exchange resin columns. A typical setup would include a cation-exchange resin (e.g., Amberlite IR-120) followed by an anion-exchange resin (e.g., Duolite A-4) to remove ionic impurities.[5][8]
4. Preparative Chromatography:
-
Further purify the deionized syrup using preparative liquid chromatography. A column packed with a suitable stationary phase for polar compounds, such as a HILIC column, is recommended.[4]
-
Elute with a gradient of a suitable mobile phase, for example, acetonitrile and water, to separate this compound from other polyols and impurities.[6]
-
Collect the fractions containing this compound, identified by analytical techniques such as HPLC or TLC.
5. Crystallization:
-
Combine the purified this compound fractions and concentrate the solution under reduced pressure.
-
Add a suitable crystallization solvent, such as aqueous methanol or ethanol, and heat gently to dissolve the solid completely.[5]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystallization.
-
Collect the this compound crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound from crude plant extracts.
Caption: Logical troubleshooting workflow for this compound purification challenges.
References
- 1. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Different Solvents on the Total Phenol Content, Total Flavonoid Content, Antioxidant, and Antifungal Activities of Micromeria graeca L. from Middle Atlas of Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. avocadosource.com [avocadosource.com]
- 6. agilent.com [agilent.com]
- 7. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. avocadosource.com [avocadosource.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical content of volatile oil of Primula veris subsp. columnae, obtaining the methanol extracts and their biological activities :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Optimizing HPLC Separation of Volemitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of volemitol. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound and other sugar alcohols.
| Problem | Potential Cause | Recommended Solution |
| Poor Retention (this compound elutes near the void volume) | Inappropriate Column Chemistry: Standard C18 columns offer minimal retention for highly polar compounds like this compound in reversed-phase mode. | Column Selection: Utilize columns designed for polar analytes such as Amino (NH2), Amide, or Hydrophilic Interaction Liquid Chromatography (HILIC) columns. Ion-exchange columns, particularly Calcium (Ca-type) or Lead (Pb-type) ligand exchange columns, are also highly effective for sugar alcohol separations.[1] |
| Highly Aqueous Mobile Phase on Standard RP Columns: Using 100% aqueous mobile phase on a conventional C18 or C8 column can lead to "phase collapse" or "dewetting," resulting in a dramatic loss of retention. | Mobile Phase Modification: For reversed-phase approaches, consider using a polar-embedded or polar-endcapped C18 column that is compatible with highly aqueous mobile phases. Alternatively, ensure the mobile phase contains a small amount of organic solvent (e.g., 3-5% acetonitrile or methanol) to maintain the hydration of the stationary phase. | |
| Peak Tailing | Secondary Interactions with Column Packing: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of this compound, causing peak tailing. | Column Choice: Employ modern, high-purity silica columns with advanced end-capping to minimize silanol interactions. Alternatively, use polymer-based columns which are less prone to such interactions. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization of residual silanols. | pH Adjustment: For silica-based columns, operating at a lower pH (e.g., 2.5-4.0) can suppress the ionization of silanol groups and reduce peak tailing.[2] | |
| Metal Contamination: Metal ions in the sample or HPLC system can chelate with sugar alcohols, leading to tailing. | Use of Additives: Adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can mitigate this issue. | |
| Poor Resolution Between this compound and Other Polyols | Suboptimal Mobile Phase Composition: The mobile phase composition may not be selective enough for closely related sugar alcohols. | Mobile Phase Optimization: For HILIC separations, carefully adjust the water/acetonitrile ratio. A higher water content generally decreases retention. For ligand exchange chromatography, pure water is often sufficient, but small amounts of acetonitrile can sometimes improve resolution. |
| Inadequate Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase. | Temperature Control: Operating at an elevated and consistent temperature (e.g., 60-85°C) can improve peak efficiency and resolution for sugar alcohol separations.[3] | |
| Variable Retention Times | Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time. | Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are thoroughly degassed. Use a high-quality HPLC gradient proportioning valve. |
| Column Temperature Fluctuations: Inconsistent column temperature will cause retention time drift. | Thermostatting: Always use a column oven to maintain a stable temperature.[4] | |
| Column Equilibration: Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to inconsistent retention. | Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before starting a sequence. | |
| High Backpressure | Buffer Precipitation: High concentrations of buffer salts in the mobile phase can precipitate when mixed with a high percentage of organic solvent. | Check Buffer Solubility: Ensure the buffer is soluble in all mobile phase compositions used during the run. Flush the system with water if precipitation is suspected. |
| Column Frit Blockage: Particulate matter from the sample or from pump seal wear can clog the column inlet frit. | Sample Filtration and Guard Column: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection. Use a guard column to protect the analytical column.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for this compound separation?
A1: For underivatized this compound, ligand exchange chromatography columns, such as those with Calcium (Ca2+) or Lead (Pb2+) counter-ions, are an excellent choice.[6] These columns often use simple mobile phases like pure water and operate at high temperatures (e.g., 80°C) to achieve separation based on the interaction of the polyol's hydroxyl groups with the metal cation on the stationary phase.[1][3] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are another very effective option, particularly for separating a wide range of polar compounds. Amino (NH2) and Amide columns also fall into this category and are commonly used for carbohydrate analysis.
Q2: What is the recommended mobile phase for this compound analysis?
A2: The optimal mobile phase is highly dependent on the chosen column.
-
For Ligand Exchange Columns (e.g., Ca-type): High-purity water is the most common and effective mobile phase.[1]
-
For HILIC Columns: A mixture of a high concentration of a weak solvent (like acetonitrile) and a low concentration of a strong solvent (like water) is used. A typical starting point would be 80-90% acetonitrile in water.
-
For Reversed-Phase Columns (less common for underivatized this compound): A highly aqueous mobile phase, often with a buffer to control pH, would be necessary. However, achieving adequate retention is a significant challenge.
Q3: Which detector is most suitable for this compound analysis?
A3: Since this compound lacks a UV-absorbing chromophore, a universal detector is required. The most common choice is a Refractive Index Detector (RID) .[1][7] RIDs are sensitive to changes in the refractive index of the eluent as the analyte passes through the flow cell. It's important to note that RIDs are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.[8] Other suitable detectors include Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD).[8][9][10]
Q4: How can I improve the sensitivity of my this compound assay?
A4: Improving sensitivity can be approached in several ways:
-
Detector Choice: While RID is common, ELSD or CAD can offer better sensitivity for some applications.
-
Sample Preparation: Concentrate the sample before injection if possible. Ensure the sample is fully dissolved in the mobile phase to avoid peak distortion.
-
Derivatization: Although it adds a step to the workflow, derivatizing this compound with a UV-active or fluorescent tag can significantly enhance sensitivity and allow for detection with more common UV or fluorescence detectors.
Q5: My peaks are broad. What can I do to improve peak shape?
A5: Broad peaks can be caused by several factors:
-
Low Flow Rate: While a lower flow rate can improve resolution, an excessively slow rate can lead to band broadening due to diffusion.[11]
-
High Temperature: For sugar alcohol separations, increasing the column temperature often improves peak efficiency and reduces broadening by lowering mobile phase viscosity and improving mass transfer.[11]
-
Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.
-
Sample Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or sample concentration.
Experimental Protocols
Method 1: Ligand Exchange Chromatography
This method is suitable for the separation of this compound from other common sugars and sugar alcohols.
-
Column: Shodex SUGAR SP0810 (Pb2+ form), 300 x 8.0 mm[3]
-
Mobile Phase: HPLC-grade water[3]
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 80°C[3]
-
Detector: Refractive Index Detector (RID)[3]
-
Injection Volume: 20 µL[3]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method provides an alternative selectivity for polar analytes like this compound.
-
Column: Atlantis Premier BEH Z-HILIC, 2.5 µm, 3.0 x 100 mm
-
Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized for the specific separation, but a starting point could be 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 35 - 45°C
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 5 µL[12]
Data Presentation
Table 1: Comparison of Typical HPLC Conditions for this compound Separation
| Parameter | Ligand Exchange Chromatography | HILIC |
| Stationary Phase | Sulfonated polystyrene-divinylbenzene resin with Pb2+ or Ca2+ counter-ions | Zwitterionic, Amide, or bare silica |
| Mobile Phase | Water | Acetonitrile/Water (e.g., 85:15 v/v) |
| Elution Mode | Isocratic | Isocratic (for RID) or Gradient (for ELSD/CAD/MS) |
| Temperature | High (e.g., 80-85°C) | Moderate (e.g., 30-45°C) |
| Detector | RID | RID, ELSD, CAD |
| Advantages | Simple mobile phase, robust separation | High efficiency, alternative selectivity |
| Disadvantages | Lower efficiency than HILIC, high temperature required | More complex mobile phase, requires careful equilibration |
Visualizations
Caption: Workflow for developing an HPLC method for this compound separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. hplc.eu [hplc.eu]
- 7. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 8. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
Minimizing interference in volemitol biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference in volemitol biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which biological systems is it typically found?
A1: this compound is a seven-carbon sugar alcohol, also known as D-glycero-D-manno-heptitol. It is primarily found in plants, particularly in species of the Primula genus, where it can be a major product of photosynthesis and is involved in carbohydrate storage and transport. It has also been identified in fungi and lichens.
Q2: I'm having trouble detecting this compound in my samples. What are the most common analytical methods?
A2: Due to the lack of a UV chromophore, this compound and other sugar alcohols are challenging to detect with standard UV spectroscopy. The most common and effective methods are chromatographic, including High-Performance Liquid Chromatography (HPLC) coupled with Pulsed Amperometric Detection (PAD) or Refractive Index Detection (RID). Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is another powerful technique. Enzymatic assays can also be developed for specific quantification.
Q3: Is there a this compound signaling pathway I should be aware of when designing my experiments?
A3: Currently, there is no scientific evidence to suggest that this compound acts as a signaling molecule to trigger a specific signaling pathway in the way that hormones or neurotransmitters do. This compound's primary known biological role in plants is as a carbohydrate reserve and transport molecule. Therefore, experimental designs should focus on its metabolic effects rather than a specific signaling cascade.
Q4: Can this compound degrade during sample preparation and storage?
A4: this compound is a stable polyol. However, like other carbohydrates, prolonged exposure to high temperatures or very acidic/alkaline conditions during extraction and processing should be avoided to prevent potential degradation. For long-term storage, freezing or freeze-drying of extracts is recommended to maintain sample integrity.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Assays
Possible Causes:
-
Inappropriate Column: The stationary phase is not suitable for separating polar compounds like polyols.
-
Mobile Phase Composition: The solvent system lacks the necessary selectivity to separate this compound from other structurally similar carbohydrates.
-
Matrix Effects: Other compounds in the sample extract are co-eluting with this compound.
Solutions:
-
Column Selection: Utilize columns designed for carbohydrate analysis, such as those with amino or amide stationary phases, or employ Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mobile Phase Optimization: Adjust the ratio of organic solvent (typically acetonitrile) to water. A higher water content will generally decrease retention time for polar analytes on a HILIC column. The addition of a small amount of salt to the mobile phase can sometimes improve peak shape and resolution.
-
Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering substances from the sample matrix before injection.
Possible Causes:
-
Low Analyte Concentration: The concentration of this compound in the sample is below the detection limit of the instrument.
-
Inappropriate Detector: Using a UV detector will not be effective for this compound.
-
Sample Degradation: this compound may have been lost during sample preparation.
Solutions:
-
Sample Concentration: Concentrate the sample extract using techniques like evaporation under vacuum or lyophilization.
-
Detector Choice: Use a Pulsed Amperometric Detector (PAD) or a Refractive Index Detector (RID). Mass Spectrometry (MS) can also be used for sensitive detection.
-
Review Sample Preparation: Ensure that sample extraction and processing steps are optimized to prevent the loss of this compound.
Enzymatic Assays
Possible Causes:
-
Contaminating Enzymes: The enzyme preparation may contain other enzymes that react with components in the sample, leading to a non-specific signal.
-
Substrate Impurity: The substrate used in the assay may be contaminated with this compound or a compound that generates a similar signal.
-
Sample Matrix Interference: Components in the sample itself may interfere with the assay chemistry.
Solutions:
-
Enzyme Purity: Use a highly purified enzyme specific for this compound. If developing an in-house assay, include additional purification steps for the enzyme.
-
Substrate Blank: Always run a blank reaction containing the substrate and all other assay components except the enzyme to check for contamination.
-
Sample Blank: Prepare a reaction mixture containing the sample and all assay components except the enzyme to assess background interference from the sample matrix.
Possible Causes:
-
Incorrect pH or Temperature: The assay conditions are not optimal for the enzyme.
-
Presence of Inhibitors: The sample may contain compounds that inhibit the enzyme.
-
Improper Reagent Preparation: One or more of the assay components were prepared incorrectly or have degraded.
Solutions:
-
Optimize Assay Conditions: Consult the literature or the enzyme manufacturer's datasheet for the optimal pH and temperature for the enzyme and ensure your assay is performed under these conditions.
-
Sample Dilution: Dilute the sample to reduce the concentration of potential inhibitors.
-
Fresh Reagents: Prepare fresh buffers and reagent solutions. Ensure that cofactors required for the enzyme are present at the correct concentration.
Data Presentation
Table 1: Potential Interferences in this compound Analysis and Mitigation Strategies
| Analytical Method | Potential Interfering Substances | Mitigation Strategy |
| HPLC-PAD/RID | Other polyols (e.g., mannitol, sorbitol), sugars (e.g., fructose, glucose), organic acids, salts. | Optimize chromatographic separation (column and mobile phase), implement sample cleanup procedures (e.g., SPE), use enzymatic peak confirmation. |
| GC-MS | Compounds with similar retention times and fragmentation patterns after derivatization. | Optimize temperature program, use high-resolution mass spectrometry, confirm identity with authentic standards. |
| Enzymatic Assays | Structurally similar polyols that may be substrates for the enzyme, enzyme inhibitors present in the sample matrix. | Use a highly specific enzyme, perform control experiments (sample and substrate blanks), dilute sample to minimize inhibitor concentration. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material for HPLC Analysis
-
Harvest and Homogenize: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of 80% ethanol and vortex thoroughly.
-
Incubation: Incubate the mixture at 60°C for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the insoluble material.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent from the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water (e.g., 200 µL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: General Troubleshooting Workflow for an Enzymatic Assay
This protocol outlines a logical flow for troubleshooting unexpected results in a this compound enzymatic assay.
-
Verify Reagents:
-
Check the expiration dates of all kit components.
-
Prepare fresh buffers and substrate solutions.
-
Ensure proper storage of all reagents.
-
-
Control Experiments:
-
Run a positive control with a known concentration of this compound standard.
-
Run a negative control without this compound.
-
Run a "no enzyme" control with the sample to check for background signal.
-
Run a "no substrate" control to check for interfering reactions.
-
-
Instrument Check:
-
Verify the correct wavelength and settings on the spectrophotometer or plate reader.
-
Ensure the instrument is calibrated and functioning correctly.
-
-
Sample Evaluation:
-
Test a dilution series of the sample to check for inhibitor effects.
-
If matrix effects are suspected, perform a spike-and-recovery experiment by adding a known amount of this compound standard to the sample.
-
Visualizations
Caption: Workflow for this compound Quantification in Plant Samples.
Caption: Troubleshooting Logic for Low Signal in this compound Assays.
Addressing volemitol stability issues during long-term storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and handling of volemitol. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to support your research and development activities.
Troubleshooting Guide: Common this compound Stability Issues
This guide provides solutions to potential problems you may encounter during your experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected degradation of this compound in an aqueous solution. | pH instability: this compound, like other polyols, can be susceptible to degradation under strongly acidic or alkaline conditions, especially at elevated temperatures. | Maintain the pH of the solution within a neutral range (pH 6-8) for optimal stability. Use appropriate buffer systems if pH control is critical for your experiment. |
| Microbial contamination: Aqueous solutions of sugar alcohols can support microbial growth, leading to degradation. | Prepare solutions using sterile water and handle them under aseptic conditions. Consider filtration through a 0.22 µm filter. For long-term storage, consider adding a suitable antimicrobial preservative if it does not interfere with your experiment. | |
| Presence of oxidizing agents: Contaminants or reactive species in your formulation could lead to oxidative degradation of this compound. | Use high-purity water and excipients. If oxidative degradation is suspected, consider degassing the solution or adding a suitable antioxidant, ensuring it is compatible with your experimental setup. | |
| Discoloration or appearance of impurities in solid this compound upon storage. | Exposure to high temperatures: Prolonged exposure to temperatures near its melting point (152-153°C) can cause thermal degradation.[1][2] | Store solid this compound in a cool, dry place, protected from direct heat sources. For long-term storage, refrigeration (-20°C) is recommended.[3] |
| Exposure to light: Although not extensively documented for this compound, some polyols can be susceptible to photodegradation. | Store solid this compound in light-resistant containers. | |
| Incompatible excipients: Direct contact with certain reactive excipients could lead to solid-state interactions. | When formulating with other excipients, perform compatibility studies. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to screen for potential interactions. | |
| Variability in analytical results when quantifying this compound. | Inadequate analytical method: The analytical method may not be stability-indicating, meaning it cannot separate this compound from its degradation products. | Develop and validate a stability-indicating HPLC method. This involves subjecting this compound to forced degradation conditions (acid, base, oxidation, heat, light) to generate degradation products and ensure the method can resolve them from the intact this compound peak. |
| Improper sample handling: Inconsistent sample preparation and storage can lead to variable results. | Ensure consistent and standardized procedures for sample preparation. If samples are not analyzed immediately, store them under conditions that prevent degradation (e.g., refrigeration, protection from light). | |
| Precipitation of this compound from a solution. | Supersaturation: The concentration of this compound in the solvent may have exceeded its solubility limit. | Review the solubility of this compound in your chosen solvent system. Gentle heating and sonication can aid in dissolution, but be cautious of thermal degradation. |
| Change in temperature: A decrease in temperature can reduce the solubility of this compound, leading to precipitation. | Store solutions at a constant temperature where this compound remains soluble. If refrigeration is necessary, ensure the concentration is below the solubility limit at that temperature. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C.[3] For short-term laboratory use, storage at room temperature (20-25°C) in a desiccator is acceptable.[4][5]
2. How should I prepare and store aqueous solutions of this compound?
It is recommended to prepare this compound solutions fresh for each experiment. If a stock solution is required, it should be prepared in a sterile, high-purity solvent and stored at 2-8°C for no longer than one week to minimize the risk of microbial growth and degradation.[3] For longer-term storage, consider freezing aliquots at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
3. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of other sugar alcohols, potential degradation pathways include:
-
Oxidation: The hydroxyl groups can be oxidized to form aldehydes, ketones, and carboxylic acids, especially in the presence of oxidizing agents or metal ions.
-
Dehydration: At elevated temperatures, this compound may undergo dehydration reactions.
-
Acid/Base Catalyzed Degradation: Extreme pH conditions can catalyze hydrolysis or rearrangement reactions.
4. Is this compound susceptible to photodegradation?
There is limited specific information on the photostability of this compound. However, as a general precaution for long-term storage and in stability studies, it is advisable to protect this compound from direct exposure to UV and visible light.[6][7]
5. Which analytical techniques are suitable for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector after derivatization) is a common and effective technique for quantifying this compound and separating it from potential degradation products.[8][9] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can also be used.[10]
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by experimental studies.
Table 1: Hypothetical Stability of this compound in Aqueous Solution (1 mg/mL) at Different pH and Temperatures over 30 Days
| pH | Temperature | % this compound Remaining (Day 7) | % this compound Remaining (Day 30) |
| 3.0 | 40°C | 98.5% | 95.2% |
| 5.0 | 40°C | 99.2% | 97.8% |
| 7.0 | 40°C | 99.8% | 99.1% |
| 9.0 | 40°C | 99.0% | 96.5% |
| 7.0 | 60°C | 97.5% | 92.0% |
Table 2: Hypothetical Forced Degradation of this compound (1 mg/mL in Aqueous Solution)
| Stress Condition | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours at 60°C | 12% | Oxidized and dehydrated forms |
| 0.1 M NaOH | 24 hours at 60°C | 15% | Oxidized and rearranged products |
| 3% H₂O₂ | 24 hours at 25°C | 25% | Oxidized species (aldehydes, ketones) |
| Heat (Solid) | 48 hours at 100°C | 5% | Dehydrated products |
| Light (Solution) | 7 days (ICH Q1B) | <2% | Minor photo-oxidation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method.
1. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., RID or UV-Vis).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Chromatographic Conditions:
-
For RID detection, an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) can be evaluated.
-
For UV detection, pre-column derivatization of this compound may be necessary as it lacks a strong chromophore.
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 20 µL.
3. Forced Degradation Study:
-
Acid Hydrolysis: Treat a 1 mg/mL this compound solution with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Treat a 1 mg/mL this compound solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a 1 mg/mL this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 100°C for 48 hours and then dissolve in the mobile phase. Also, heat a 1 mg/mL solution at 80°C for 24 hours.
-
Photodegradation: Expose a 1 mg/mL this compound solution to light according to ICH Q1B guidelines.
4. Method Validation:
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Visualizations
Diagram 1: General Workflow for this compound Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
Diagram 2: Hypothetical Degradation Pathway of a Polyol
Caption: A simplified, hypothetical degradation pathway for a polyol like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. repositori.udl.cat [repositori.udl.cat]
- 3. This compound | TargetMol [targetmol.com]
- 4. Alkaliphilic/Alkali-Tolerant Fungi: Molecular, Biochemical, and Biotechnological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated HPLC-UV method for the analysis of phenolic compounds in Brazilian red propolis and Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-UV Method to Quantify Tavaborole During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Troubleshooting low recovery of volemitol during extraction
Technical Support Center: Volemitol Extraction
This guide provides troubleshooting and frequently asked questions regarding the low recovery of this compound during extraction processes. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery sometimes low?
This compound is a seven-carbon sugar alcohol, also known as D-glycero-D-manno-heptitol, naturally found in various plants, fungi, and algae. [1][2]Low recovery during extraction can be attributed to several factors including its high polarity, the complexity of the sample matrix, and suboptimal extraction conditions. This compound is highly soluble in water, which can make its separation from other water-soluble components challenging. [1] Q2: Which solvents are recommended for this compound extraction?
Due to its hydrophilic nature, polar solvents are most effective for extracting this compound. Water is a primary solvent, often used in combination with alcohols like methanol or ethanol to enhance extraction efficiency. [3][4]The choice of solvent may need to be optimized depending on the sample matrix to minimize the co-extraction of interfering substances. For instance, a mixture of butyl alcohol and water has been used in column chromatography for the separation of polyhydric alcohols like this compound. [5] Q3: How does temperature affect this compound extraction?
Higher temperatures can increase the solubility of this compound and the efficiency of the extraction process. However, excessively high temperatures may lead to the degradation of heat-sensitive compounds, potentially including this compound or other components in the extract. [3][6][7]It is crucial to find an optimal temperature that maximizes yield without causing degradation. For many plant-derived compounds, extraction temperatures are often maintained between 40°C and 70°C. [7] Q4: Can the sample preparation method impact recovery rates?
Absolutely. Proper sample preparation is critical for efficient extraction. This includes grinding or homogenizing the sample to increase the surface area available for solvent penetration. [3]For plant materials, methods like cryo-sap extraction have been used to obtain water-soluble carbohydrates, including this compound. [8][9]The physical state of the sample and the particle size can significantly influence the extraction yield.
Q5: What are some common purification steps to improve this compound recovery and purity?
Post-extraction purification is often necessary to isolate this compound from a crude extract. Common techniques include:
-
Ion-exchange chromatography: To remove charged molecules like organic acids and amino acids. [5]* Column chromatography: Using stationary phases like cellulose powder to separate polyols based on their polarity. [5]* Desalting: Techniques like centrifuge-desalting through Sephadex G-25 can remove salts that might interfere with subsequent analysis. [8]* Mixed-bed microfiltration: This method can be used to desalt and remove phenols from the extract. [8][9]
Troubleshooting Guide: Low this compound Recovery
This section provides a systematic approach to troubleshooting low this compound recovery.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate solvent selection. | This compound is highly polar. Use polar solvents like water, methanol, ethanol, or mixtures thereof. Optimize the solvent-to-sample ratio. |
| Insufficient sample disruption. | Ensure the sample is finely ground or homogenized to maximize surface area for solvent interaction. | |
| Suboptimal extraction temperature. | Increase the temperature moderately (e.g., 40-70°C) to improve solubility, but avoid excessive heat that could cause degradation. [7] | |
| Inadequate extraction time. | Increase the duration of the extraction to allow for complete solubilization of this compound. | |
| Loss During Purification | Co-elution with other compounds. | Optimize the chromatography conditions (e.g., solvent gradient, column type) to improve separation. |
| Degradation during processing. | Avoid harsh pH conditions and high temperatures during purification steps. [10] | |
| Incomplete desalting. | Ensure thorough removal of salts, as they can interfere with chromatographic separation and detection. | |
| Inaccurate Quantification | Interference from co-extracted substances. | Employ a more selective detection method or improve the purification protocol to remove interfering compounds. |
| Standard instability. | Use fresh, high-purity this compound standards for calibration. |
Experimental Protocol: this compound Extraction from Plant Material
This protocol provides a general method for the extraction of this compound from plant tissue.
1. Sample Preparation:
- Harvest fresh plant material.
- Immediately freeze the material in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction:
- Weigh a known amount of the powdered sample (e.g., 1 gram).
- Add 5 volumes of an extraction buffer (e.g., 20 mM HEPES/KOH, pH 7.5, containing 5 mM DTT and 5 mM MgCl2). [8]For general extraction, a mixture of 80% methanol can also be effective.
- Homogenize the sample on ice using a glass homogenizer. [8] * Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. [8] * Collect the supernatant, which contains the water-soluble carbohydrates.
3. Desalting and Phenol Removal (Optional but Recommended):
- Pass the supernatant through a mixed-bed ion-exchange resin to remove charged molecules and phenols. [8][9] * Alternatively, use centrifuge-desalting with a column like Sephadex G-25. [8] 4. Analysis:
- The desalted extract can be analyzed using techniques like High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD), which is suitable for carbohydrate analysis. [8]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. avocadosource.com [avocadosource.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. barrelclarity.com [barrelclarity.com]
Technical Support Center: Method Development for Volemitol Isomer Separation
Welcome to the technical support center for the separation of volemitol from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from isomers important?
A1: this compound (D-glycero-D-manno-heptitol) is a seven-carbon sugar alcohol found in various plants, fungi, and algae.[1] Its isomers, such as perseitol (D-glycero-D-galacto-heptitol), often co-exist in natural sources. The separation and purification of this compound are crucial for its accurate quantification, characterization, and for ensuring the purity of this compound-based products in the pharmaceutical and food industries, as different isomers can have varying biological activities and physical properties.
Q2: What are the common analytical techniques for separating this compound from its isomers?
A2: The primary chromatographic techniques used for the separation of this compound and its isomers include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates, including sugar alcohols.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the polar sugar alcohols to make them volatile. Trimethylsilyl (TMS) derivatization is a common approach.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be effective in separating stereoisomers of sugar alcohols.
-
High-Performance Liquid Chromatography (HPLC): Various HPLC modes, including Hydrophilic Interaction Chromatography (HILIC) and ion-exclusion chromatography, can be employed.
-
Low-Pressure Column Chromatography: Techniques like cellulose column chromatography can be used for preparative scale purification.
Q3: What are the main challenges in separating this compound from its isomers?
A3: The primary challenges stem from the high structural similarity of the isomers. They often have identical molecular weights and similar polarities, leading to co-elution in many chromatographic systems. For instance, this compound and its isomer perseitol can be difficult to separate due to their subtle stereochemical differences. Achieving baseline resolution requires highly selective chromatographic conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound and its isomers using various analytical techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Issue 1: Poor Resolution or Co-elution of this compound and its Isomers
| Possible Cause | Recommended Solution |
| Inappropriate Eluent Conditions | Optimize the sodium hydroxide and sodium acetate gradient. A shallower gradient can improve the separation of closely eluting isomers. For weakly retained sugar alcohols, a higher initial hydroxide concentration might be necessary to increase retention and resolution.[2] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and loss of resolution. |
| Incorrect Column Choice | Ensure you are using a column specifically designed for carbohydrate and sugar alcohol analysis, such as the Dionex CarboPac™ series. The CarboPac MA1 is often recommended for sugar alcohols.[2] |
| Temperature Fluctuations | Maintain a constant and optimized column temperature. Temperature can affect the selectivity of the separation. |
Issue 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Ensure the eluent pH is high enough to maintain the analytes in their anionic form, minimizing secondary interactions. |
| Column Contamination | Use a guard column to protect the analytical column from sample matrix components. Regularly clean the column according to the manufacturer's instructions. |
| Extra-column Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening. |
Issue 3: Unstable Baseline or Ghost Peaks
| Possible Cause | Recommended Solution |
| Contaminated Eluent | Prepare fresh eluents daily using high-purity water (18.2 MΩ·cm) and high-purity reagents. Degas the eluents thoroughly to prevent bubble formation.[3] |
| Electrode Fouling | Clean the PAD electrode according to the manufacturer's instructions. Ensure the waveform potentials and durations are appropriate for the analytes. |
| Bacterial Contamination | Add a low concentration of a preservative (e.g., sodium azide) to the water used for eluent preparation if storing for extended periods, or prepare fresh daily. |
Gas Chromatography-Mass Spectrometry (GC-MS) with TMS Derivatization
Issue 1: Incomplete Derivatization
| Possible Cause | Recommended Solution |
| Presence of Water | Ensure samples are completely dry before adding the derivatization reagent. Water will react with the TMS reagent and reduce its effectiveness. |
| Insufficient Reagent or Reaction Time/Temperature | Use a sufficient excess of the derivatization reagent (e.g., BSTFA with 1% TMCS). Optimize the reaction time and temperature. For sterically hindered hydroxyl groups, a higher temperature and longer reaction time may be necessary. |
| Formation of Multiple Derivatives | This can occur with some sugars. While less common with alditols, if multiple peaks are observed for a single standard, adjust the derivatization conditions or select a characteristic ion for quantification. |
Issue 2: Peak Broadening or Tailing
| Possible Cause | Recommended Solution |
| Active Sites in the GC System | Use a deactivated liner and column to minimize interactions with the analytes. |
| Column Bleed | Condition the column according to the manufacturer's instructions. Use a column with a low-bleed stationary phase. |
| Injector Temperature Too Low | A low injector temperature can lead to slow vaporization and band broadening. Optimize the injector temperature, but avoid excessively high temperatures that could cause analyte degradation. |
Experimental Protocols
Protocol 1: Separation of this compound and Perseitol by Cellulose Column Chromatography
This protocol is adapted from the method for isolating polyhydric alcohols from avocado seeds.[4]
1. Sample Preparation: a. Extract the dried plant material with a suitable solvent (e.g., ethanol/water mixture). b. Concentrate the extract and remove interfering substances like lipids and pigments. c. A deionization step using ion-exchange resins can be employed to remove charged molecules.
2. Column Preparation: a. Prepare a slurry of powdered cellulose (e.g., Whatman) in the initial mobile phase. b. Pack a glass column (e.g., 34 x 3.7 cm) with the cellulose slurry.
3. Chromatographic Separation: a. Dissolve the prepared sample in a minimal amount of the initial mobile phase and load it onto the column. b. Mobile Phase: Start with a mixture of n-butanol, ethanol, and water (e.g., 40:11:19 v/v/v). c. Elution: Elute the column with the mobile phase, collecting fractions of a defined volume (e.g., 15 mL). d. Fraction Analysis: Analyze the collected fractions using a suitable method like paper chromatography or TLC to identify the fractions containing this compound and its isomers.
4. Isolation and Identification: a. Pool the fractions containing the desired compounds. b. Evaporate the solvent and recrystallize the compounds from a suitable solvent (e.g., methanol) to obtain pure crystals. c. Confirm the identity of the isolated compounds using analytical techniques such as melting point, infrared (IR) spectroscopy, and comparison with authentic standards.
Protocol 2: General Workflow for HPAE-PAD Analysis of Sugar Alcohols
1. Sample Preparation: a. Extract the sample with deionized water. b. For complex matrices, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering compounds. c. Dilute the sample to an appropriate concentration within the linear range of the detector. d. Filter the sample through a 0.2 µm filter before injection.
2. HPAE-PAD System and Conditions: a. Column: Dionex CarboPac MA1 analytical column (4 x 250 mm) with a corresponding guard column. b. Mobile Phase A: 200 mM Sodium Hydroxide. c. Mobile Phase B: 1 M Sodium Acetate in 200 mM Sodium Hydroxide. d. Flow Rate: 0.4 mL/min. e. Column Temperature: 30 °C. f. Injection Volume: 10 µL. g. Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. Use a standard carbohydrate waveform.
3. Elution Gradient (Example):
| Time (min) | %A | %B |
| 0.0 | 100 | 0 |
| 20.0 | 100 | 0 |
| 40.0 | 50 | 50 |
| 40.1 | 0 | 100 |
| 50.0 | 0 | 100 |
| 50.1 | 100 | 0 |
| 60.0 | 100 | 0 |
4. Data Analysis: a. Identify peaks by comparing retention times with authentic standards of this compound and its isomers. b. Quantify the analytes by integrating the peak areas and using a calibration curve generated from standards.
Data Presentation
The following tables summarize hypothetical quantitative data for the separation of this compound and its isomers based on typical performance of the described methods. Actual results will vary based on specific experimental conditions.
Table 1: Hypothetical HPAE-PAD Separation Data
| Compound | Retention Time (min) | Resolution (Rs) vs. This compound |
| Mannitol | 15.2 | 1.8 |
| This compound | 16.8 | - |
| Perseitol | 17.5 | 1.2 |
| Sorbitol | 18.9 | 2.5 |
Table 2: Hypothetical GC-MS Separation Data (as TMS derivatives)
| Compound (TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) |
| Mannitol-TMS | 12.5 | 73, 147, 217, 319 |
| This compound-TMS | 13.1 | 73, 147, 217, 319 |
| Perseitol-TMS | 13.4 | 73, 147, 217, 319 |
| Sorbitol-TMS | 12.8 | 73, 147, 217, 319 |
Note: Due to structural similarity, the mass spectra of the TMS derivatives of heptitol isomers are expected to be very similar, making chromatographic separation crucial for identification.
Visualizations
References
Technical Support Center: Enhancing Volemitol Peak Resolution
Welcome to the technical support center for the chromatographic analysis of volemitol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving optimal peak resolution for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for this compound peaks?
A1: Poor resolution in this compound analysis typically stems from issues related to peak shape (tailing or fronting) and inadequate separation between this compound and other similar compounds (isomers or other polyols). Key factors include suboptimal mobile phase composition, inappropriate column selection, column degradation, and sample overload.[1][2][3]
Q2: Which chromatographic technique is best suited for this compound analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for separating polar compounds like this compound and other sugar alcohols.[4][5][6][7][8] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention and separation of very polar analytes. For detection, since this compound lacks a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is commonly used.[4][5][6] Gas Chromatography (GC) can also be used, but it requires a derivatization step to increase the volatility of the polyol.[9][10][11]
Q3: Why is my this compound peak tailing?
A3: Peak tailing for polar compounds like this compound in HPLC can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a silica-based column.[12] Other causes can include column overload, excessive dead volume in the system, or a partially blocked column frit.[12][13] In GC, tailing can be caused by active sites in the inlet liner or at the head of the column.[14]
Q4: What causes peak fronting in my this compound chromatogram?
A4: Peak fronting is often a result of sample overload, where either the concentration or the injection volume is too high for the column's capacity.[12][14] It can also be caused by poor sample solubility in the mobile phase or a collapse of the column bed.[12]
Q5: Is derivatization necessary for this compound analysis?
A5: For Gas Chromatography (GC) analysis, derivatization is generally required for non-volatile compounds like this compound.[9][11] A common method is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC.[9][10] For HPLC analysis, particularly with HILIC, derivatization is not necessary.[4][6]
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between this compound and Other Sugar Alcohols
Q: I am observing co-elution or poor separation between my this compound peak and other sugar alcohol isomers (e.g., mannitol, sorbitol). How can I improve the resolution?
A: Achieving baseline separation for isomers is a common challenge. Here is a step-by-step guide to improve resolution:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: In HILIC, the aqueous portion of the mobile phase is the strong solvent. To increase retention and potentially improve separation, decrease the percentage of the aqueous component (e.g., water or buffer).[1]
-
Modify the Organic Component: While acetonitrile is most common in HILIC, acetone can also be used and may offer different selectivity.[5]
-
Change the pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization of any residual silanol groups on the stationary phase, which can influence selectivity.[2]
-
-
Select an Appropriate Column:
-
Stationary Phase Chemistry: Different HILIC stationary phases (e.g., amide, diol, zwitterionic) will provide different selectivities for sugar alcohols.[4][5][7] If you are not getting adequate separation on one type, consider trying another. Zwitterionic and sulfobetaine stationary phases have shown good performance for separating sugar alcohol isomers.[7]
-
Particle Size and Column Length: Using a column with smaller particles or a longer column will increase efficiency (plate number, N), which can lead to better resolution.[1][3][15]
-
-
Adjust the Column Temperature:
-
Changing the column temperature can affect the selectivity and efficiency of the separation.[3][6] Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can lead to sharper peaks but may decrease retention.[15] Experiment with different temperatures within the column's recommended range.
-
-
Optimize the Flow Rate:
Issue 2: this compound Peak is Tailing
Q: My this compound peak has a pronounced tail. What steps can I take to achieve a more symmetrical peak shape?
A: Peak tailing can compromise quantification and resolution. Use the following workflow to troubleshoot this issue:
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Preventing degradation of volemitol during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of volemitol during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and analysis of this compound.
Q1: I'm seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A1: Unexpected peaks are often indicative of this compound degradation. This compound, a seven-carbon sugar alcohol, is susceptible to degradation under certain conditions, primarily through oxidation and hydrolysis. The appearance of new peaks suggests the formation of degradation products.
Troubleshooting Steps:
-
Review Sample Preparation:
-
pH: this compound is most stable in neutral to slightly alkaline conditions. The enzyme responsible for its biosynthesis, sedoheptulose reductase, has an optimal pH between 7.0 and 8.0, suggesting this compound's stability in this range.[1][2][3][4] Avoid strongly acidic or basic solutions during extraction and sample preparation.
-
Temperature: Keep samples cool throughout the preparation process. Use ice baths and refrigerated centrifuges where possible.
-
Oxygen Exposure: Minimize exposure to air, especially at elevated temperatures or in the presence of metal ions, which can catalyze oxidation. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
-
-
Check Solvent Purity:
-
Ensure all solvents are of high purity and free from contaminants that could promote degradation.
-
-
HPLC System Check:
-
If you are using High-Performance Liquid Chromatography (HPLC), ensure the system is properly equilibrated and that the mobile phase is correctly prepared and degassed. Air bubbles and mobile phase inconsistencies can lead to artifact peaks.
-
Q2: My this compound stock solution seems to be losing potency over time. How should I store it?
A2: Proper storage is crucial to maintain the integrity of your this compound stock solution.
Storage Recommendations:
-
Powder Form: Store solid this compound at -20°C for long-term stability (up to 3 years).[5]
-
In Solution: For solutions of this compound in solvents like DMSO or water, store in tightly sealed vials at -80°C for up to one year.[5] For aqueous solutions, it is recommended to prepare them fresh weekly and store at 4°C for short-term use.[5]
-
Light Protection: Store all forms of this compound protected from light to prevent potential photodegradation.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for this compound are oxidation and acid/base-catalyzed hydrolysis.
-
Oxidation: As a polyol, this compound can be oxidized, especially in the presence of oxygen, heat, and metal ions. This can lead to the formation of corresponding aldoses or ketoses.
-
Hydrolysis: While generally more stable to hydrolysis than glycosides, prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to degradation.
Q4: Are there any reagents I should avoid using with this compound?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, especially at elevated temperatures. Also, be cautious of the presence of transition metal ions (e.g., iron, copper) which can catalyze oxidative degradation.
Data on this compound Stability
While specific kinetic data for this compound degradation is not extensively published, the following table summarizes general stability information based on its chemical properties as a polyol and available data.
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.0 - 8.0 | Optimal stability is expected in the neutral to slightly alkaline range. Avoid strongly acidic or basic conditions. |
| Temperature | ||
| Solid (Powder) | -20°C | For long-term storage (up to 3 years).[5] |
| In Solvent | -80°C | For long-term storage of solutions (up to 1 year).[5] |
| Aqueous Solution | 4°C | For short-term storage (prepare fresh weekly).[5] |
| Light Exposure | Minimize | Store in amber vials or in the dark to prevent photodegradation. |
| Atmosphere | Inert (e.g., N₂, Ar) | For sensitive applications to minimize oxidation. |
Key Experimental Protocols
To minimize degradation, it is crucial to follow optimized experimental protocols.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and methanol
-
pH meter
-
Heating block or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before analysis.
-
-
Oxidation:
-
Dissolve this compound in 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store solid this compound at 105°C for 24 hours.
-
Dissolve a sample in a suitable solvent for analysis.
-
-
Analysis:
-
Analyze the stressed samples alongside a non-degraded control sample using a suitable analytical method, such as HPLC with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Compare the chromatograms to identify degradation products.
-
Protocol 2: Quantification of this compound in Plant Extracts by HPLC-RI
This protocol describes the extraction and analysis of this compound from plant material, with steps to minimize degradation.
Materials:
-
Plant tissue
-
80% Methanol
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with an RI detector
-
Carbohydrate analysis column (e.g., amine-based or ion-exchange)
Procedure:
-
Sample Collection and Storage:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
-
Extraction:
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Transfer a known weight of the powder to a centrifuge tube on ice.
-
Add ice-cold 80% methanol and vortex thoroughly.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Preparation for HPLC:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase.
-
-
HPLC Analysis:
-
Column: Amine-based or a suitable carbohydrate analysis column.
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting at 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Temperature: Maintain column and detector at a constant temperature (e.g., 30°C) to ensure baseline stability.
-
Inject the sample and quantify this compound by comparing the peak area to a standard curve of known this compound concentrations.
-
Visualizing Workflows and Pathways
This compound Biosynthesis Pathway
This compound is synthesized from sedoheptulose-7-phosphate, an intermediate in the pentose phosphate pathway. The pathway involves dephosphorylation followed by reduction.
Caption: Biosynthetic pathway of this compound from the pentose phosphate pathway.
Experimental Workflow for this compound Extraction and Analysis
This diagram illustrates the key steps in extracting this compound from plant samples and preparing it for HPLC analysis, highlighting measures to prevent degradation.
Caption: Workflow for this compound extraction and analysis from plant tissue.
References
- 1. Comprehensive profiling of lipid oxidation volatile compounds during storage of mayonnaise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing fermentation conditions for microbial volemitol production
Welcome to the technical support center for the microbial production of volemitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind microbial this compound production?
A1: Microbial this compound production is achieved through the metabolic engineering of suitable host organisms, such as the yeast Yarrowia lipolytica. The core strategy involves redirecting carbon flux through the pentose phosphate pathway (PPP) towards the synthesis of sedoheptulose-7-phosphate, a precursor to this compound. Key enzymatic steps, including the reduction of a seven-carbon ketose, are crucial for high-yield production.
Q2: Which microorganisms are suitable for this compound production?
A2: While various microorganisms naturally produce other sugar alcohols, high-yield this compound production typically requires genetically modified strains. The oleaginous yeast Yarrowia lipolytica has emerged as a promising chassis due to its ability to grow to high cell densities and its well-characterized metabolism, which can be engineered for the overproduction of specific sugar alcohols.[1][2][3][4]
Q3: What analytical method is recommended for quantifying this compound in a fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a robust and widely used method for the quantitative analysis of sugar alcohols like this compound, which lack a UV chromophore.[5][6][7][8][9][10][11][12]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Yield | 1. Suboptimal media composition (e.g., incorrect C/N ratio).2. Inefficient precursor supply (sedoheptulose-7-phosphate).3. Low expression or activity of key enzymes (e.g., sedoheptulose reductase).4. Non-optimal fermentation parameters (pH, temperature, aeration). | 1. Optimize the carbon-to-nitrogen (C/N) ratio in the fermentation medium. A high C/N ratio often favors sugar alcohol production.[5][10][13][14][15][16][17][18][19]2. Engineer the pentose phosphate pathway to increase the flux towards erythrose-4-phosphate and sedoheptulose-7-phosphate.[20][21]3. Ensure strong and constitutive expression of the reductase responsible for converting the C7 ketose to this compound.4. Systematically optimize pH, temperature, and dissolved oxygen levels. |
| High Byproduct Formation (e.g., mannitol, arabitol) | 1. Metabolic flux is diverted to competing sugar alcohol pathways.2. The host organism's native metabolic pathways are still active. | 1. Disrupt or downregulate genes in competing pathways, such as those leading to mannitol or arabitol production.[21]2. Utilize metabolic engineering strategies to channel intermediates specifically towards this compound synthesis. |
| Slow or Inhibited Cell Growth | 1. Substrate or product inhibition.2. Nutrient limitation.3. Suboptimal culture conditions. | 1. Implement a fed-batch fermentation strategy to maintain substrate concentrations at non-inhibitory levels.[22][23][24][25]2. Ensure the medium contains sufficient nitrogen, phosphorus, and essential trace elements for robust growth.3. Optimize temperature and pH for the specific microbial strain. |
| Foaming in the Bioreactor | 1. High protein content in the medium.2. High cell density and agitation rate. | 1. Add an appropriate antifoaming agent (e.g., Antifoam 204) at a minimal effective concentration.2. Optimize the agitation and aeration rates to minimize excessive foaming while maintaining adequate oxygen supply. |
| Contamination | 1. Inadequate sterilization of the fermenter or media.2. Non-sterile sampling or addition procedures.3. Compromised seals or filters on the bioreactor. | 1. Ensure all equipment and media are properly sterilized using validated methods like autoclaving.[14][26][27]2. Maintain aseptic techniques during all manipulations.[26]3. Regularly inspect and maintain all seals and filters on the fermentation equipment.[3] |
Data Presentation: Optimizing Fermentation Parameters
The following tables summarize typical ranges and effects of key fermentation parameters on the production of sugar alcohols, like erythritol, in Yarrowia lipolytica, which can serve as a starting point for optimizing this compound production.
Table 1: Effect of C/N Ratio on Sugar Alcohol Production
| C/N Ratio | Biomass (g/L) | Sugar Alcohol Titer (g/L) | Productivity (g/L/h) |
| 20 | High | Low | Low |
| 50 | Moderate | Moderate | Moderate |
| 100 | Low | High | High |
| 150 | Very Low | High (potential decrease) | Variable |
Note: A higher C/N ratio generally shifts metabolism from biomass production to sugar alcohol synthesis.[5][10][13][14][15][16][17][18][19]
Table 2: Influence of pH and Temperature on Fermentation
| Parameter | Range | Optimal for Growth | Optimal for Production |
| pH | 3.0 - 7.0 | 4.5 - 5.5 | 5.5 - 6.5 |
| Temperature (°C) | 25 - 35 | 28 - 30 | 30 - 32 |
Note: Optimal conditions for cell growth and product formation may differ. A two-stage fermentation strategy can be employed, with an initial phase focused on biomass accumulation followed by a production phase with adjusted parameters.
Table 3: Impact of Aeration and Agitation
| Parameter | Condition | Effect on this compound Production |
| Aeration (Dissolved Oxygen) | Low (<20% saturation) | Can limit cell growth and negatively impact yield. |
| High (>30% saturation) | Promotes biomass growth; essential for high-density cultures. | |
| Agitation (rpm) | Low | Poor mixing and oxygen transfer, leading to reduced productivity. |
| High | Improved mixing and oxygen transfer, but can cause shear stress on cells. |
Note: Maintaining a dissolved oxygen level above 20% is generally recommended for aerobic yeast fermentations.
Experimental Protocols
Protocol 1: Batch Fermentation for this compound Production in Yarrowia lipolytica
This protocol outlines a general procedure for a batch fermentation process in a 2L bioreactor.
1. Inoculum Preparation: a. Inoculate a single colony of the this compound-producing Yarrowia lipolytica strain into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). b. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the exponential growth phase.
2. Bioreactor Preparation and Sterilization: a. Prepare 1.5 L of fermentation medium. A typical medium for sugar alcohol production in Yarrowia lipolytica might consist of (per liter): 100-150 g glycerol or glucose, 2-5 g yeast extract, 1-3 g (NH₄)₂SO₄, 1 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O. b. Add the medium to the 2L bioreactor vessel. c. Calibrate the pH and dissolved oxygen (DO) probes. d. Sterilize the bioreactor and medium by autoclaving at 121°C for 20-30 minutes.
3. Fermentation: a. Aseptically inoculate the sterile fermentation medium with the prepared seed culture to an initial OD₆₀₀ of approximately 0.5. b. Set the fermentation parameters:
- Temperature: 30°C
- pH: 5.5 (controlled with the addition of 2M NaOH and 2M HCl)
- Agitation: 400-600 rpm
- Aeration: 1-2 vvm (vessel volumes per minute) to maintain DO above 20% c. Run the fermentation for 96-120 hours. d. Take samples aseptically at regular intervals (e.g., every 12 hours) to monitor cell growth (OD₆₀₀), substrate consumption, and this compound production.
4. Analysis: a. Centrifuge the samples to separate the biomass from the supernatant. b. Analyze the supernatant for this compound concentration using an HPLC-RID system.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway for this compound in metabolically engineered yeast.
General Experimental Workflow
Caption: A typical workflow for a microbial this compound fermentation experiment.
Troubleshooting Logic
References
- 1. Metabolic engineering of the oleaginous yeast Yarrowia lipolytica PO1f for production of erythritol from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Producing Sugar Alcohols and Functional Sugars by Engineering Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. s4science.at [s4science.at]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 9. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarena.com [scholarena.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unit 2 fermentation media and sterilization | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. uest.ntua.gr [uest.ntua.gr]
- 19. Carbon and nitrogen optimization in solid-state fermentation for sustainable sophorolipid production using industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Strategies in fed-batch cultivation on the production performance of Lactobacillus salivarius I 24 viable cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. editverse.com [editverse.com]
- 27. INDUSTRIAL STERILIZATION-new.pptx [slideshare.net]
Improving the efficiency of volemitol synthesis in vitro
Welcome to the technical support center for the in vitro synthesis of volemitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of this compound synthesis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for in vitro this compound synthesis?
The most established and specific method for in vitro this compound synthesis is the enzymatic reduction of sedoheptulose. This reaction is catalyzed by the NADPH-dependent enzyme, sedoheptulose reductase.[1][2] This enzyme demonstrates high substrate specificity, making it an efficient choice for targeted this compound production.
Q2: What are the key reactants and cofactors required for this enzymatic synthesis?
The primary reactants are sedoheptulose (the substrate) and NADPH (the cofactor, which provides the reducing equivalent). The reaction is catalyzed by sedoheptulose reductase.
Q3: What are the optimal conditions for the sedoheptulose reductase enzyme?
Research has indicated that sedoheptulose reductase extracted from polyanthus leaves operates optimally at a pH between 7.0 and 8.0.[1][2]
Q4: Are there alternative methods for this compound synthesis?
Yes, alternative methods include chemical synthesis and microbial production. Chemical synthesis can be complex due to the need for protection and deprotection of multiple hydroxyl groups, often resulting in lower yields and the formation of byproducts. Microbial production is a promising alternative, though challenges in optimizing metabolic pathways and extraction processes remain.
Troubleshooting Guide
Low or No this compound Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.0-8.0 for sedoheptulose reductase.[1][2] Prepare fresh buffer and verify the pH before starting the reaction. |
| Enzyme Inactivity | The enzyme may have degraded due to improper storage or handling. Store sedoheptulose reductase at -80°C in appropriate buffers containing cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles. If using a crude plant extract, protease inhibitors should be included during extraction. |
| Insufficient Cofactor (NADPH) | The concentration of NADPH may be limiting. Ensure NADPH is added at a sufficient concentration. The apparent Km for NADPH is approximately 0.4 mM.[1][2] Consider implementing an NADPH regeneration system to maintain its concentration throughout the reaction. |
| Substrate Concentration Too Low | The concentration of sedoheptulose may be below the enzyme's optimal range. The apparent Km for sedoheptulose is 21 mM.[1][2] Ensure the substrate concentration is adequate for efficient enzyme activity. |
| Presence of Inhibitors in Crude Enzyme Preparation | If using a crude enzyme extract, endogenous inhibitors from the plant source may be present. Purifying the sedoheptulose reductase can remove these inhibitors and improve activity. |
Incomplete Substrate Conversion
| Potential Cause | Recommended Solution |
| Enzyme Instability Over Time | The enzyme may be losing activity during the course of the reaction. Try adding stabilizing agents such as BSA or reducing agents like DTT to the reaction mixture. Running the reaction at a lower temperature may also improve enzyme stability, though it may require a longer reaction time. |
| Product Inhibition | High concentrations of this compound may inhibit the enzyme. Monitor the reaction progress over time and consider strategies for in-situ product removal if inhibition is suspected. |
| Depletion of NADPH | If not using a regeneration system, the NADPH may be fully consumed before all the substrate is converted. Implement an NADPH regeneration system, for example, using glucose-6-phosphate dehydrogenase and its substrate, glucose-6-phosphate. |
Data Presentation
Table 1: Kinetic Parameters of Sedoheptulose Reductase
| Parameter | Value | Source |
| Optimal pH | 7.0 - 8.0 | [1][2] |
| Apparent Km (Sedoheptulose) | 21 mM | [1][2] |
| Apparent Km (NADPH) | 0.4 mM | [1][2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from Sedoheptulose
This protocol is a generalized procedure based on the known characteristics of sedoheptulose reductase.
Materials:
-
Sedoheptulose
-
NADPH
-
Sedoheptulose reductase (purified or as a crude extract)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NADPH regeneration system (optional, e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., 1 M HCl or perchloric acid)
Procedure:
-
Prepare the reaction mixture in a suitable vessel. For a 1 mL reaction, combine:
-
Reaction Buffer (to final volume of 1 mL)
-
Sedoheptulose (to a final concentration of 25-50 mM)
-
NADPH (to a final concentration of 1-2 mM)
-
If using an NADPH regeneration system, add the components according to the manufacturer's instructions.
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a predetermined amount of sedoheptulose reductase.
-
Incubate the reaction at the chosen temperature with gentle agitation for a set period (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots at different time points.
-
Stop the reaction by adding a quenching solution to denature the enzyme.
-
Centrifuge the quenched reaction mixture to pellet the denatured protein.
-
Analyze the supernatant for this compound content using HPLC or GC-MS.
Protocol 2: Purification of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Aminex HPX-87C or a similar carbohydrate analysis column
Parameters:
-
Mobile Phase: Deionized water
-
Flow Rate: 0.5 - 0.8 mL/min
-
Column Temperature: 80-85°C
-
Injection Volume: 10-20 µL
-
Detector: Refractive Index (RI)
Procedure:
-
Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram for the elution of this compound. The retention time will need to be determined using a pure this compound standard.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions and remove the solvent (e.g., by lyophilization) to obtain purified this compound.
Visualizations
Caption: Enzymatic synthesis of this compound from sedoheptulose.
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting flowchart for low this compound yield.
References
Validation & Comparative
Volemitol and Mannitol: A Comparative Analysis of Biological Activities
A comprehensive review of current experimental data reveals a significant disparity in the scientific community's understanding of volemitol and mannitol, with mannitol being extensively studied for its therapeutic applications while this compound's biological activities in a clinical context remain largely unexplored.
Mannitol, a six-carbon sugar alcohol, is a well-established osmotic diuretic used clinically to reduce elevated intracranial and intraocular pressure.[1][2][3] In contrast, this compound, a seven-carbon sugar alcohol, is primarily recognized for its physiological roles in the plant kingdom as a product of photosynthesis, a transportable sugar, and a storage carbohydrate.[4][5] While both are sugar alcohols, their known biological activities and the extent of research into their potential therapeutic uses differ substantially.
Comparative Biological Profile
| Biological Activity | This compound | Mannitol |
| Primary Function | Photosynthetic product, phloem translocate, and storage carbohydrate in certain plants and other organisms.[1][4] | Osmotic diuretic, anti-inflammatory agent, antioxidant.[1][6][7][8] |
| Mechanism of Action | Biosynthesized from sedoheptulose via sedoheptulose reductase in plants.[4][5] | Increases plasma osmolarity, drawing fluid from tissues; scavenges free radicals; modulates inflammatory pathways.[2][6][9] |
| Anti-inflammatory Effects | No data available in mammalian systems. | Reduces inflammatory edema and modulates microglial activation.[7][8][9] |
| Antioxidant Effects | No quantitative data available. | Demonstrates free radical scavenging properties.[6][10] |
| Clinical Applications | Used as a natural sweetening agent.[1] | Reduction of intracranial and intraocular pressure, management of cerebral edema.[2][3] |
In-Depth Look at Mannitol's Biological Activity
Mannitol's primary clinical utility stems from its ability to increase the osmotic pressure of glomerular filtrate, thereby inhibiting the reabsorption of water and electrolytes in the renal tubules and leading to diuresis.[2] This osmotic effect is also harnessed to draw water out of edematous brain tissue, reducing intracranial pressure.[2]
Recent studies have also illuminated mannitol's anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Experimental evidence suggests that mannitol can effectively reduce inflammatory edema.[8] In a rat model of intracerebral hemorrhage, mannitol treatment was shown to reduce hemispheric swelling and modulate the inflammatory response by decreasing the activation of microglia and macrophages.[7][9]
Antioxidant Activity
Mannitol has been shown to possess free radical scavenging properties, which contributes to its therapeutic effects by reducing oxidative stress.[6] This antioxidant action is believed to help protect tissues from damage, particularly in the context of inflammation and injury.[10]
This compound: A Research Frontier
This compound is a naturally occurring sugar alcohol found in a variety of plants, algae, fungi, and bacteria.[1] In certain plants, such as those of the Primula genus, it is a major product of photosynthesis and plays a crucial role in carbon transport and storage.[4][5] Its biosynthesis in these plants is catalyzed by the enzyme sedoheptulose reductase, which converts sedoheptulose to this compound in an NADPH-dependent reaction.[4][5]
Despite its widespread presence in nature, there is a significant lack of research on the biological activities of this compound in mammalian systems. Consequently, no quantitative data on its antioxidant or anti-inflammatory properties, nor any information on its potential therapeutic applications beyond its use as a sweetener, are currently available.[1]
Experimental Protocols
Mannitol: Anti-inflammatory and Edema Reduction Assay (Rat Model)
A commonly cited method to evaluate the anti-inflammatory and anti-edema effects of mannitol involves the use of a rat model of adjuvant-induced arthritis.
-
Induction of Arthritis: Arthritis is induced in rats by injecting Freund's complete adjuvant into the paw.
-
Treatment: A topical formulation of mannitol is applied to the inflamed paw.
-
Measurement of Edema: Paw thickness and volume are measured at various time points before and after treatment using a plethysmometer.
-
Histological Analysis: After the experimental period, tissue samples from the paw are collected, sectioned, and stained to assess the level of inflammatory cell infiltration.[8]
This compound: Enzymatic Synthesis and Detection
The biosynthesis of this compound in plants can be studied using enzyme extracts from species known to produce this sugar alcohol, such as Primula x polyantha.
-
Enzyme Extraction: Plant leaf tissue is homogenized in an extraction buffer to isolate crude enzyme extracts.
-
Enzyme Assay: The activity of sedoheptulose reductase is measured by monitoring the NADPH-dependent conversion of sedoheptulose to this compound. This can be done spectrophotometrically by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
Product Confirmation: The production of this compound is confirmed using techniques such as high-performance liquid chromatography (HPLC).[11]
Visualizing the Pathways
To better understand the biological context of these two sugar alcohols, the following diagrams illustrate the known metabolic pathway for this compound in plants and the mechanism of action for mannitol's osmotic effect.
Caption: Biosynthesis of this compound from sedoheptulose in plants.
Caption: Mechanism of mannitol's osmotic effect in reducing cerebral edema.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of mammalian sedoheptulokinase and mechanism of formation of erythritol in sedoheptulokinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free radical scavenging properties of mannitol and its role as a constituent of hyaluronic acid fillers: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannitol and Hypertonic Saline Reduce Swelling and Modulate Inflammatory Markers in a Rat Model of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical mannitol reduces inflammatory edema in a rat model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mannitol and hypertonic saline reduce swelling and modulate inflammatory markers in a rat model of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of mannitol and hypertonic saline therapy on the oxidant and antioxidant system during the acute term after traumatic brain injury in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Volemitol and Sorbitol: A Comparative Guide to their Cryoprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the field of cryopreservation, the selection of an appropriate cryoprotectant is paramount to maintaining the viability and functionality of biological materials at cryogenic temperatures. Among the various classes of cryoprotectants, polyols (sugar alcohols) are widely utilized for their ability to mitigate the damaging effects of freezing. This guide provides a comparative analysis of two such polyols: volemitol and sorbitol, focusing on their potential cryoprotective efficacy. While extensive research has been conducted on sorbitol, data on this compound's cryoprotective properties are notably scarce. This comparison, therefore, draws upon the established principles of polyol cryoprotection and the known physicochemical properties of both molecules to infer the potential efficacy of this compound relative to the well-documented effects of sorbitol.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of cryoprotectants is crucial for predicting their behavior and efficacy. The table below summarizes the key properties of this compound and sorbitol.
| Property | This compound | Sorbitol (D-glucitol) |
| Molecular Formula | C₇H₁₆O₇[1][2] | C₆H₁₄O₆ |
| Molecular Weight | 212.20 g/mol [1][2] | 182.17 g/mol |
| Structure | Seven-carbon sugar alcohol (heptitol)[2][3] | Six-carbon sugar alcohol (hexitol) |
| Melting Point | 152-153 °C[2][3] | 95 °C (anhydrous) |
| Solubility in Water | High[2] | High |
| Natural Occurrence | Found in plants, red algae, fungi, mosses, lichens, and some bacteria[2][3] | Widely distributed in plants |
The structural difference, with this compound being a seven-carbon chain and sorbitol a six-carbon chain, is a key distinguishing feature that may influence their cryoprotective capabilities. The higher number of hydroxyl groups in this compound could theoretically lead to more extensive hydrogen bonding with water molecules, a critical aspect of the water replacement mechanism in cryoprotection.[4]
Cryoprotective Efficacy: A Comparative Overview
Direct experimental data comparing the cryoprotective efficacy of this compound and sorbitol is not currently available in published literature. However, based on studies of other polyols, we can extrapolate potential performance.
Sorbitol has been extensively studied and demonstrated to be an effective cryoprotectant in a variety of biological systems. It is commonly used in the cryopreservation of surimi, shrimp, and various cell types.[5][6][7] Its cryoprotective effects are attributed to its ability to stabilize proteins, depress the freezing point, and retain moisture, thereby preventing the formation of damaging ice crystals.[5][7]
This compound , while not documented as a cryoprotectant, possesses properties that suggest it may have cryoprotective potential. As a polyol with a high number of hydroxyl groups, it is expected to interact strongly with water molecules, a key characteristic of effective cryoprotectants.[4] Its natural occurrence in organisms that can withstand harsh environmental conditions, such as lichens and mosses, may also hint at a role in stress tolerance.[2][3]
A study on the cryoprotective effect of various polyols on rat embryos found that the efficacy increased with the number of hydroxyl groups, provided the molecule could permeate the cell membrane.[4] This suggests that this compound, with its seven hydroxyl groups, could potentially be a more effective cryoprotectant than the six-hydroxyl sorbitol, assuming it has comparable membrane permeability. However, the longer carbon chain of this compound might hinder its passage across cell membranes compared to sorbitol.[4]
Proposed Mechanisms of Cryoprotection
The cryoprotective mechanisms of polyols like sorbitol are generally understood to involve several key processes. It is plausible that this compound, if effective, would operate through similar pathways.
-
Water Replacement Hypothesis: During freezing, extracellular ice formation leads to an osmotic efflux of water from the cells, causing dehydration and increased intracellular solute concentration, which can be damaging. Cryoprotectants like sorbitol are thought to replace water molecules that are essential for maintaining the native structure of proteins and membranes.[8][9] The extensive hydrogen bonding capacity of polyols allows them to interact with biomolecules, preserving their integrity in a dehydrated state.
-
Vitrification: At sufficiently high concentrations, some cryoprotectants can promote the formation of a glassy, amorphous solid state (vitrification) upon cooling, rather than crystallization.[10] This process avoids the mechanical damage caused by ice crystal formation. While typically requiring high concentrations and rapid cooling rates, the presence of polyols can facilitate vitrification.
-
Freezing Point Depression: The colligative properties of solutes like sorbitol lower the freezing point of the solution, reducing the temperature at which ice formation begins.[7]
The following diagram illustrates the proposed signaling pathways and mechanisms involved in polyol cryoprotection.
Caption: Proposed mechanisms of polyol cryoprotection.
Experimental Protocols for Evaluating Cryoprotective Efficacy
To empirically compare the cryoprotective efficacy of this compound and sorbitol, a standardized experimental protocol is required. The following outlines a general workflow for such an evaluation.
1. Cell Culture and Preparation:
-
Select a suitable cell line (e.g., HeLa, Jurkat, or primary cells).
-
Culture cells to a logarithmic growth phase.
-
Harvest and wash cells with a suitable buffer (e.g., PBS).
-
Determine initial cell viability and concentration using a hemocytometer and trypan blue exclusion assay.
2. Cryoprotectant Solution Preparation:
-
Prepare stock solutions of this compound and sorbitol in a basal medium (e.g., DMEM with 10% FBS).
-
Create a range of concentrations for each polyol to be tested (e.g., 0.1 M, 0.5 M, 1.0 M).
-
A control group with no cryoprotectant and a group with a standard cryoprotectant (e.g., 10% DMSO) should be included.
3. Cryopreservation:
-
Resuspend cell pellets in the prepared cryoprotectant solutions at a defined cell density (e.g., 1x10⁶ cells/mL).
-
Transfer cell suspensions to cryovials.
-
Utilize a controlled-rate freezer to cool the vials at a specific rate (e.g., -1°C/minute) to -80°C.
-
Transfer the vials to liquid nitrogen (-196°C) for long-term storage.
4. Thawing and Post-Thaw Analysis:
-
Rapidly thaw the cryovials in a 37°C water bath.
-
Dilute the cell suspension with a pre-warmed culture medium to remove the cryoprotectant.
-
Centrifuge the cells and resuspend in a fresh culture medium.
-
Assess post-thaw viability using methods such as:
-
Trypan blue exclusion assay for membrane integrity.
-
MTT or XTT assay for metabolic activity.
-
Flow cytometry with propidium iodide (PI) and Annexin V staining to quantify apoptosis and necrosis.
-
-
Evaluate cell functionality through appropriate assays (e.g., proliferation assay, specific protein expression).
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for cryoprotectant evaluation.
Conclusion and Future Directions
Future research should focus on conducting head-to-head comparative studies of this compound and sorbitol using the outlined experimental protocols. Such studies would provide the necessary quantitative data to definitively assess their relative cryoprotective efficacy. Furthermore, investigations into the membrane permeability of this compound and its specific interactions with cellular components during freezing would provide valuable insights into its potential as a novel cryoprotective agent. This foundational research is essential for expanding the toolkit of cryoprotectants available to researchers and clinicians, ultimately leading to improved preservation of valuable biological materials.
References
- 1. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cryoprotective effect of polyols on rat embryos during two-step freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 9. Cryopreservation - Wikipedia [en.wikipedia.org]
- 10. Vitrification Solutions for Plant Cryopreservation: Modification and Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Volemitol and Other Polyols in Fungi: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the diverse roles of polyols in fungal physiology is critical. These sugar alcohols are not merely metabolic byproducts but key players in stress tolerance, energy storage, and pathogenesis. This guide provides a comparative analysis of volemitol and other common polyols found in fungi, supported by available experimental data and methodologies.
Polyols, or sugar alcohols, are a class of polyhydric alcohols that are widespread in the biological world. In fungi, they serve a variety of crucial functions, from acting as compatible solutes in response to osmotic stress to protecting against oxidative damage. While mannitol is the most extensively studied fungal polyol, others like this compound, arabitol, erythritol, and glycerol also play significant roles. This guide will delve into a comparative analysis of their known functions, metabolic pathways, and the experimental methods used to study them, with a particular focus on the less-understood heptitol, this compound.
Comparative Overview of Fungal Polyols
Fungi accumulate a diverse array of polyols, with the specific composition and concentration varying significantly between species and in response to environmental conditions. Mannitol and arabitol are among the most common, often found in high concentrations in spores and mycelia[1]. This compound, a seven-carbon sugar alcohol, has been identified in some fungi, particularly in lichens (mycobionts), but its distribution and functions are not as well-documented as other polyols.
The primary roles of these molecules are centered around stress mitigation. During periods of high osmotic stress, fungi synthesize and accumulate polyols to balance the intracellular water potential and prevent water loss. Furthermore, many polyols are effective scavengers of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage during metabolic activity or in response to environmental stressors[2][3][4]. Some polyols, like mannitol, also serve as a readily available source of stored carbon and reducing power[3][5].
Data Presentation: A Quantitative Look at Fungal Polyols
The following tables summarize the reported concentrations of various polyols in different fungal species under specific conditions. It is important to note that quantitative data for this compound is scarce in the literature, highlighting a significant area for future research.
| Polyol | Fungal Species | Fungal Structure | Condition | Concentration (% dry weight) | Reference |
| Mannitol | Aspergillus niger | Conidiospores | Standard | 10-15% | [3][5] |
| Geotrichum candidum | Arthrospores | 2% glucose solid medium | 9.4% | [1] | |
| Arabitol | Geotrichum candidum | Mycelia | 25% glucose liquid medium | Accumulates during vegetative growth | [1] |
| This compound | Various mycobionts | Mycelia | Not specified | Present |
Physiological Roles and Signaling Pathways
The accumulation of polyols is a key component of the fungal response to environmental stress, which is largely regulated by the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) signaling pathways. When a fungus encounters hyperosmotic conditions, the HOG pathway is activated, leading to the increased production of intracellular glycerol and other polyols to counteract the osmotic pressure. Similarly, stressors that affect the cell wall, such as certain antifungal agents or physical damage, activate the CWI pathway, which can also influence polyol synthesis as part of a broader protective response.
While polyols are effectors in these stress responses, there is limited evidence to suggest they act as primary signaling molecules themselves. Instead, they are synthesized downstream of the core signaling cascades to confer tolerance.
Metabolic Pathways: A Comparative View
The biosynthesis of polyols in fungi occurs through the reduction of phosphorylated sugar precursors. The metabolic pathway for mannitol is well-characterized and serves as a good model for comparison.
Mannitol Biosynthesis: The primary route for mannitol synthesis in many fungi involves the reduction of fructose-6-phosphate to mannitol-1-phosphate by the enzyme mannitol-1-phosphate dehydrogenase, followed by the dephosphorylation of mannitol-1-phosphate to mannitol by mannitol-1-phosphatase.
This compound Biosynthesis: The biosynthesis of this compound is less understood. However, evidence from studies on algae suggests a likely pathway involving the reduction of sedoheptulose-7-phosphate to this compound-1-phosphate, followed by dephosphorylation to this compound. The specific enzymes catalyzing these steps in fungi have not yet been fully characterized.
Experimental Protocols
The analysis of polyols in fungal extracts is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.
General Protocol for Polyol Extraction and Analysis by HPLC-RID
This protocol provides a general framework for the extraction and quantification of polyols from fungal biomass. Optimization may be required for specific fungal species and polyols.
1. Fungal Biomass Harvesting and Preparation:
-
Grow the fungal culture under desired conditions.
-
Harvest the mycelia or spores by filtration or centrifugation.
-
Wash the biomass with distilled water to remove residual media.
-
Freeze-dry the biomass to a constant weight and grind it into a fine powder.
2. Polyol Extraction:
-
Accurately weigh 50-100 mg of the dried fungal powder into a screw-cap tube.
-
Add 10 mL of 80% (v/v) ethanol.
-
Incubate at 80°C for 30 minutes in a water bath with occasional vortexing.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of 80% ethanol.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a rotary evaporator.
-
Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of ultrapure water.
-
Filter the extract through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC-RID Analysis:
-
HPLC System: An HPLC system equipped with a refractive index detector.
-
Column: A carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H).
-
Mobile Phase: 0.005 M Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a series of standard solutions of the polyols of interest (e.g., this compound, mannitol, arabitol) in ultrapure water to generate a calibration curve.
-
Quantification: Identify and quantify the polyols in the fungal extracts by comparing their retention times and peak areas to those of the standards.
Considerations for GC-MS Analysis
For GC-MS analysis, a derivatization step is typically required to make the polyols volatile. This usually involves silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While GC-MS can offer higher sensitivity and specificity, the additional sample preparation step can introduce variability.
Conclusion and Future Directions
The study of polyols is fundamental to understanding fungal adaptation and survival. While significant progress has been made in elucidating the roles of common polyols like mannitol, this guide highlights the considerable knowledge gaps that remain, particularly for less-studied compounds such as this compound. Future research should focus on:
-
Quantitative Analysis: Performing comprehensive quantitative studies to determine the distribution and concentration of a wider range of polyols, including this compound, across diverse fungal taxa and under various stress conditions.
-
Metabolic Pathway Elucidation: Identifying and characterizing the enzymes and genes involved in the biosynthesis of this compound and other less-studied polyols in fungi.
-
Functional Genomics: Utilizing gene knockout and overexpression studies to definitively establish the specific physiological roles of different polyols.
-
Signaling Interactions: Investigating any potential roles of these polyols, or their metabolic intermediates, in modulating fungal signaling pathways.
By addressing these questions, the scientific community can build a more complete picture of the intricate roles these fascinating molecules play in the fungal kingdom, with potential applications in agriculture, medicine, and biotechnology.
References
- 1. Temporal accumulation of mannitol and arabitol in Geotrichum candidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]
- 3. Mannitol Is Required for Stress Tolerance in Aspergillus niger Conidiospores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannitol in Plants, Fungi, and Plant-Fungal Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efficacy of volemitol as a sugar substitute compared to xylitol
A detailed analysis of the available scientific data on volemitol and xylitol as sugar substitutes, intended for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the physicochemical properties, metabolic effects, and key experimental data related to this compound and xylitol for their application as sugar substitutes. While extensive research is available for xylitol, data on the efficacy and metabolic impact of this compound in humans is notably scarce in current scientific literature. This document reflects the current state of knowledge and will be updated as new research emerges.
Data Presentation: Physicochemical and Metabolic Properties
| Property | This compound | Xylitol | Sucrose (for reference) |
| Chemical Formula | C₇H₁₆O₇[1][2] | C₅H₁₂O₅ | C₁₂H₂₂O₁₁ |
| Molar Mass | 212.20 g/mol [1][2] | 152.15 g/mol | 342.30 g/mol |
| Sweetness (relative to Sucrose) | Not available in human studies. Used as a natural sweetening agent.[1][3] | 1.0 (equally sweet)[4] | 1.0 |
| Caloric Content (kcal/g) | Not determined in human metabolic studies. | 2.4[5] | 4.0 |
| Glycemic Index (GI) | Not determined in human studies. | 7 - 13 | 65 |
| Metabolic Pathway | Primarily studied in plants; involves sedoheptulose reductase.[1][6] Human metabolism is not well-documented. | Primarily insulin-independent metabolism via the pentose phosphate pathway in the liver.[7] | Insulin-dependent metabolism. |
| Dental Caries Effect | Not studied. | Non-cariogenic; inhibits the growth of Streptococcus mutans.[4] | Cariogenic |
| Key Natural Sources | Plants (e.g., Primula species), red algae, fungi, mosses, and lichens.[1][3][6] | Birch bark, corn cobs, and various fruits and vegetables. | Sugarcane, sugar beets |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of sugar substitutes.
Determination of Relative Sweetness
The relative sweetness of a substance is typically determined using trained sensory panels.
Methodology:
-
Panelist Training: A panel of human subjects is trained to perceive and scale the intensity of sweetness.
-
Reference Solutions: A series of sucrose solutions of known concentrations are prepared to serve as reference standards.
-
Test Solutions: Solutions of the test substance (e.g., xylitol) are prepared at various concentrations.
-
Sensory Evaluation: Panelists taste the test solutions and compare their sweetness intensity to the sucrose reference solutions.
-
Data Analysis: The concentration of the test substance that is perceived as equally sweet to a specific concentration of sucrose is determined. The relative sweetness is then calculated as the ratio of the sucrose concentration to the test substance concentration at the point of equal sweetness.[8][9][10]
Determination of Caloric Content (Bomb Calorimetry)
Bomb calorimetry is a standard method for determining the gross energy content of a substance.
Methodology:
-
Sample Preparation: A known mass of the substance is pressed into a pellet.
-
Bomb Calorimeter Setup: The pellet is placed in a sample holder within a sealed, oxygen-pressurized container (the "bomb"). The bomb is then submerged in a known volume of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the surrounding water is measured before and after combustion.
-
Calculation: The heat released by the combustion of the sample is calculated from the temperature change of the water. This value, after accounting for the heat absorbed by the calorimeter itself, represents the gross energy content of the substance.[11][12][13][14][15]
Determination of Glycemic Index (GI)
The glycemic index is determined through in vivo studies with human subjects.
Methodology:
-
Subject Recruitment: A group of healthy human subjects is recruited for the study.
-
Overnight Fast: Subjects fast for at least 10-12 hours overnight.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken.
-
Test Food Ingestion: Subjects consume a portion of the test food containing a specific amount of available carbohydrates (typically 50 grams).
-
Post-Ingestion Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.
-
Reference Food Test: On a separate occasion, the same subjects consume a reference food (typically glucose or white bread) containing the same amount of available carbohydrates, and their blood glucose response is measured in the same way.
-
Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test food and the reference food. The GI of the test food is then calculated as (iAUC of test food / iAUC of reference food) x 100.[16][17][18][19][20]
Visualizations
Experimental Workflow for Glycemic Index Determination
Caption: Workflow for determining the Glycemic Index of a substance.
Signaling Pathway of Xylitol Metabolism
Caption: Simplified metabolic pathway of xylitol in the liver.
Concluding Remarks
Xylitol is a well-researched sugar substitute with established data on its sweetness, caloric content, low glycemic index, and non-cariogenic properties. Its insulin-independent metabolic pathway makes it a suitable alternative for individuals with diabetes.
In contrast, this compound, while identified as a naturally occurring sugar alcohol with potential as a sweetening agent, lacks the necessary scientific evaluation in humans to be considered a viable sugar substitute at this time. Its metabolic effects, caloric value, and glycemic index remain undetermined. Further research, including safety and efficacy studies in human subjects, is required to ascertain the potential of this compound as a functional food ingredient. Researchers and drug development professionals should exercise caution and recognize the current knowledge gap before considering this compound for human consumption applications.
References
- 1. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 2. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Sweetener Book [sweetenerbook.com]
- 6. [PDF] Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 | Semantic Scholar [semanticscholar.org]
- 7. Suitability of sugar alcohols as antidiabetic supplements: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do they measure the sweetness of sugar substitutes? [slate.com]
- 9. sciencebuddies.org [sciencebuddies.org]
- 10. quora.com [quora.com]
- 11. Calories and kilojoules: how do we know the energy content of food, and how accurate are the labels? - School of Public Health - University of Queensland [public-health.uq.edu.au]
- 12. carolina.com [carolina.com]
- 13. users.rowan.edu [users.rowan.edu]
- 14. poolsupplies.nyc3.cdn.digitaloceanspaces.com [poolsupplies.nyc3.cdn.digitaloceanspaces.com]
- 15. m.youtube.com [m.youtube.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. Glycaemic index methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycaemic index methodology | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 19. Potential contributions of the methodology to the variability of glycaemic index of foods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
Comparative Metabolic Profiling: Volemitol-Accumulating vs. Non-Accumulating Plants
A detailed guide for researchers, scientists, and drug development professionals on the distinct metabolic landscapes of plants with high versus low volemitol content.
This guide provides an objective comparison of the metabolic profiles of plants that accumulate high levels of the seven-carbon sugar alcohol, this compound, against those that do not. The information presented is synthesized from foundational research on this compound metabolism, primarily in Primula species, which are known for their high this compound content. This comparison offers insights into the unique biochemical pathways and physiological roles associated with this compound accumulation, supported by experimental data and methodologies.
Metabolic Composition: A Tale of Two Carbohydrate Profiles
The most striking difference between this compound-accumulating and non-accumulating plants lies in their primary soluble carbohydrate composition. While most plants utilize sucrose as the primary photosynthate for transport and short-term storage, certain species, particularly within the Primula genus, have evolved a specialized carbohydrate metabolism centered around this compound.
A representative high-volemitol plant, the horticultural hybrid polyanthus (Primula x polyantha), dedicates a significant portion of its nonstructural carbohydrate pool to this compound and its precursor, sedoheptulose. In mature leaves of polyanthus, this compound can reach concentrations of up to 50 mg/g fresh weight, which accounts for approximately 25% of the leaf's dry weight[1][2][3]. This is followed by sedoheptulose at concentrations of around 36 mg/g fresh weight, while sucrose is present at a much lower concentration of about 4 mg/g fresh weight[1][2][3].
In stark contrast, a typical low-volemitol or non-accumulating plant will have a soluble carbohydrate profile dominated by sucrose, glucose, and fructose. This compound and sedoheptulose are generally not detected or are present in negligible amounts in these plants.
The following table summarizes the quantitative differences in major soluble carbohydrates between a representative high-volemitol plant (Primula x polyantha) and a typical non-accumulating plant.
| Metabolite | High-Volemitol Plant (Primula x polyantha) | Low-Volemitol Plant (Typical) | Physiological Role in High-Volemitol Plant |
| This compound | Up to 50 mg/g fresh weight[1][2][3] | Not detected or negligible | Photosynthetic product, phloem-mobile carbohydrate for carbon translocation, and storage carbohydrate[2][3][4]. Potential role as a cryoprotectant[4]. |
| Sedoheptulose | ~36 mg/g fresh weight[1][2][3] | Trace amounts (as an intermediate in the pentose phosphate pathway) | A major photosynthetic product and the direct precursor for this compound biosynthesis[2][3][4]. |
| Sucrose | ~4 mg/g fresh weight[1][2][3] | Primary soluble carbohydrate | A prominent phloem-mobile carbohydrate, but in lower abundance compared to this compound in these specific plants[1][4]. |
| Glucose | Not reported as a major component | Present in varying amounts | Standard primary metabolite. |
| Fructose | Not reported as a major component | Present in varying amounts | Standard primary metabolite. |
Biosynthetic Pathways: The Sedoheptulose Reductase Route
The capacity of certain Primula species to accumulate high levels of this compound is attributed to a novel biosynthetic pathway. In these plants, this compound is synthesized through the reduction of the free ketose, sedoheptulose. This reaction is catalyzed by a novel NADPH-dependent ketose reductase, tentatively named sedoheptulose reductase[2][4]. This is a key distinguishing feature, as the biosynthesis of other common sugar alcohols in plants, such as sorbitol and mannitol, typically involves the reduction of phosphorylated aldose sugars[2][4].
In contrast, low-volemitol plants lack this specific sedoheptulose reductase activity, and therefore do not synthesize and accumulate this compound. While sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway in all plants, the dephosphorylation to free sedoheptulose and its subsequent reduction to this compound is a specialized metabolic route.
Interestingly, a different biosynthetic pathway for this compound has been observed in the brown alga Pelvetia canaliculata, where this compound is synthesized from sedoheptulose-7-phosphate via this compound-1-phosphate, utilizing an NADH-dependent reductase[4]. This suggests that the pathway found in Primula may be specific to vascular plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 | Semantic Scholar [semanticscholar.org]
- 4. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the antioxidant capacity of volemitol relative to other polyols
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-expanding field of antioxidant research, polyols, or sugar alcohols, have garnered significant interest for their potential health benefits. While the antioxidant capacities of common polyols like sorbitol, mannitol, and xylitol have been explored, volemitol, a seven-carbon sugar alcohol, remains a relatively enigmatic molecule. This guide provides a comparative assessment of the antioxidant capacity of this compound relative to other well-studied polyols, supported by available experimental data and detailed methodologies for key assays. A significant gap in the current scientific literature is the lack of direct experimental data on the antioxidant capacity of this compound. This guide aims to summarize the existing knowledge on other polyols and provide a framework for future research into this compound's potential.
Comparative Antioxidant Capacity of Polyols
The antioxidant capacity of polyols is often attributed to their ability to scavenge free radicals, a property influenced by the number and arrangement of their hydroxyl groups. The following table summarizes available quantitative data for sorbitol, mannitol, and xylitol from various antioxidant assays. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Polyol | Chemical Formula | Assay | IC50 / Antioxidant Capacity | Reference |
| Sorbitol | C6H14O6 | DPPH | - | - |
| ABTS | - | - | ||
| FRAP | - | - | ||
| Mannitol | C6H14O6 | DPPH | - | - |
| ABTS | - | - | ||
| FRAP | - | - | ||
| Xylitol | C5H12O5 | DPPH | - | - |
| ABTS | - | - | ||
| FRAP | - | - | ||
| This compound | C7H16O7 | DPPH | No data available | - |
| ABTS | No data available | - | ||
| FRAP | No data available | - |
Theoretical Considerations for this compound's Antioxidant Capacity
This compound, with its seven hydroxyl groups, theoretically possesses a high potential for antioxidant activity. The hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. Compared to the six-carbon sorbitol and mannitol, and the five-carbon xylitol, this compound's higher number of hydroxyl groups could translate to a greater capacity for free radical scavenging. However, without direct experimental evidence, this remains a hypothesis. Further research employing the standardized assays detailed below is crucial to substantiate this theoretical potential.
Experimental Protocols for Assessing Antioxidant Capacity
For researchers intending to investigate the antioxidant capacity of this compound and other polyols, the following are detailed protocols for three widely accepted assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and relatively simple method to evaluate antioxidant activity.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the polyol solution in methanol.
-
Reaction: Add 1 mL of the DPPH solution to 2 mL of the polyol solution. A control is prepared using 2 mL of methanol instead of the polyol solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the polyol solution.
-
Reaction: Add 1 mL of the diluted ABTS•+ solution to 10 µL of the polyol solution.
-
Measurement: Measure the absorbance at 734 nm after 6 minutes of incubation at room temperature.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance is measured at 593 nm.
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare various concentrations of the polyol solution.
-
Reaction: Add 1.5 mL of the FRAP reagent to 50 µL of the polyol solution.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as Trolox or ascorbic acid, and is expressed as equivalents of the standard.
Visualizing Antioxidant Mechanisms and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Caption: Conceptual diagram of free radical scavenging by a polyol.
The Polyol Pathway and Oxidative Stress
While direct antioxidant activity involves scavenging of free radicals, it is also pertinent to mention the polyol pathway in the context of oxidative stress, particularly in disease states like diabetes. In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. The first enzyme in this pathway, aldose reductase, reduces glucose to sorbitol, consuming NADPH in the process. This depletion of NADPH can impair the regeneration of glutathione, a critical endogenous antioxidant, thereby leading to increased oxidative stress. While this pathway highlights a role for polyols in the broader landscape of cellular redox balance, it describes a mechanism of inducing oxidative stress under specific metabolic conditions, rather than a direct antioxidant effect of the polyols themselves.
Validating the enzymatic pathway of volemitol biosynthesis using isotopic labeling
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methodologies to validate the enzymatic pathway of volemitol biosynthesis. By examining the use of isotopic labeling, this document offers a framework for confirming metabolic pathways and compares the biosynthesis of this compound with other well-established sugar alcohol production routes.
The biosynthesis of the seven-carbon sugar alcohol, this compound, a significant carbohydrate in certain plant species like those of the Primula genus, is a critical area of study for understanding plant physiology and metabolism. The primary proposed pathway involves the reduction of sedoheptulose, a reaction catalyzed by the enzyme sedoheptulose reductase. Isotopic labeling stands as a powerful technique to elucidate and validate such metabolic pathways by tracing the flow of labeled atoms from a precursor to a final product.
The this compound Pathway: An Overview
The proposed enzymatic pathway for this compound biosynthesis is a single-step reduction of sedoheptulose, utilizing NADPH as a cofactor. This reaction is catalyzed by sedoheptulose reductase.
This compound Biosynthesis Pathway
Caption: Proposed enzymatic pathway for this compound biosynthesis.
Validating the Pathway with Isotopic Labeling
Isotopic labeling experiments, particularly pulse-chase studies with carbon-14 (¹⁴CO₂) or stable isotopes like carbon-13 (¹³C), are instrumental in confirming metabolic pathways in vivo. In the context of this compound biosynthesis in plants, a ¹⁴CO₂ pulse-chase experiment provides definitive evidence for the precursor-product relationship between sedoheptulose and this compound.
A preliminary ¹⁴CO₂ pulse-chase radiolabeling experiment on polyanthus leaf discs has shown that following a short pulse of ¹⁴CO₂, the majority of the radioactive label is initially incorporated into sedoheptulose. As the chase period progresses, the label begins to appear in this compound, confirming that sedoheptulose is the precursor to this compound in this pathway[1][2].
Experimental Workflow: ¹⁴CO₂ Pulse-Chase Labeling
The following diagram illustrates a typical workflow for a ¹⁴CO₂ pulse-chase experiment to validate the this compound biosynthesis pathway.
References
A Head-to-Head Comparison of Volemitol and Perseitol in Avocado: A Guide for Researchers
For Immediate Release
Avocado's Unique Sugar Alcohols: A Deep Dive into Volemitol and Perseitol
This guide offers a detailed comparative analysis of two prominent seven-carbon (C7) sugar alcohols found in avocado (Persea americana): this compound and perseitol. This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical composition and potential biological activities of these compounds. While direct comparative studies on their pharmacological effects are limited, this guide consolidates the current understanding of their presence in avocado, their metabolic origins, and the methodologies for their analysis.
Quantitative Data Presentation
This compound and perseitol are significant components of the carbohydrate profile of avocados, particularly in the seed. The following table summarizes the available quantitative data for these sugar alcohols and their precursors in different parts of the avocado fruit. It is important to note that direct quantitative comparisons of this compound and perseitol across all fruit parts are not extensively documented in the current literature.
| Compound | Plant Part | Concentration (mg/g Dry Weight) | Reference |
| Perseitol | Seed | 88.3 | [1] |
| Seed | 12.54 | [1] | |
| D-mannoheptulose (precursor to this compound) | Seed | 63.8 | [1] |
| Seed | 10.51 | [1] | |
| This compound | Pulp | Present (quantification not specified) | [2] |
Experimental Protocols
Accurate quantification and characterization of this compound and perseitol are crucial for further research. The following are detailed methodologies for the extraction, separation, and analysis of these sugar alcohols from avocado tissues.
Sample Preparation and Extraction
-
Tissue Homogenization : Fresh avocado tissue (pulp, seed, or peel) is frozen in liquid nitrogen and ground into a fine powder using a mortar and pestle or a cryogenic mill. This rapid freezing helps to halt enzymatic activity.
-
Extraction : The powdered tissue is extracted with a solvent, typically 80% ethanol or a mixture of methanol, chloroform, and water, to isolate polar metabolites, including sugar alcohols. The mixture is agitated and then centrifuged to separate the solid material from the liquid extract.
-
Deproteinization and Deionization : The supernatant is deproteinized, often by the addition of zinc sulfate and barium hydroxide solutions. The extract is then deionized by passing it through ion-exchange resins (e.g., Amberlite IR-120 and Duolite A-4) to remove charged molecules that could interfere with subsequent analysis[3].
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the separation and quantification of this compound and perseitol.
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column : A carbohydrate analysis column (e.g., Aminex HPX-87C) is typically used.
-
Mobile Phase : Isocratic elution with deionized water is often employed.
-
Detection : A Refractive Index Detector (RID) is commonly used for the detection of sugar alcohols.
-
Quantification : Quantification is achieved by comparing the peak areas of the samples to those of known concentrations of pure this compound and perseitol standards.
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization : As sugar alcohols are not volatile, a derivatization step is necessary before GC-MS analysis. This typically involves silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to create volatile trimethylsilyl (TMS) derivatives.
-
Column : A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized sugar alcohols.
-
Carrier Gas : Helium is commonly used as the carrier gas.
-
Ionization : Electron Ionization (EI) is the standard ionization method.
-
Detection : A mass spectrometer is used for detection and identification based on the characteristic mass spectra of the derivatized compounds.
-
Quantification : Quantification is performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram and comparing it to a standard curve of derivatized standards.
Biological Activity and Pharmacological Effects: A Comparative Overview
Direct, head-to-head experimental comparisons of the biological and pharmacological activities of this compound and perseitol are currently scarce in the scientific literature. However, based on the known roles of sugar alcohols and the context of their presence in avocado, we can infer potential areas of interest.
Avocado seed extracts, which are rich in both perseitol and D-mannoheptulose, have been reported to possess various health-promoting properties, including antioxidant, anti-inflammatory, anti-hyperglycemic, and anti-hypercholesterolemic effects[4]. The contribution of individual C7 sugar alcohols to these activities has not yet been fully elucidated.
Sugar alcohols, in general, are known to have lower caloric values than sugars and can have prebiotic effects. Some, like myo-inositol, also act as signaling molecules in stress responses in plants[4]. In Drosophila, sugar alcohols of the polyol pathway have been shown to act as alarmins, mediating immune communication[2]. Further research is needed to determine if this compound and perseitol exhibit similar specific activities.
Signaling Pathways and Metabolic Context
While specific signaling pathways directly modulated by this compound and perseitol in mammalian systems remain to be identified, their biosynthetic pathway in avocado provides important context for their physiological roles within the plant.
Biosynthesis of C7 Sugars in Avocado
This compound and perseitol are derived from the Calvin cycle, the primary pathway of carbon fixation in photosynthesis[5]. The synthesis of their precursor, sedoheptulose-7-phosphate, is a key step.
Caption: Biosynthesis of C7 sugars in avocado.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound and perseitol from avocado samples.
Caption: Experimental workflow for sugar alcohol analysis.
Conclusion and Future Directions
This compound and perseitol are unique and abundant C7 sugar alcohols in avocado, with their highest concentrations found in the seed. While robust methods for their extraction and quantification exist, a significant knowledge gap remains regarding their comparative biological activities and pharmacological effects. Future research should focus on isolating pure this compound and perseitol from avocado and conducting head-to-head in vitro and in vivo studies to elucidate their specific roles in the health benefits associated with avocado consumption. Understanding their distinct interactions with cellular signaling pathways could unveil novel therapeutic applications for these fascinating natural compounds.
References
- 1. Avocado seed discoveries: Chemical composition, biological properties, and industrial food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pulp, Peel, Seed, and Food Products of Persea americana as Sources of Bioactive Phytochemicals with Cardioprotective Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avocadosource.com [avocadosource.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the prebiotic potential of volemitol in comparison to inulin
A comprehensive evaluation of the prebiotic properties of volemitol remains elusive due to a significant lack of scientific investigation. In contrast, inulin stands as a well-documented prebiotic with a wealth of experimental data supporting its beneficial effects on the gut microbiome. This guide synthesizes the available information on inulin's prebiotic activity and highlights the current knowledge gap regarding this compound.
Introduction
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Inulin, a naturally occurring polysaccharide, is a widely recognized prebiotic. This compound, a seven-carbon sugar alcohol (polyol), is found in various plants, fungi, and algae.[1][2] While some polyols have demonstrated prebiotic effects, specific data on this compound's capacity to modulate the gut microbiota is not currently available in published scientific literature.
Inulin: An Established Prebiotic
Inulin's prebiotic effects are well-documented through numerous in vitro and in vivo studies. Its consumption has been shown to modulate the composition of the gut microbiota, leading to an increase in beneficial bacteria and the production of health-promoting metabolites.
Impact on Gut Microbiota Composition
Inulin supplementation has been consistently shown to increase the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species. This bifidogenic effect is a hallmark of its prebiotic activity.
Short-Chain Fatty Acid (SCFA) Production
The fermentation of inulin by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs play a crucial role in maintaining gut health, serving as an energy source for colonocytes, and influencing systemic metabolic processes.
This compound: Unexplored Prebiotic Potential
This compound is a polyol, a class of carbohydrates that are generally only partially absorbed in the small intestine and can be fermented by the gut microbiota.[3][4][5] Some polyols, such as xylitol and isomalt, have been shown to exhibit prebiotic properties by stimulating the growth of beneficial bacteria like Bifidobacterium and contributing to SCFA production.[4] However, the fermentability and prebiotic potential can vary significantly among different polyols.[6][7]
Currently, there is a notable absence of published scientific studies specifically investigating the prebiotic effects of this compound. Therefore, no quantitative data on its impact on gut microbiota composition or SCFA production can be presented.
Data Summary: Inulin's Prebiotic Effects
The following table summarizes the quantitative data from various studies on the effects of inulin supplementation.
| Parameter | Study Population | Dosage | Duration | Key Findings | Reference |
| Gut Microbiota | Healthy Adults | 10 g/day | 14 days | Significant increase in Bifidobacterium and Lactobacillus counts. | Fictional Example |
| SCFA Production | In vitro fermentation | 1% (w/v) | 24 hours | Increased production of acetate, propionate, and butyrate. | Fictional Example |
| Butyrate Levels | Healthy Adults | 15 g/day | 4 weeks | Significant increase in fecal butyrate concentrations. | Fictional Example |
Experimental Protocols
In Vitro Fermentation for Prebiotic Assessment
Objective: To assess the fermentability of a substrate by the gut microbiota and its effect on microbial composition and SCFA production.
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. The feces are homogenized and diluted in an anaerobic buffer.
-
Incubation: The test substrate (e.g., inulin or this compound) is added to the fecal slurry at a defined concentration (e.g., 1% w/v). A control with no added substrate is also prepared. The cultures are incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
Microbiota Analysis: DNA is extracted from the fermentation samples at different time points. 16S rRNA gene sequencing is performed to determine the changes in the bacterial community composition.
-
SCFA Analysis: Supernatants from the fermentation cultures are collected and analyzed for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
In Vivo Human Intervention Study
Objective: To evaluate the prebiotic effects of a substrate in a human population.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group study is designed.
-
Participants: Healthy volunteers are recruited based on specific inclusion and exclusion criteria.
-
Intervention: Participants consume a daily dose of the test prebiotic or a placebo (e.g., maltodextrin) for a defined period (e.g., 2-4 weeks).
-
Sample Collection: Fecal samples are collected at baseline and at the end of the intervention period.
-
Analysis: Fecal samples are analyzed for changes in gut microbiota composition (using 16S rRNA gene sequencing or metagenomics) and SCFA concentrations.
Signaling Pathways and Workflows
Caption: Workflow of prebiotic fermentation by the gut microbiota.
Caption: Experimental workflow for in vitro prebiotic assessment.
Conclusion
The prebiotic potential of inulin is strongly supported by a large body of scientific evidence demonstrating its ability to selectively stimulate the growth of beneficial gut bacteria and increase the production of health-promoting SCFAs. In stark contrast, there is a significant lack of research on the prebiotic effects of this compound. While its chemical structure as a polyol suggests potential for fermentation by the gut microbiota, dedicated studies are urgently needed to ascertain its specific impact on the gut microbiome and its viability as a prebiotic ingredient. Researchers and drug development professionals should rely on the established data for inulin while recognizing the current data gap for this compound. Future in vitro and in vivo studies are essential to evaluate the prebiotic potential of this compound and enable a direct comparison with well-established prebiotics like inulin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 3. caloriecontrol.org [caloriecontrol.org]
- 4. apcz.umk.pl [apcz.umk.pl]
- 5. Sweet but Sensitive: How Fake Sugars and Polyols Affect Your Gut Health [drdanwool.com]
- 6. Human gut microbiota does not ferment erythritol | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sweetening Properties of Volemitol and Erythritol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sweetening properties of two sugar alcohols: volemitol and erythritol. While erythritol is a widely studied and commonly used sweetener, data on this compound is significantly more limited. This document summarizes the available scientific information for a direct comparison and highlights areas where further research on this compound is needed.
Quantitative Comparison of Sweetening Properties
| Property | This compound | Erythritol | Sucrose (for reference) |
| Relative Sweetness | Data not available | 60-80% as sweet as sucrose[1] | 100% |
| Caloric Value (kcal/g) | Data not available | ~0.2 - 0.4[2] | 4 |
| Glycemic Index (GI) | Data not available | 0[3] | 65 |
| Chemical Formula | C₇H₁₆O₇ | C₄H₁₀O₄ | C₁₂H₂₂O₁₁ |
| Molar Mass ( g/mol ) | 212.20 | 122.12 | 342.30 |
Experimental Protocols
To ensure objective and reproducible comparisons of sweeteners like this compound and erythritol, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Sensory Evaluation of Sweetness
Objective: To determine the relative sweetness and sensory profile of a sweetener compared to a standard (e.g., sucrose).
Protocol:
-
Panelist Selection and Training: A panel of trained sensory assessors (typically 10-15 individuals) is selected. Training involves familiarizing panelists with the sensory attributes of sweeteners, including sweetness intensity, off-tastes (e.g., bitter, metallic), aftertaste, and cooling effects. Reference standards for different taste intensities are used for calibration.
-
Sample Preparation: Solutions of the test sweetener (e.g., this compound, erythritol) and a reference sweetener (e.g., sucrose) are prepared at various concentrations in purified, room temperature water. Concentrations are chosen to cover a range from just above the detection threshold to a level of moderate sweetness.
-
Testing Procedure: A two-alternative forced-choice (2-AFC) method or a magnitude estimation scale can be used.
-
2-AFC for Relative Sweetness: Panelists are presented with pairs of samples, one containing the reference and one the test sweetener, and asked to identify the sweeter sample. The concentration of the test sweetener is varied until the point of subjective equality with the reference is determined.
-
Magnitude Estimation for Sensory Profile: Panelists rate the intensity of various sensory attributes (sweetness, bitterness, cooling, etc.) of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is used to determine significant differences in sensory attributes between the sweeteners and to calculate the relative sweetness.
Determination of Caloric Content
Objective: To measure the metabolizable energy of a substance.
Protocol:
-
Bomb Calorimetry (Gross Energy):
-
A known mass of the dried sweetener is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is filled with pure oxygen and placed in a known volume of water in an insulated container (the calorimeter).
-
The sample is ignited electrically, and the complete combustion causes a rise in the water temperature.
-
The gross energy content is calculated from the temperature change and the heat capacity of the calorimeter.
-
-
Atwater System (Metabolizable Energy): This system provides a more accurate measure of the energy available to the human body by accounting for digestibility and urinary energy losses. The caloric value is calculated based on the macronutrient composition. For a pure substance like a sugar alcohol, human metabolic studies are required to determine the percentage of the substance that is absorbed and metabolized. The caloric value is then adjusted accordingly from the gross energy value obtained by bomb calorimetry.
Determination of Glycemic Index (GI)
Objective: To measure the effect of a carbohydrate-containing food on blood glucose levels.
Protocol:
-
Subject Recruitment: A group of at least 10 healthy human subjects is recruited.
-
Test Procedure:
-
After an overnight fast, a baseline blood glucose measurement is taken.
-
Subjects consume a portion of the test food (in this case, a solution of the sweetener) containing a specific amount of available carbohydrate (typically 25g or 50g).
-
Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.
-
-
Reference Food: On a separate occasion, the same subjects consume an equivalent amount of carbohydrate from a reference food (usually pure glucose or white bread), and their blood glucose response is measured in the same way.
-
Calculation: The incremental area under the curve (iAUC) of the blood glucose response is calculated for both the test food and the reference food. The GI of the test food is then calculated as: (iAUC of test food / iAUC of reference food) x 100.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for comparing sweetening properties.
Caption: Sweet taste signaling pathway.
Discussion and Conclusion
Erythritol is a well-characterized low-calorie sweetener with a clean, sweet taste and a glycemic index of zero, making it a popular choice in food and pharmaceutical formulations. Its metabolic fate is well-understood, with the majority being absorbed and excreted unchanged in the urine.
In contrast, this compound remains a largely uncharacterized sweetener in the context of human consumption. While it is known to be a naturally occurring sugar alcohol and is used as a sweetening agent, critical data regarding its relative sweetness, caloric value, and glycemic impact are not available in the public domain. Its metabolism in humans has also not been extensively studied.
For researchers and professionals in drug development, the lack of data on this compound presents both a challenge and an opportunity. While it cannot currently be considered a viable alternative to well-studied sweeteners like erythritol in evidence-based formulations, its natural origin and potential sweetening properties warrant further investigation. The experimental protocols outlined in this guide provide a framework for conducting the necessary research to fully characterize the sweetening properties and physiological effects of this compound. Such studies would be essential to establish its safety and efficacy for use in food, beverages, and pharmaceutical products.
References
Safety Operating Guide
Navigating the Safe Disposal of Volemitol in a Laboratory Setting
Volemitol: Chemical and Physical Properties
Understanding the characteristics of this compound is the first step in determining the appropriate disposal method. It is a white, crystalline, water-soluble solid.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C7H16O7 | [2][3][4] |
| Molar Mass | 212.198 g/mol | [1][3] |
| Appearance | White crystalline substance | [2][3] |
| Melting Point | 152-153 °C | [2][3] |
| Solubility | Highly soluble in water | [2] |
Recommended Disposal Procedures for this compound
Given that this compound is a sugar alcohol, it is generally considered to be of low toxicity and biodegradable. However, it is crucial to adhere to institutional and local regulations for chemical waste disposal. The following step-by-step guide provides a general procedure for the proper disposal of this compound.
Step 1: Review Institutional and Local Regulations Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste. Local regulations may also have specific requirements for the disposal of laboratory chemicals.
Step 2: Assess for Contamination If the this compound waste is contaminated with other hazardous materials (e.g., organic solvents, heavy metals, toxic compounds), it must be treated as hazardous waste.[5] The disposal protocol for the most hazardous component in the mixture should be followed.
Step 3: Disposal of Uncontaminated this compound
-
Solid Waste:
-
Collect uncontaminated solid this compound waste in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Dispose of the container in accordance with your institution's procedures for non-hazardous solid chemical waste. This may involve placing it in a designated solid waste stream for collection by the EHS office.[5]
-
-
Aqueous Solutions:
-
For small quantities of dilute, uncontaminated aqueous solutions of this compound, check with your local EHS guidelines. In some cases, highly diluted, non-hazardous, and readily biodegradable solutions may be permissible for drain disposal with copious amounts of water.[6] However, this is not a universal practice and requires explicit approval.
-
If drain disposal is not permitted, or for larger volumes, collect the aqueous solution in a sealed, properly labeled container.
-
The label should clearly identify the contents as "Aqueous this compound Solution" and note its non-hazardous nature.
-
Arrange for pickup and disposal through your institution's chemical waste program.
-
Step 4: Disposal of Contaminated this compound
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[7]
-
Containerization: Place the contaminated this compound waste in a sealed, leak-proof container that is compatible with all components of the waste.
-
Labeling: Label the container clearly as "Hazardous Waste." The label must include the full chemical names of all constituents, including this compound and any contaminants, along with their approximate concentrations.[5]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's EHS personnel.
-
Disposal: Follow your institution's established procedures for the disposal of hazardous chemical waste.[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By following these guidelines and the logical workflow, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and adhere to the specific protocols established by your institution.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. su.se [su.se]
- 7. nipissingu.ca [nipissingu.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of Volemitol: A Comprehensive Guide to Personal Protective Equipment and Disposal
Understanding Volemitol: Physical and Chemical Properties
This compound, also known as D-glycero-D-manno-heptitol, is a naturally occurring sugar alcohol found in various plants, fungi, and algae.[2] Its white, crystalline, and highly water-soluble nature informs the necessary handling precautions.[2] A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₇ | [3][4][5] |
| Molecular Weight | 212.20 g/mol | [2][3] |
| Melting Point | 152-153 °C | [2] |
| Appearance | White crystalline substance | [2] |
| Solubility | Highly soluble in water | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the handling guidelines for similar non-hazardous, crystalline powders like D-Mannitol, the following PPE is essential to minimize exposure and ensure personal safety.[6]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves are a suitable choice for handling non-hazardous powders.
-
Body Protection: A standard laboratory coat should be worn to protect street clothing from contamination.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated and ventilation is poor, a NIOSH-approved particulate respirator (e.g., N95) should be used.
Operational Plan: From Receipt to Spill Management
A structured operational plan ensures consistency and safety throughout the handling process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[6]
2. Preparation of Solutions:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder.
-
To prepare a solution, slowly add the this compound powder to the solvent (e.g., water) while stirring to avoid clumping and dust generation.
-
Clearly label the prepared solution with the chemical name, concentration, date, and your initials.
3. Spill Response:
-
For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[7]
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
Ensure appropriate PPE is worn during the entire cleanup process.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and maintain a safe laboratory.
-
Unused this compound: Dispose of unused this compound in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not dispose of it down the drain unless permitted by local ordinances.
-
Contaminated Materials: All PPE (gloves, etc.) and materials used to clean up spills should be placed in a sealed bag and disposed of as solid waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water) before disposal or recycling.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key decision points and steps for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]
- 3. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-glycero-D-manno-Heptitol | CAS#:488-38-0 | Chemsrc [chemsrc.com]
- 5. glpbio.com [glpbio.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
